molecular formula C15H9ClO B076771 10-Chloro-9-anthraldehyde CAS No. 10527-16-9

10-Chloro-9-anthraldehyde

Cat. No.: B076771
CAS No.: 10527-16-9
M. Wt: 240.68 g/mol
InChI Key: SHYBXXMECBHHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro-9-anthraldehyde is a high-value synthetic intermediate and versatile building block primarily employed in the construction of complex π-conjugated organic frameworks. Its core research value lies in the synergistic reactivity of the aldehyde group and the chloro-substituent on the anthracene core. The aldehyde functionality facilitates condensation reactions to form imines, hydrazones, and other derivatives, serving as a pivotal anchor for creating larger molecular architectures. Concurrently, the chlorine atom at the 10-position is highly amenable to subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for strategic functionalization and elongation of the conjugated system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-chloroanthracene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYBXXMECBHHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049202
Record name 10-Chloro-9-anthraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 10-Chloroanthracene-9-carbaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10527-16-9
Record name 10-Chloro-9-anthracenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10527-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Chloro-9-anthraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Chloro-9-anthraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-chloroanthracene-9-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-CHLORO-9-ANTHRALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RQ1N54G12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 10-Chloro-9-anthraldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9), a key chemical intermediate for researchers, organic chemists, and professionals in drug development and materials science. This document delves into the core physicochemical properties, outlines a robust synthetic strategy, details its spectroscopic signature, explores its chemical reactivity with mechanistic insights, and provides essential safety and handling protocols. The unique combination of a reactive aldehyde group, a sterically hindered and electronically influential chloro-substituent, and a large, fluorescent anthracene core makes this molecule a versatile building block for advanced organic materials and complex molecular architectures.

Introduction and Molecular Overview

This compound is a substituted polycyclic aromatic hydrocarbon (PAH). Its structure is characterized by an anthracene backbone, with a formyl (-CHO) group at the 9-position and a chlorine (-Cl) atom at the 10-position. This specific substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and utility.

The large, planar π-system of the anthracene core is a well-known fluorophore, suggesting that derivatives of this compound may possess interesting photophysical properties. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including condensations, oxidations, reductions, and olefination reactions. The chlorine atom, positioned peri to the aldehyde, provides significant steric hindrance that can influence reaction pathways and product stereochemistry. Electronically, as a halogen, it modifies the electron density of the anthracene system, impacting both its reactivity and its spectroscopic properties. This guide serves to elucidate these characteristics for practical application in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and analytical methods.

PropertyValueSource(s)
IUPAC Name 10-chloroanthracene-9-carbaldehyde[1]
CAS Number 10527-16-9[1][2]
Molecular Formula C₁₅H₉ClO[1][2][3]
Molecular Weight 240.68 g/mol [1][2][3]
Appearance Yellow to dark yellow solid/powder
Melting Point 215-218 °C (lit.)
Purity (Typical) ≥97%[2]
InChI Key SHYBXXMECBHHFH-UHFFFAOYSA-N[1][3]
SMILES O=Cc1c2ccccc2c(Cl)c3ccccc13[3]
Solubility Insoluble in water; Soluble in solvents like Toluene, Acetic Acid, Ethanol for recrystallization.

Synthesis Pathway and Rationale

While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or isotopic labeling. A direct, one-pot synthesis is uncommon. A logical and field-proven two-step approach starting from anthracene is proposed: (1) Vilsmeier-Haack formylation to generate the aldehyde at the most reactive 9-position, followed by (2) targeted chlorination at the adjacent 10-position.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Electrophilic Chlorination Anthracene Anthracene Reagents1 1. POCl₃, DMF (Vilsmeier Reagent) 2. H₂O Workup Anthracene->Reagents1 Product1 9-Anthraldehyde Reagents1->Product1 Electrophilic Aromatic Substitution Reagents2 Cl₂ or NCS (e.g., in CCl₄) Product1->Reagents2 Product2 This compound Reagents2->Product2 Directs to 10-position

Caption: Proposed two-step synthesis of this compound.

Causality Behind the Synthetic Design
  • Step 1: Vilsmeier-Haack Formylation: The anthracene ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto such systems.[4][5][6] The 9 and 10 positions are the most electronically activated and sterically accessible, leading to preferential formylation at the 9-position to yield 9-anthraldehyde.[7][8]

  • Step 2: Electrophilic Chlorination: The aldehyde group introduced in the first step is an electron-withdrawing, meta-directing group. However, in the fused ring system of anthracene, the powerful activating nature of the aromatic core still dominates. The presence of the aldehyde at C9 deactivates that position, making the adjacent C10 the most favorable site for a second electrophilic attack, in this case, by a chlorinating agent like elemental chlorine or N-chlorosuccinimide (NCS).

Protocol: Vilsmeier-Haack Formylation of Anthracene

This protocol is adapted from established procedures for the synthesis of 9-anthraldehyde and serves as the foundational first step.[8][9]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas trap), place N,N-Dimethylformamide (DMF) in an appropriate solvent such as o-dichlorobenzene. Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. Maintain the temperature below 10 °C during this addition.

  • Electrophilic Substitution: After the addition is complete, add solid anthracene to the mixture.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to 90-95 °C for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation: The crude 9-anthraldehyde product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 9-anthraldehyde, which can then be used in the subsequent chlorination step.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Features
¹H NMR ~11.5 ppm (singlet, 1H): Aldehydic proton (-CHO), highly deshielded. ~7.5 - 9.0 ppm (multiplets, 8H): Aromatic protons. The peri-effect of the chlorine and aldehyde groups will cause complex splitting patterns and distinct chemical shifts for the protons closest to these substituents.
¹³C NMR ~190-195 ppm: Aldehydic carbon (C=O). ~120-140 ppm: Aromatic carbons. The carbon bearing the chlorine atom (C10) and the carbon bearing the aldehyde (C9) will have distinct chemical shifts compared to the other sp² carbons.
IR (Infrared) ~2820 & ~2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet). ~1680-1700 cm⁻¹: Strong C=O (carbonyl) stretching vibration. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. ~700-850 cm⁻¹: C-Cl stretching vibration.
MS (Mass Spec) m/z 240/242: Molecular ion (M⁺) peak and its M+2 isotope peak, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. m/z 211: Loss of the formyl radical (-CHO, M-29). m/z 205: Loss of the chlorine atom (-Cl, M-35).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group, making it a valuable precursor for creating larger, more complex molecules.[10]

Olefination via the Wittig Reaction

A primary application of this aldehyde is in the synthesis of vinyl-anthracene derivatives through reactions like the Wittig olefination. This reaction is a powerful tool for forming carbon-carbon double bonds with high regioselectivity.

G Aldehyde This compound Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate [2+2] Cycloaddition Ylide Phosphorus Ylide (e.g., from Benzyltriphenyl- phosphonium chloride + Base) Ylide->Intermediate Product trans-1-(10-chloro-9-anthryl)- 2-phenylethene Intermediate->Product Decomposition Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: The Wittig reaction pathway using this compound.

Experimental Protocol: Wittig Synthesis of trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene

This protocol is representative of the synthetic utility of this compound, as documented in the literature for preparing fluorescent ethene derivatives.

  • Ylide Generation: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (e.g., (4-pyridylmethyl)triphenylphosphonium chloride) in a dry, aprotic solvent like anhydrous THF or DMF.

  • Deprotonation: Cool the suspension in an ice or dry ice/acetone bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or a concentrated NaOH solution) dropwise. The formation of the colored ylide indicates a successful deprotonation. The choice of base is critical; for stabilized ylides, weaker bases can be effective.

  • Aldehyde Addition: Once ylide formation is complete, add a solution of this compound in the same dry solvent to the reaction mixture dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir for several hours or overnight. Monitor the reaction's completion by TLC, observing the consumption of the aldehyde.

  • Quenching and Extraction: Carefully quench the reaction by adding water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired alkene product.

Safety, Handling, and Storage

As a polycyclic aromatic hydrocarbon derivative and a reactive aldehyde, this compound requires careful handling.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause skin sensitization upon repeated contact.[5] It is a combustible solid.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

    • For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

  • Handling: Avoid all personal contact, including inhalation of dust.[5] Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined property profile. Its utility stems from the predictable reactivity of its aldehyde functional group, which, when combined with the unique electronic and steric environment of the 10-chloro-anthracene core, allows for the rational design and synthesis of complex molecules. For researchers in materials science, this compound is a gateway to novel fluorophores and conjugated materials. For drug development professionals, it represents a rigid scaffold that can be elaborated into structurally complex and potentially bioactive compounds. Adherence to the rigorous handling and safety protocols outlined in this guide is essential for its safe and effective use in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from an international, peer-reviewed, open-access journal.
  • Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE. Coll. Vol. 3, p.98 (1955); Vol. 20, p.11 (1940).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82703, this compound.
  • GSRS. (n.d.). This compound.
  • CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.
  • PubChemLite. (n.d.). This compound (C15H9ClO).
  • CHEM333 Lab Experiment. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.

Sources

The Versatile Core: An In-depth Technical Guide to 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the strategic selection of molecular scaffolds is paramount to innovation. Among the vast arsenal of chemical building blocks, polycyclic aromatic hydrocarbons (PAHs) offer a unique confluence of photophysical properties and synthetic versatility. This guide provides a comprehensive technical overview of 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9), a key intermediate whose strategic functionalization opens avenues in fluorescent probe development, materials science, and drug discovery.

Physicochemical and Spectroscopic Profile

This compound presents as a yellow crystalline solid. Its core structure, an anthracene backbone, imparts inherent fluorescence, which is further modulated by the electron-withdrawing nature of the aldehyde and chloro substituents. A thorough understanding of its fundamental properties is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10527-16-9[1]
Molecular Formula C₁₅H₉ClO[1]
Molecular Weight 240.68 g/mol [1]
Appearance Yellow crystalline solid
Melting Point 215-218 °C (lit.)
IUPAC Name 10-chloroanthracene-9-carbaldehyde[1]
Solubility Soluble in organic solvents such as toluene.[2][2]

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.[3]

  • ¹³C NMR: The carbon NMR spectrum reveals the distinct carbon environments within the anthracene core and the carbonyl carbon of the aldehyde.[4]

  • Infrared (IR) Spectroscopy: A prominent absorption band corresponding to the C=O stretching vibration of the aldehyde group is a key diagnostic feature.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, confirming the compound's molecular weight.[1]

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the chlorination of anthracene to yield 9-chloroanthracene, followed by the introduction of the aldehyde functionality via the Vilsmeier-Haack reaction.

Synthesis_Workflow Anthracene Anthracene Step1 Step 1: Chlorination Anthracene->Step1 CuCl2 Cupric Chloride (CuCl₂) CuCl2->Step1 Chloroanthracene 9-Chloroanthracene Step1->Chloroanthracene Step2 Step 2: Vilsmeier-Haack Formylation Chloroanthracene->Step2 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 9-Chloroanthracene

The initial step involves the direct chlorination of anthracene. A reliable and high-yielding method utilizes cupric chloride as the chlorinating agent.[5]

Experimental Protocol: Chlorination of Anthracene [5]

  • Reaction Setup: In a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine anthracene (0.100 mole), anhydrous cupric chloride (0.202 mole), and 500 mL of carbon tetrachloride.

  • Reaction Execution: Stir the mixture vigorously and heat to reflux for 18-24 hours. The reaction progress is indicated by the color change of the cupric chloride from brown to the white of cuprous chloride.

  • Work-up and Isolation: After cooling, filter the mixture to remove the cuprous chloride. Pass the filtrate through a chromatography column packed with alumina, eluting with carbon tetrachloride.

  • Purification: Evaporate the solvent from the eluate to yield crude 9-chloroanthracene. Further purification can be achieved by recrystallization from petroleum ether to obtain yellow needles.

Step 2: Vilsmeier-Haack Formylation of 9-Chloroanthracene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7] In this step, 9-chloroanthracene is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the 10-position.[8]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Chloroanthracene 9-Chloroanthracene Iminium_Intermediate Iminium Intermediate Chloroanthracene->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation [8] (General Procedure)

  • Reagent Preparation: In a suitable reaction vessel, cool DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

  • Reaction with Substrate: Add a solution of 9-chloroanthracene in a suitable solvent (e.g., o-dichlorobenzene) to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium acetate or sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or toluene.[2]

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound is derived from the reactivity of its aldehyde group, which serves as a handle for a variety of chemical transformations. The chloro-substituent at the 10-position also influences the electronic properties of the anthracene core.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile platform for constructing more complex molecules through well-established organic reactions.

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, providing a route to stilbene-like fluorescent derivatives.[9][10][11][12] The reaction of this compound with a phosphorus ylide yields a trans-alkene.

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or diethyl malonate, in the presence of a basic catalyst, leads to the formation of α,β-unsaturated products.[13][14][15] These products are valuable intermediates in the synthesis of various heterocyclic compounds and dyes.

Influence of the Chloro-Substituent

The chlorine atom at the 10-position is generally unreactive towards nucleophilic substitution under standard conditions due to the aromatic nature of the anthracene ring. Its primary role is electronic, where its electron-withdrawing nature can influence the photophysical properties of the molecule and its derivatives.

Applications in Research and Development

The unique combination of a fluorescent core and a reactive aldehyde group makes this compound a valuable precursor in several areas of research.

Fluorescent Probes and Materials

The anthracene scaffold is inherently fluorescent, and its derivatives are widely explored for applications in chemical sensing and biological imaging. This compound serves as a key building block for the synthesis of more elaborate fluorescent molecules. For instance, it has been used in the preparation of trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene and its N-methylpyridinium iodide salt, which exhibit interesting fluorescence and photoisomerization properties. The aldehyde group allows for the facile introduction of various recognition moieties, enabling the design of fluorescent probes for the detection of specific analytes such as metal ions.[16][17][18]

Fluorescent_Probe_Concept Core This compound (Fluorophore Core) Reaction Condensation Reaction (e.g., Schiff Base Formation) Core->Reaction Recognition_Moiety Recognition Moiety (e.g., for Metal Ions) Recognition_Moiety->Reaction Fluorescent_Probe Fluorescent Probe Reaction->Fluorescent_Probe Signal Fluorescence Signal (Turn-on/Turn-off) Fluorescent_Probe->Signal + Analyte Analyte Analyte (e.g., Metal Ion) Analyte->Signal

Caption: Conceptual design of a fluorescent probe from this compound.

Potential in Drug Discovery

While direct applications of this compound in pharmaceuticals are not extensively documented, the anthracene scaffold is a known pharmacophore. For example, bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde have demonstrated significant anticancer activity.[19] This suggests that derivatives of this compound could be explored for their potential as bioactive molecules. The aldehyde group provides a convenient point for the introduction of various pharmacophoric groups, enabling the generation of compound libraries for screening and lead optimization.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional organic molecules. Its straightforward two-step synthesis, coupled with the reactivity of its aldehyde group, provides a robust platform for the development of novel fluorescent probes, advanced materials, and potentially new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers and scientists in their pursuit of scientific advancement.

References

  • Organic Syntheses Procedure. 9-chloroanthracene.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • PubChem. This compound. National Center for Biotechnology Information.
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum.
  • Google Patents. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene.
  • Organic Syntheses Procedure. 9-nitroanthracene.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Rasayan J. Chem. 2019, 12(4), 1836-1841.
  • Wikipedia. Knoevenagel condensation.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles.
  • Frontiers in Chemistry. Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • The WITTIG REACTION With CHEMILUMINESCENCE! Course Hero.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Studylib. Wittig Reaction: Synthesis & Chemiluminescence Experiment.
  • YouTube. Wittig Reaction Experiment Part 1, Prelab.
  • MDPI. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.
  • PubMed. Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes.
  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Semantic Scholar. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • NIH. A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP.

Sources

Molecular weight of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 10-Chloro-9-anthraldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic compound utilized in advanced chemical synthesis and research. The core focus of this document is to deliver scientifically rigorous information, beginning with its fundamental physicochemical properties, most notably its molecular weight of 240.68 g/mol .[1][2][3] This guide delves into its structural identification, validated methods for its synthesis and purification, and a multi-faceted approach to its analytical characterization. Furthermore, it explores the compound's chemical reactivity and its strategic applications, particularly as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. The methodologies and data presented herein are grounded in authoritative sources to support researchers and drug development professionals in leveraging this compound's full potential.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective application. This compound is an aromatic aldehyde built upon a tricyclic anthracene scaffold. The presence of both a chloro and an aldehyde functional group at the 9- and 10-positions of the anthracene core imparts specific reactivity and physical characteristics.

Its IUPAC name is 10-chloroanthracene-9-carbaldehyde.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 240.68 g/mol [1][2][3]
Molecular Formula C₁₅H₉ClO[1][2]
CAS Number 10527-16-9[1][2]
Melting Point 215-218 °C[4][5]
Appearance Yellow solid / needles[1][4]
XLogP3-AA 4.5[1]
EC Number 234-086-8[1]

graph Chemical_Structure {
layout=neato;
node [shape=none, margin=0, fontname="Arial", fontsize=12];
edge [style=solid, color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C_CHO [label="C", pos="4.5,0.7!"]; O_CHO [label="O", pos="5.5,0.7!"]; Cl [label="Cl", pos="2.5,-2.2!"];

// Set positions for a clear representation of anthracene C1 [pos="0,0!"]; C2 [pos="1.25,-0.7!"]; C3 [pos="1.25,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="-1.25,-2.1!"]; C6 [pos="-1.25,-0.7!"]; C7 [pos="2.5,0!"]; C8 [pos="3.75,-0.7!"]; C9 [pos="3.75,-2.1!"]; C10 [pos="2.5,-2.8!"]; C11 [pos="2.5,-0.7!"]; C12 [pos="1.25,0!"]; C13 [pos="0,-2.1!"]; C14 [pos="2.5,-2.1!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C12 [style=double]; C2 -- C11; C3 -- C14 [style=double]; C5 -- C13 [style=double]; C6 -- C12; C11 -- C7 [style=double]; C7 -- C8; C8 -- C9 [style=double]; C9 -- C10; C10 -- C14 [style=double]; C11 -- C14; C12 -- C13;

// Aldehyde and Chloro groups C7 -- C_CHO; C_CHO -- O_CHO [style=double]; C10 -- Cl; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the formylation of a suitable anthracene precursor. The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing an aldehyde group to electron-rich aromatic rings, making it the reaction of choice.[6][7] The logical precursor for this synthesis is 10-chloroanthracene.

Synthetic Workflow

The causality behind this workflow is straightforward: the starting material is activated by the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution to attach the formyl group, followed by hydrolysis to yield the final aldehyde product.

Synthesis_Workflow reagents DMF + POCl₃ (Vilsmeier Reagent Formation) reaction Vilsmeier-Haack Reaction (Electrophilic Substitution) reagents->reaction start 10-Chloroanthracene (Starting Material) start->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis product Crude Product (this compound) hydrolysis->product purify Recrystallization (e.g., from Ethanol/Toluene) product->purify final Pure Product (>97% Purity) purify->final

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis (Adapted Vilsmeier-Haack)
  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), co-cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., o-dichlorobenzene) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the electrophilic Vilsmeier reagent is exothermic and must be controlled.

  • Addition of Substrate: Once the reagent has formed, add a solution of 10-chloroanthracene to the reaction mixture.

  • Reaction: Heat the mixture, typically on a steam bath, for several hours to drive the electrophilic substitution.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: After completion, carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

Experimental Protocol: Purification

The crude product is best purified by recrystallization to yield yellow needles.[4]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, acetic acid, or toluene).[4] This differential solubility is critical for effective crystallization.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent to remove any remaining impurities, and dry under vacuum. The purity should be validated analytically.

Analytical Characterization and Quality Control

To ensure trustworthiness, every synthesized batch must be rigorously analyzed to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation hplc HPLC (Quantitative Purity) conclusion Identity & Purity Confirmed hplc->conclusion nmr NMR Spectroscopy (Proton Environment) nmr->conclusion ms Mass Spectrometry (Molecular Weight) ms->conclusion ir IR Spectroscopy (Functional Groups) ir->conclusion sample Purified Sample sample->hplc sample->nmr sample->ms sample->ir

Caption: A multi-technique workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC)

Purity is best quantified using reverse-phase HPLC. A published method specifies a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid.[8] This technique separates the target compound from any unreacted starting material or byproducts based on polarity, allowing for precise purity determination (e.g., >97%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure. Key expected signals for this compound include:

  • A highly deshielded singlet for the aldehyde proton (-CHO) around 10-11 ppm.

  • A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the 8 protons on the anthracene core. The specific pattern and integration values validate the structure.[9]

Mass Spectrometry (MS)

MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to the calculated monoisotopic mass. A characteristic isotopic pattern will be observed for the [M]+ and [M+2]+ ions in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom. Predicted collision cross-section (CCS) data can further aid identification.[10]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups. The spectrum will be dominated by:

  • A strong C=O stretching vibration for the aldehyde group, typically around 1670-1700 cm⁻¹.

  • Multiple sharp peaks corresponding to aromatic C=C and C-H stretching.

  • A C-Cl stretching vibration in the fingerprint region.

Chemical Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in organic synthesis. The aldehyde group is a versatile handle for transformations such as Wittig reactions, condensations, and reductive aminations, while the chloro-substituent can be modified via nucleophilic substitution or cross-coupling reactions. It has been explicitly used in the preparation of various trans-pyridylethene derivatives, which are of interest for their fluorescence and photoisomerization properties.[4][5]

From a drug development perspective, this molecule is a strategic building block for several reasons:

  • Rigid Scaffold: The polycyclic aromatic hydrocarbon (PAH) core provides a rigid, well-defined three-dimensional structure for orienting pharmacophoric elements.

  • Functional Handles: The aldehyde and chloro groups allow for covalent attachment to proteins or for building out more complex molecular architectures.

  • Modulation of Properties: The chlorine atom is a common substituent in FDA-approved drugs.[11] It can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate binding affinity through halogen bonding. The introduction of this chloro-anthraldehyde moiety into a lead compound can be a key step in a structure-activity relationship (SAR) study.

Safety, Handling, and Storage

Due to its chemical nature, proper safety protocols must be strictly followed.

  • Hazards Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is a combustible solid and may cause skin sensitization in predisposed individuals.[5][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat.[12][13] When handling the solid powder where dust may be generated, a NIOSH-approved N95 respirator is recommended.[5]

  • Handling: All handling should be performed in a well-ventilated chemical fume hood. Avoid all personal contact, including the inhalation of dust.[12] Minimize dust generation during transfer.

  • Spill Response: For minor spills, clean up immediately while wearing appropriate PPE, avoiding dust formation.[12] For major spills, alert personnel in the area and follow emergency procedures.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion

This compound is a well-characterized compound with a molecular weight of 240.68 g/mol . Its robust synthesis, clear analytical profile, and versatile chemical reactivity make it a valuable tool for researchers. For professionals in drug development, it represents a strategic building block, offering a rigid scaffold and functional groups that can be exploited to fine-tune the properties of therapeutic candidates. Adherence to the synthesis, purification, and safety protocols outlined in this guide will enable its effective and safe utilization in advanced scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82703, this compound.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). This compound Spectrum.
  • PubChemLite. (n.d.). This compound (C15H9ClO).
  • Global Substance Registration System. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 9-Anthraldehyde. Coll. Vol. 3, p.98 (1955); Vol. 28, p.11 (1948).
  • Prasad, V. et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Wuhan Fortuna Chemical Co., Ltd. (n.d.). 9-Anthraldehyde.

Sources

An In-depth Technical Guide to the Photophysical Properties of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the photophysical properties of 10-Chloro-9-anthraldehyde. While direct and exhaustive experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes available information on closely related analogues, particularly 1-(10-chloro-9-anthryl)-2-(4-pyridyl)ethene, to provide a robust predictive framework. By combining this comparative analysis with fundamental principles of photochemistry and detailed experimental protocols, this document aims to empower researchers to explore and utilize the unique photophysical characteristics of this compound in their scientific endeavors. We will delve into the core principles governing its light-absorbing and emitting properties, the anticipated influence of its chemical structure, and the practical methodologies for its characterization.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic aldehyde built upon the anthracene scaffold. The anthracene core is a well-known fluorophore, and its derivatives are extensively studied for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers. The substitution at the 9 and 10 positions of the anthracene ring significantly modulates its electronic and, consequently, its photophysical properties.

In this compound, the presence of an electron-withdrawing aldehyde group (-CHO) at the 9-position and a halogen (chloro) atom at the 10-position creates a unique electronic environment. The aldehyde group can extend the π-conjugation of the anthracene ring and participate in intramolecular charge transfer (ICT) processes. The chlorine atom, through the "heavy-atom effect," is expected to influence the rates of intersystem crossing, potentially altering the balance between fluorescence and phosphorescence. Understanding these properties is crucial for designing novel molecules with tailored photophysical behavior for various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₉ClO
Molecular Weight 240.68 g/mol
Appearance Solid
Melting Point 215-218 °C
CAS Number 10527-16-9

Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the formylation of 9-chloroanthracene. The Vilsmeier-Haack reaction, for instance, is a widely used method for introducing a formyl group to an aromatic ring.

Purity and structural confirmation are paramount for accurate photophysical studies. The purity of the synthesized compound should be rigorously assessed using techniques like High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Theoretical Framework: Understanding the Photophysical Processes

The interaction of this compound with light is governed by a series of photophysical processes that can be visualized using a Jablonski diagram.

Jablonski cluster_absorption Absorption cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν_abs S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several pathways:

  • Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

  • Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.

  • Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, typically from S₁ to the first excited triplet state (T₁). The presence of a heavy atom like chlorine can enhance the rate of ISC.

  • Phosphorescence: Radiative decay from T₁ to S₀. This process is generally much slower than fluorescence.

Photophysical Properties: A Comparative Analysis

Direct experimental data on the photophysical properties of this compound is scarce. However, a study by Shin and Lee on trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)ethene (t-4-ClAPyE) provides valuable insights into the behavior of the 10-chloro-9-anthryl moiety.[1]

Table 2: Photophysical Data for trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)ethene (t-4-ClAPyE) in Various Solvents [1]

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Fluorescence Quantum Yield (Φf)
Cyclohexane 3924710.23
Acetonitrile 3915560.001
Methanol 390565< 0.001
Absorption and Emission Spectra

The absorption spectrum of t-4-ClAPyE is characteristic of a substituted anthracene, with a maximum around 390-392 nm.[1] A significant solvatochromic shift is observed in the emission spectrum, with a large red-shift in polar solvents like acetonitrile and methanol.[1] This is indicative of a more polar excited state compared to the ground state, suggesting the occurrence of intramolecular charge transfer (ICT) upon excitation.[1]

For this compound, we can anticipate a similar absorption profile dominated by the anthracene core. The aldehyde group, being electron-withdrawing, is also expected to promote ICT, leading to a red-shifted emission in polar solvents.

Fluorescence Quantum Yield and the Heavy-Atom Effect

The fluorescence quantum yield of t-4-ClAPyE is moderate in the non-polar solvent cyclohexane (Φf = 0.23) but is dramatically quenched in polar solvents.[1] This quenching is attributed to the stabilization of the ICT state in polar environments, which likely facilitates non-radiative decay pathways.[1]

The presence of the chlorine atom at the 10-position is expected to introduce a "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn increases the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). An increased ISC rate typically leads to a decrease in the fluorescence quantum yield and an increase in the population of the triplet state. This could make this compound a potential candidate for applications that rely on triplet state sensitization, such as photodynamic therapy or triplet-triplet annihilation upconversion.

Experimental Protocols for Photophysical Characterization

To experimentally determine the photophysical properties of this compound, a series of spectroscopic measurements are required.

Sample Preparation
  • Solvent Selection: Use spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) to investigate solvatochromic effects.

  • Concentration: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

Workflow:

UVVis_Workflow A Prepare Dilute Solution B Record Blank Spectrum (Solvent) A->B C Record Sample Spectrum B->C D Determine λ_max and Absorbance C->D

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum and is used for the determination of the fluorescence quantum yield.

Workflow:

Fluorescence_Workflow A Prepare Sample and Standard Solutions B Excite at a Wavelength of High Absorbance A->B C Record Emission Spectra B->C D Integrate Emission Spectra C->D E Calculate Quantum Yield D->E

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is commonly employed, using a well-characterized standard with a known quantum yield. For anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.95) are suitable standards.

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • 'sample' and 'std' refer to the sample and the standard, respectively.

Conclusion and Future Directions

This compound presents an intriguing molecular design with the potential for unique photophysical properties. The interplay between the electron-withdrawing aldehyde group and the heavy chlorine atom on the fluorescent anthracene core suggests a compound with solvent-dependent emission and a potentially significant triplet state population. This guide has provided a theoretical framework, comparative data from a close analog, and detailed experimental protocols to facilitate further research into this molecule.

Future work should focus on the direct synthesis and comprehensive photophysical characterization of this compound. Key areas of investigation include:

  • Determination of its absorption and emission spectra in a range of solvents to quantify the solvatochromic effects and understand the nature of the excited state.

  • Measurement of its fluorescence quantum yield and lifetime to fully characterize its emissive properties.

  • Investigation of its triplet state properties through techniques like laser flash photolysis to determine the triplet quantum yield and lifetime, which would be crucial for applications in photosensitization.

By systematically exploring these properties, the scientific community can unlock the full potential of this compound and its derivatives in the development of advanced materials for a variety of technological and biomedical applications.

References

  • Shin, E.-J., & Lee, S.-H. (2002). Substituent Effect on Fluorescence and Photoisomerization of 1-(9-Anthryl)-2-(4-Pyridyl)ethenes. Bulletin of the Korean Chemical Society, 23(9), 1309-1314. [Link]

Sources

10-Chloro-9-anthraldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 10-Chloro-9-anthraldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₅H₉ClO), a key intermediate in the synthesis of complex organic frameworks.[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a detailed, field-proven protocol for empirical solubility determination. By integrating physicochemical theory with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and analytical characterization involving this compound.

Introduction: Understanding this compound

This compound is a solid, yellow crystalline compound with a melting point of 215-218 °C.[2][3][4] It belongs to the family of polycyclic aromatic hydrocarbons (PAHs), featuring a core anthracene structure substituted with a chloro group at the 10-position and an aldehyde (carbaldehyde) group at the 9-position.[5]

Key Physicochemical Properties:

  • Molecular Formula: C₁₅H₉ClO[3][5]

  • Molecular Weight: 240.68 g/mol [3][5]

  • IUPAC Name: 10-chloroanthracene-9-carbaldehyde[5]

  • CAS Number: 10527-16-9[2][3][5]

  • Appearance: Yellow solid/needles[4]

The compound's utility stems from the reactive aldehyde group, which serves as a handle for condensation reactions, and the chloro-substituted anthracene core, which modulates the electronic and steric properties of resulting molecules.[1] Its application in the synthesis of photoisomerizable ethenes and other complex molecules highlights the importance of understanding its behavior in various solvent systems.[2][3][4]

The Theoretical Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a practical expression of the thermodynamics of mixing.[6][7] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent intermolecular forces must be compensated by the energy released upon forming new solute-solvent interactions.

The molecular structure of this compound is fundamentally dichotomous:

  • Nonpolar Core: The large, rigid anthracene ring system is aromatic and hydrophobic, dominated by van der Waals forces. This extensive nonpolar surface area is the primary determinant of its solubility.

  • Polar Substituents: The electronegative chlorine atom and the carbonyl group (C=O) in the aldehyde introduce significant polarity and dipole-dipole interactions. The aldehyde's oxygen can also act as a hydrogen bond acceptor.

This dual character predicts a nuanced solubility profile. The large nonpolar backbone suggests poor solubility in highly polar, protic solvents like water, while the polar functional groups suggest that it will be more soluble in organic solvents with some degree of polarity than a purely nonpolar hydrocarbon like anthracene itself.

Predictive Solubility Analysis in Common Organic Solvents

Based on its structure, we can predict the solubility behavior of this compound across different solvent classes:

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low. While the solvent interacts with the nonpolar core, it cannot effectively solvate the polar aldehyde and chloro groups.

  • Aromatic Solvents (e.g., Toluene, Benzene): High solubility is predicted. These solvents are nonpolar to weakly polar and can engage in favorable π-π stacking interactions with the anthracene ring system, effectively solvating the molecule. Literature notes that toluene is a suitable solvent for recrystallization, supporting this prediction.[4]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. These solvents are weakly polar and can effectively solvate both the nonpolar core and the polar C-Cl bond through dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF)): Moderate to good solubility is anticipated. These solvents possess a significant dipole moment that can interact favorably with the aldehyde and chloro groups, while their organic character allows for solvation of the aromatic core.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is predicted. These solvents can act as hydrogen bond donors to the aldehyde's oxygen, but the large hydrophobic anthracene body disrupts the strong hydrogen-bonding network of the solvent, making the overall dissolution process less favorable. However, literature indicates that the compound can be crystallized from ethanol, implying sufficient solubility at elevated temperatures.[4]

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical data, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[8]

Safety and Handling Precautions

CAUTION: this compound is classified as a hazardous substance.[5][9] It is harmful if swallowed and causes skin and eye irritation.[5] It may also cause skin sensitization upon contact.[9]

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][10]

  • Avoid inhalation of dust and all personal contact with the material.[9]

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Workflow for Solubility Determination

The following diagram outlines the critical steps of the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation node_prep Step 1: Add excess solid solute to a known volume of solvent in a sealed vial. node_equil Step 2: Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. node_prep->node_equil Ensure saturation node_sep Step 3: Centrifuge vial to pellet undissolved solid. node_equil->node_sep Isolate saturated solution node_dilute Step 4: Carefully withdraw an aliquot of the clear supernatant and perform a precise serial dilution. node_sep->node_dilute Prepare for measurement node_quant Step 5: Quantify concentration using a calibrated analytical instrument (HPLC or UV-Vis). node_dilute->node_quant Determine concentration node_calc Step 6: Back-calculate to find the concentration of the saturated solution (solubility). node_quant->node_calc Finalize result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology
  • Preparation of Stock Vials: For each solvent to be tested, add approximately 50-100 mg of this compound to a tared 20 mL vial and record the exact mass. Add exactly 10.0 mL of the solvent. The amount of solid should be sufficient to ensure a visible excess remains after equilibrium.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for at least 24 hours. A 48-hour period is recommended to guarantee equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and place them in a centrifuge. Spin at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet all undissolved solids, leaving a clear, saturated supernatant.

  • Sample Dilution: Immediately after centrifugation, carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) of the supernatant, taking care not to disturb the solid pellet. Transfer this aliquot to a volumetric flask and dilute with a suitable solvent to a final concentration that falls within the linear range of your analytical standard curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.

  • Calculation: Calculate the original concentration in the saturated solution (i.e., the solubility) using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)

Results and Data Interpretation

The following table presents expected solubility data for this compound at 25 °C, based on the theoretical principles discussed. This data should be replaced with empirically determined values for any formal study.

SolventSolvent ClassPredicted Solubility (mg/mL)Rationale
TolueneAromatic> 20High. Favorable π-π stacking and van der Waals interactions.
DichloromethaneHalogenated> 20High. Effective solvation of both polar and nonpolar moieties.
Tetrahydrofuran (THF)Polar Aprotic10 - 15Good. Strong dipole interactions with polar functional groups.
AcetonePolar Aprotic5 - 10Moderate. Good polarity but less effective at solvating the large nonpolar core compared to THF.
EthanolPolar Protic< 1Low. H-bond acceptance is outweighed by the disruption of the solvent's H-bond network.
HexaneNonpolar Aliphatic< 0.1Very Low. Ineffective solvation of the polar aldehyde and chloro groups.

Discussion: The predicted results align with chemical theory. The highest solubilities are found in aromatic and halogenated solvents that can effectively solvate the entire molecule. Polar aprotic solvents show moderate success, while polar protic and nonpolar aliphatic solvents are poor choices for dissolving this compound at room temperature. This data is critical for selecting appropriate solvents for chemical reactions (e.g., using toluene as a reaction medium) or for purification techniques like recrystallization, where a solvent with high solubility at elevated temperatures but lower solubility at room temperature (like ethanol) would be ideal.[4]

Conclusion

This compound exhibits a solubility profile dominated by its large, nonpolar aromatic core. It is readily soluble in aromatic and halogenated organic solvents, moderately soluble in polar aprotic solvents, and sparingly soluble in polar protic and nonpolar aliphatic solvents. This in-depth understanding, supported by the robust experimental protocol provided, empowers researchers to make informed decisions regarding solvent selection, thereby enhancing the efficiency, yield, and purity of synthetic and analytical procedures involving this valuable chemical intermediate.

References

  • Santa Cruz Biotechnology. (n.d.).
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • ChemicalBook. (2025). This compound.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • Thermo Fisher Scientific. (2009).

Sources

An In-depth Technical Guide to the Synthesis of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of viable synthetic routes for 10-Chloro-9-anthraldehyde, a key chemical intermediate for researchers in materials science and drug development. We present a critical analysis of two primary retrosynthetic pathways originating from anthracene. This document details field-proven and proposed experimental protocols, a comparative discussion of strategic advantages, and quantitative data to support procedural choices. The core of this guide is a detailed exposition of the recommended two-step synthesis involving the initial chlorination of anthracene to 9-chloroanthracene, followed by a Vilsmeier-Haack formylation. An alternative route, involving the chlorination of 9-anthraldehyde, is also discussed. This guide is intended to provide researchers, scientists, and drug development professionals with the expert insights required to confidently and efficiently synthesize the target compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 10527-16-9) is a functionalized polycyclic aromatic hydrocarbon (PAH) of significant interest.[1] The anthracene core provides unique photophysical properties, while the aldehyde and chloro-substituents at the sterically active 9- and 10-positions offer reactive handles for further chemical elaboration. This makes it a valuable precursor in the synthesis of novel dyes, molecular probes, and complex organic materials. For instance, it has been utilized in the preparation of substituted 1-(9-anthryl)-2-(4-pyridyl) ethenes, which are studied for their fluorescence and photoisomerization properties.[1]

The synthesis of this molecule, however, is not trivial. It requires careful control of regioselectivity on the anthracene nucleus. Electrophilic substitution on anthracene preferentially occurs at the 9- and 10-positions due to the superior thermodynamic stability of the corresponding carbocation intermediate (σ-complex). The challenge lies in introducing two different substituents—a formyl group and a chlorine atom—selectively at these two positions. This guide will dissect the synthetic strategies to achieve this outcome.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis of this compound reveals two primary pathways starting from the readily available hydrocarbon, anthracene.

G cluster_0 Retrosynthetic Pathways Target This compound Route1_Intermediate 9-Chloroanthracene Target->Route1_Intermediate Disconnect C-C / C-Cl Route2_Intermediate 9-Anthraldehyde Target->Route2_Intermediate Disconnect C-C / C-Cl Anthracene Anthracene Route1_Intermediate->Anthracene Disconnect C-Cl Route2_Intermediate->Anthracene Disconnect C-C G cluster_workflow Workflow: Synthesis of 9-Chloroanthracene Start Combine Anthracene, Anhydrous CuCl₂, and CCl₄ Reflux Heat under reflux (18-24 hours) Start->Reflux Stirring Filter Filter hot to remove Cuprous Chloride (CuCl) Reflux->Filter Reaction complete Column Pass filtrate through Alumina column Filter->Column Purification Evaporate Evaporate solvent under reduced pressure Column->Evaporate Product Isolate 9-Chloroanthracene Evaporate->Product

Caption: Experimental workflow for the synthesis of 9-Chloroanthracene.

Experimental Protocol: Synthesis of 9-Chloroanthracene

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Anthracene178.2317.8 g0.100
Anhydrous Cupric Chloride (CuCl₂)134.4527.2 g0.202
Carbon Tetrachloride (CCl₄)153.82500 mL-
Alumina (for chromatography)-200 g-

Procedure:

  • Setup: In a dry 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, place anthracene (17.8 g, 0.100 mole) and anhydrous cupric chloride (27.2 g, 0.202 mole).

  • Solvent Addition: Add 500 mL of carbon tetrachloride to the flask.

  • Reaction: Stir the mixture vigorously and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will gradually convert to white cuprous chloride, and hydrogen chloride gas will be evolved.

  • Work-up: After the reaction period, filter the hot mixture to remove the solid cuprous chloride.

  • Purification: Pass the resulting filtrate through a 35-mm chromatographic column packed with 200 g of alumina. Elute the column with an additional 400 mL of carbon tetrachloride.

  • Isolation: Combine the eluates and remove the solvent by evaporation under reduced pressure. This yields 19–21 g (89–99%) of 9-chloroanthracene as a lemon-yellow solid with a melting point of 102–104°C.

Step 2: Vilsmeier-Haack Formylation of 9-Chloroanthracene (Proposed Protocol)

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto an electron-rich aromatic ring. [2]The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile, but it is potent enough to react with the moderately deactivated 9-chloroanthracene ring. A general patent discloses that anthracene derivatives can be formylated using this method. [3]The following protocol is based on the established procedure for anthracene, with modifications proposed to account for the reduced nucleophilicity of the 9-chloroanthracene substrate.

G cluster_workflow Workflow: Formylation of 9-Chloroanthracene Start Combine 9-Chloroanthracene, POCl₃, and DMF Heat Heat to 95-100°C (2-4 hours) Start->Heat Stirring Hydrolyze Cool and add Sodium Acetate solution Heat->Hydrolyze Reaction complete SteamDistill Steam distill to remove byproducts Hydrolyze->SteamDistill Work-up IsolateCrude Cool and filter crude solid SteamDistill->IsolateCrude Recrystallize Recrystallize from Ethanol or Acetic Acid IsolateCrude->Recrystallize Purification Product Isolate this compound Recrystallize->Product

Caption: Proposed workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
9-Chloroanthracene212.6721.3 g0.100
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14 mL)0.150
N,N-Dimethylformamide (DMF)73.0914.6 g (15.4 mL)0.200
Sodium Acetate (crystalline)82.03115 g1.40
Water18.02200 mL-

Procedure:

  • Setup: In a 500-mL round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, place N,N-dimethylformamide (15.4 mL, 0.200 mole) and phosphorus oxychloride (14 mL, 0.150 mole). Stir the mixture and cool in an ice bath.

  • Reagent Addition: Slowly add a solution of 9-chloroanthracene (21.3 g, 0.100 mole) in a minimal amount of a dry, inert solvent like o-dichlorobenzene if necessary for solubility.

  • Reaction: Heat the reaction mixture on a steam bath or in an oil bath to 95–100°C. Expert Insight: Due to the deactivating effect of the chlorine substituent, a longer reaction time (e.g., 2-4 hours) and slightly higher temperature may be required compared to the formylation of unsubstituted anthracene. Monitor the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Cautiously add a solution of crystalline sodium acetate (115 g) in 200 mL of water. This step hydrolyzes the intermediate iminium salt.

  • Work-up: Rapidly remove any high-boiling solvent and excess amine byproducts via steam distillation. Upon cooling, the crude product should solidify.

  • Purification: Collect the solid residue by filtration. Wash thoroughly with water. The crude solid can be purified by recrystallization from ethanol, acetic acid, or toluene to yield yellow needles. [4]

Alternative Synthetic Route: Chlorination of 9-Anthraldehyde

This pathway is presented as a potential alternative, though it carries a higher risk of complications due to the electronic properties of the starting material.

Step 1: Synthesis of 9-Anthraldehyde

This synthesis is a well-established Vilsmeier-Haack reaction on anthracene, detailed in Organic Syntheses. [4] Experimental Protocol: Synthesis of 9-Anthraldehyde

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Anthracene178.2322.5 g0.13
N-Methylformanilide121.1535 g (32 mL)0.26
Phosphorus Oxychloride (POCl₃)153.3335 g (21 mL)0.23
o-Dichlorobenzene147.0020 mL-
Sodium Acetate (crystalline)82.03140 g1.71
Glacial Acetic Acid (for recrystallization)60.05~50 mL-

Procedure:

  • Setup: In a 2-liter round-bottomed flask with a mechanical stirrer and reflux condenser, combine N-methylformanilide (32 mL, 0.26 mole), phosphorus oxychloride (21 mL, 0.23 mole), o-dichlorobenzene (20 mL), and anthracene (22.5 g, 0.13 mole).

  • Reaction: Heat the flask on a steam bath, with stirring, to 90–95°C for 1 hour. Hydrogen chloride is evolved.

  • Hydrolysis: Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 mL of water.

  • Work-up: Perform a rapid steam distillation to remove the o-dichlorobenzene and most of the methylaniline. Cool the residue to solidify the product.

  • Purification: Break up the solid, decant the aqueous liquor, and wash the solid with 6 N hydrochloric acid and then thoroughly with water. Recrystallize the crude solid (22–24 g) from approximately 50 mL of hot glacial acetic acid.

  • Isolation: Filter the bright yellow aldehyde and wash with methanol. The expected yield is 20–22 g (77–84%) with a melting point of 104.5–105°C. [4]

Step 2: Electrophilic Chlorination of 9-Anthraldehyde (Proposed Protocol)

The aldehyde group is strongly deactivating, making electrophilic aromatic substitution difficult. A potent chlorinating agent is required. Sulfuryl chloride (SO₂Cl₂) is a candidate for such transformations. [5][6] Expert Insight: This reaction must be approached with caution and careful optimization. The primary challenges are overcoming the deactivation of the ring and avoiding oxidation of the aldehyde functional group. The reaction should be conducted under anhydrous conditions and at low temperatures to control reactivity.

Proposed Experimental Protocol:

  • Setup: Dissolve 9-anthraldehyde (0.10 mole) in a dry, inert solvent such as dichloromethane or carbon tetrachloride in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (0.11 mole, 1.1 equivalents) in the same solvent via the dropping funnel.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature, monitoring progress by TLC.

  • Work-up: Upon completion, quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid. Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by column chromatography or recrystallization as described previously.

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification Protocol: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include ethanol, glacial acetic acid, or toluene. [4]2. If the solution is colored by impurities, it may be treated with a small amount of activated charcoal and hot-filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the resulting yellow needles by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary: this compound

PropertyValueSource(s)
CAS Number 10527-16-9[1]
Molecular Formula C₁₅H₉ClO[1]
Molecular Weight 240.68 g/mol [1]
Appearance Yellow solid / needles[4]
Melting Point 215-218 °C (lit.)[1]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Hazards:

    • Anthracene and Derivatives: These are polycyclic aromatic hydrocarbons and should be handled as potential carcinogens. Avoid inhalation of dust and skin contact.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is lachrymatory. Handle with extreme care.

    • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use of a less hazardous solvent is advised if possible.

    • Sulfuryl Chloride (SO₂Cl₂): Corrosive and reacts with water to release HCl and sulfuric acid. Handle with care.

  • Reaction Hazards: The Vilsmeier-Haack reaction and chlorination reactions evolve hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction apparatus is properly vented or equipped with a gas trap.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity and substituent effects. This guide has detailed two primary synthetic strategies. The recommended and most reliable route involves the initial chlorination of anthracene to form 9-chloroanthracene, followed by a Vilsmeier-Haack formylation at the 10-position. This pathway leverages predictable electronic effects and well-established reactions. While the alternative route of chlorinating 9-anthraldehyde is theoretically possible, it presents greater synthetic challenges due to the strong deactivating nature of the aldehyde group. The protocols and expert insights provided herein offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.

References

  • Nonhebel, D. C. (1963). 9-Chloroanthracene. Organic Syntheses, 43, 15. doi:10.15227/orgsyn.043.0015.
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-Anthraldehyde; 2-Ethoxy-1-Naphthaldehyde. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011.
  • Wikipedia. (n.d.). Formylation.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Klanderman, B. H. (1966). 9,10-Disubstituted Anthracenes. I. Synthesis of 9,10-Anthracenedicarboxaldehyde. The Journal of Organic Chemistry, 31(8), 2618–2620. doi:10.1021/jo01346a041
  • Sahu, K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. doi:10.1055/s-0033-1339351
  • Roy, D., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications, 11(1), 5636. doi:10.1038/s41467-020-19411-5
  • Heyl, G., & König, W. (2000). Process for preparing 9-anthracenecarbaldehyes. U.S. Patent No. 6,084,134. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Anthracene-9-carbaldehyde.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 9-Anthraldehyde.
  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
  • Bentham Science Publishers. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
  • Harvey, P. D., & Harvey, R. G. (1995). Chlorination with sulfuryl chloride. U.S. Patent No. 3,920,757. Washington, DC: U.S. Patent and Trademark Office.
  • Sun, J. L., Zeng, H., & Ni, H. G. (2013). Halogenated polycyclic aromatic hydrocarbons in the environment. Chemosphere, 90(6), 1751–1759. doi:10.1016/j.chemosphere.2012.10.094

Sources

A Technical Guide to the Spectroscopic Characterization of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

10-Chloro-9-anthraldehyde, with the chemical formula C₁₅H₉ClO, is a substituted polycyclic aromatic hydrocarbon.[1][2] As a derivative of anthracene, this compound is of significant interest in chemical synthesis and materials science, serving as a building block for dyes, fluorescent probes, and organic semiconductors.[3][4] The precise characterization of its molecular structure is paramount for ensuring purity, predicting reactivity, and understanding its physicochemical properties. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and validated data, offering researchers a reliable reference for their work.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic architecture and properties. This compound consists of an anthracene core with an aldehyde group at the 9-position and a chlorine atom at the 10-position.

Key Properties:

  • Molecular Formula: C₁₅H₉ClO[4]

  • Molecular Weight: 240.68 g/mol [4]

  • CAS Number: 10527-16-9[4]

  • Appearance: Solid[1]

  • Melting Point: 215-218 °C

The molecule's structure is depicted below. The numbering of the anthracene ring is crucial for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

Principles and Experimental Approach

NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. This provides information about the connectivity and spatial arrangement of atoms.

A Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a reference signal at 0 ppm.

  • Data Acquisition: Place the sample tube in the NMR spectrometer. Acquire the ¹H spectrum first, as it is quicker due to the high natural abundance of ¹H. Subsequently, acquire the more time-intensive ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, nine proton signals are expected.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde H~10.0 - 11.0Singlet (s)
Aromatic H's~7.5 - 9.0Multiplets (m)

Interpretation:

  • The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a sharp singlet.

  • The eight aromatic protons will appear as a complex series of multiplets in the aromatic region. Protons closer to the electron-withdrawing aldehyde and chloro groups (e.g., H1, H8) are expected to be further downfield than the others. The specific coupling patterns can be resolved with higher-field instruments.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[6]

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Aldehyde)~190 - 200
C-Cl (C10)~130 - 140
C-CHO (C9)~135 - 145
Aromatic C-H & C-C~120 - 135

Interpretation:

  • The carbonyl carbon of the aldehyde is the most deshielded carbon and appears significantly downfield.

  • The two quaternary carbons directly attached to the substituents (C9 and C10) will also be downfield.

  • The remaining twelve aromatic carbons will resonate in the typical range of 120-135 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles and Experimental Approach

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The frequency of radiation absorbed is characteristic of the specific bond type and its environment.

Experimental Protocol (KBr Wafer Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded and automatically subtracted.

Caption: Workflow for IR analysis using the KBr pellet method.

IR Spectral Data

The IR spectrum of this compound will exhibit several characteristic absorption bands.[1][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050 - 3100C-H StretchAromatic
~1680 - 1700C=O StretchAldehyde
~1500 - 1600C=C StretchAromatic Ring
~1000 - 1200C-Cl StretchAryl Halide
~700 - 900C-H BendAromatic (Out-of-plane)

Interpretation:

  • The most diagnostic peak is the strong absorption from the aldehyde carbonyl (C=O) stretch, expected around 1685 cm⁻¹. The exact position is influenced by conjugation with the anthracene ring. The presence of this peak is strong evidence for the aldehyde functionality.[8]

  • The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.

  • A band in the 1000-1200 cm⁻¹ region is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Principles and Experimental Approach

In electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). This ion can then fragment into smaller, characteristic charged ions and neutral radicals. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

Mass Spectral Data

The mass spectrum of this compound provides clear evidence of its identity.[1]

m/zProposed IonRelative Abundance
240/242[C₁₅H₉ClO]⁺• (M⁺•)High (Isotope pattern)
239/241[M-H]⁺High
212/214[M-CO]⁺•Moderate
205[M-Cl]⁺Moderate
176[M-H-Cl-CO]⁺ or [C₁₄H₈]⁺High

Interpretation:

  • Molecular Ion (M⁺•): The presence of a pair of peaks at m/z 240 and 242 in an approximate 3:1 ratio is definitive evidence for a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular weight of 240.68 g/mol .[1]

  • Key Fragments: The loss of a hydrogen atom (m/z 239) is a common fragmentation. A significant peak at m/z 176 corresponds to the loss of the aldehyde group (CHO) and the chlorine atom, resulting in a stable dehydroanthracene or phenanthryne-type cation.[1] The peak at m/z 205 indicates the loss of the chlorine atom.

Fragmentation_Pathway M [C₁₅H₉ClO]⁺• m/z = 240/242 F1 [C₁₅H₈ClO]⁺ m/z = 239/241 M->F1 - H• F2 [C₁₄H₉ClO]⁺• m/z = 212/214 M->F2 - CO F3 [C₁₅H₉O]⁺ m/z = 205 M->F3 - Cl• F4 [C₁₄H₈]⁺• m/z = 176 F1->F4 - CO, -Cl•

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise location of the substituents. IR spectroscopy confirms the presence of key functional groups, notably the aldehyde carbonyl. Mass spectrometry establishes the molecular weight, confirms the presence of chlorine through its isotopic signature, and offers structural insights via predictable fragmentation pathways. Together, these techniques provide an unambiguous spectroscopic fingerprint, essential for any researcher working with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82703, this compound.
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum.
  • SIELC Technologies (2018). This compound.
  • Global Substance Registration System. This compound.
  • PubChemLite. This compound (C15H9ClO).
  • CP Lab Chemicals. This compound, min 97%, 1 gram.
  • NIST. Anthracene, 9,10-dihydro-.
  • Brainly (2023). Compare the IR spectra for 9-anthraldehyde and that of your product.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69504, 9-Anthracenecarboxaldehyde.
  • SpectraBase. 9-Anthraldehyde - Optional[13C NMR] - Chemical Shifts.

Sources

A Technical Guide to the Stability and Storage of 10-Chloro-9-anthraldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Criticality of Stability

10-Chloro-9-anthraldehyde is a pivotal building block in the synthesis of complex organic molecules, finding applications in materials science and as an intermediate in the development of novel pharmaceutical agents. Its unique structure, featuring a reactive aldehyde group on a chlorinated polycyclic aromatic hydrocarbon (PAH) core, imparts specific functionalities but also introduces vulnerabilities that can compromise its integrity. For researchers, scientists, and drug development professionals, ensuring the chemical stability of this reagent is paramount. Even minor degradation can lead to inconsistent experimental results, the formation of unwanted byproducts, and potential safety concerns. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and best practices for handling to maintain its purity and reactivity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 10527-16-9[1][2][3]
Molecular Formula C₁₅H₉ClO[1][3][4]
Molecular Weight 240.68 g/mol [1][2][3]
Appearance Yellow powder/solid[1]
Melting Point 215-218 °C[2][5]
Solubility Soluble in organic solvents like ethanol, acetic acid, and toluene.[5][5]

Mechanisms of Degradation: A Multifaceted Challenge

The stability of this compound is influenced by several environmental factors, primarily light, air (oxygen), and temperature. The anthracene core and the aldehyde functional group are the main sites of reactivity and potential degradation.

Photodegradation: The Impact of Light Exposure

Anthracene and its derivatives are well-known to be photosensitive.[6] The primary photodegradation pathway for many anthracenes is a [4+4] photocycloaddition, leading to the formation of a dimer.[6][7] This process involves the excitation of the π-electron system by UV light, followed by the reaction of an excited molecule with a ground-state molecule.

Another significant photodegradation pathway, particularly in the presence of oxygen, is photo-oxidation. The excited anthracene core can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen.[8] This singlet oxygen can then react with a ground-state molecule of this compound to form an endoperoxide. This endoperoxide is often unstable and can undergo further reactions, potentially leading to the formation of 10-chloro-9,10-anthraquinone and other oxidized species.[8][9] It is crucial to note that photodegradation can enhance the toxicity of anthracene compounds.[9]

Diagram: Proposed Photodegradation Pathways

cluster_main This compound Stability A This compound C Photo-excited State A->C UV Light F 10-Chloro-9-anthracenecarboxylic Acid A->F Oxidizing Agents / Air B [4+4] Photodimer C->B + Ground-State Molecule D Endoperoxide C->D + O₂ (Air) E 10-Chloro-9,10-anthraquinone & Other Oxidized Products D->E Decomposition

Caption: Proposed degradation pathways for this compound.

Oxidative Degradation: The Role of Air and Oxidizing Agents

The aldehyde functional group in this compound is susceptible to oxidation, which can occur upon exposure to air (atmospheric oxygen) over time, and is accelerated by heat and light. The primary oxidation product of the aldehyde group is the corresponding carboxylic acid, 10-chloro-9-anthracenecarboxylic acid. The synthesis of 9-anthracenecarboxylic acid from 9-anthraldehyde is a known transformation.[10][11]

Strong oxidizing agents are highly incompatible with this compound and will readily oxidize the aldehyde group and potentially the anthracene ring system.[12]

Thermal Degradation

While this compound has a high melting point, prolonged exposure to elevated temperatures can lead to thermal decomposition. As a polycyclic aromatic hydrocarbon, significant degradation is expected at very high temperatures, leading to complex mixtures of breakdown products.

Hydrolytic and pH-Related Degradation

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is often recommended.[13]Minimizes thermal degradation and slows down oxidative processes.
Light Store in an amber or opaque container, protected from light.Prevents photodegradation, including photodimerization and photo-oxidation.[7][8]
Atmosphere Keep container tightly sealed. For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative degradation.
Container Store in the original, tightly sealed container.Ensures a clean, non-reactive environment and prevents contamination.
Handling Procedures for Experimental Use

For researchers, maintaining the integrity of this compound during experimental work is as crucial as its long-term storage.

Diagram: Recommended Handling Workflow

cluster_workflow Handling Workflow Start Retrieve from Cool, Dark Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Required Amount (Minimize Light Exposure) Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (if applicable) Weigh->Dissolve Use Use in Experiment Promptly Dissolve->Use Store Reseal Tightly & Return to Storage Use->Store

Caption: Workflow for handling this compound in a laboratory setting.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Weigh the required amount of the compound in an area with subdued light. Avoid prolonged exposure to direct laboratory lighting.

  • Inert Atmosphere: For highly sensitive applications, consider handling the solid in a glove box or under a stream of inert gas.

  • Solution Stability: If preparing stock solutions, they should also be protected from light and stored under refrigeration. The stability of the compound in various solvents should be considered, and freshly prepared solutions are always preferable.

  • Resealing: After dispensing, securely reseal the container, purging with an inert gas if possible, and promptly return it to the recommended storage conditions.

Stability-Indicating Analytical Methodology

To assess the purity and stability of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[14][15][16]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase column, such as a C18, is a good starting point for separating non-polar aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[14]

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths, which helps in identifying impurities and assessing peak purity.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).[15][17] The method must be able to resolve the intact this compound peak from all major degradation product peaks.[18]

Conclusion

This compound is a valuable, yet sensitive, organic compound. Its stability is primarily challenged by exposure to light and air, which can lead to photodimerization and oxidation of both the anthracene core and the aldehyde functional group. By adhering to the stringent storage and handling protocols outlined in this guide—namely, protection from light, exclusion of air, and storage in a cool environment—researchers can significantly mitigate the risk of degradation. The implementation of a validated stability-indicating HPLC method is a critical component of quality control, ensuring the integrity of the material and the reliability of experimental outcomes. A thorough understanding and proactive management of these stability factors are indispensable for the successful application of this compound in research and development.

References

  • Photodimerization reaction of 9MA, 9AcA, 9CA, and 9AA in the... - ResearchGate. (n.d.).
  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). PLOS ONE, 17(3), e0265224. [Link]
  • Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. (2014). Journal of Environmental Science and Health, Part A, 49(12), 1409-1417. [Link]
  • Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. (2014). Journal of Environmental Science and Health, Part A, 49(3), 262-269. [Link]
  • Photodegradation enhances the toxic effect of anthracene on skin. (2024).
  • Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (2005). Dalton Transactions, (21), 3465. [Link]
  • This compound - SIELC Technologies. (2018, May 16).
  • Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. (2014). Journal of Environmental Science and Health, Part A, 49(3), 262-269. [Link]
  • This compound | C15H9ClO | CID 82703. (n.d.).
  • Photophysical Properties of Anthracene Derivatives. (2021). Photochem, 1(3), 329-371. [Link]
  • 9-chloroanthracene. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • This compound (C15H9ClO). (n.d.).
  • This compound. (n.d.).
  • Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups. (2018). Polymer Chemistry, 9(3), 299-307. [Link]
  • This compound, min 97%, 1 gram. (n.d.).
  • Reversible head‐to‐tail [4+4] photodimerization of 9‐substituted anthracene. (n.d.).
  • Photodimerization of anthracenes in fluid solution: structural aspects. (2000). Chemical Society Reviews, 29(2), 153-163. [Link]
  • 9-Anthracenecarboxaldehyde | C15H10O | CID 69504. (n.d.).
  • Anthracene-9-carboxylic acid. (1983).
  • Stability-Indicating HPLC Method Development. (n.d.).
  • Mechanochemical Syntheses of Isostructural Luminescent Cocrystals of 9-Anthracenecarboxylic Acid with two Dipyridines Coformers. (2021). Crystals, 11(8), 953. [Link]
  • Synthesis method of 9-anthracene carboxylic acid. (n.d.).
  • This compound - Optional[1H NMR] - Spectrum. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020, October 1).
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science, 13(7), 164-171. [Link]

Sources

An In-depth Technical Guide to the Core Reaction Mechanisms of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Chloro-9-anthraldehyde is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic frameworks and functional materials. The strategic positioning of a reactive aldehyde group at the 9-position and a chloro-substituent at the 10-position of the anthracene core imparts a unique chemical reactivity profile. This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, offering insights into the interplay of its functional groups and the underlying principles governing its transformations. Detailed experimental protocols, mechanistic discussions, and visual representations are provided to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Structural and Electronic Landscape of this compound

This compound, with the molecular formula C₁₅H₉ClO, is a crystalline solid characterized by a melting point of 215-218 °C. The molecule's reactivity is dictated by the electronic properties of the anthracene nucleus, further modulated by the electron-withdrawing nature of both the aldehyde and the chloro substituents. The aldehyde group at the 9-position is a prime site for nucleophilic attack, while the chloro group at the 10-position can participate in nucleophilic aromatic substitution reactions, albeit under specific conditions. The extended π-system of the anthracene core also allows for participation in cycloaddition reactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₅H₉ClO
Molecular Weight240.68 g/mol
Melting Point215-218 °C
AppearanceSolid
IUPAC Name10-chloroanthracene-9-carbaldehyde
CAS Number10527-16-9

Synthesis of this compound

The primary synthetic route to this compound typically involves a two-step process starting from anthracene: formylation followed by chlorination.

Vilsmeier-Haack Formylation of Anthracene

The introduction of the aldehyde group at the 9-position of anthracene is commonly achieved through the Vilsmeier-Haack reaction.[2] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N-methylformanilide or dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanism of Vilsmeier-Haack Formylation:

Vilsmeier_Haack DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Anthracene Anthracene Intermediate Electrophilic Attack Anthracene->Intermediate + Vilsmeier Reagent Sigma_Complex Sigma Complex (Resonance Stabilized) Intermediate->Sigma_Complex Hydrolysis Hydrolysis Sigma_Complex->Hydrolysis - H⁺ Product 9-Anthraldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of anthracene to yield 9-anthraldehyde.

Chlorination of 9-Anthraldehyde

Subsequent chlorination of 9-anthraldehyde at the 10-position can be achieved using various chlorinating agents. The electron-donating character of the aldehyde group (through resonance) directs electrophilic attack to the para-position (C10).

Experimental Protocol: Synthesis of this compound (Adapted from related procedures)

  • Formylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anthracene in a suitable solvent such as o-dichlorobenzene.[2]

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N-methylformanilide or DMF, keeping the temperature controlled.

  • Add the Vilsmeier reagent dropwise to the anthracene solution.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 9-anthraldehyde.

  • Filter, wash with water, and purify the crude product by recrystallization.

  • Chlorination: Dissolve the purified 9-anthraldehyde in a suitable solvent (e.g., glacial acetic acid).

  • Add a chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) portion-wise while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or toluene) to obtain pure this compound.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functionality of this compound is a key site for nucleophilic addition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the bulky and electron-withdrawing chloro-substituent at the adjacent 10-position can sterically hinder the approach of nucleophiles and electronically influence the reactivity of the carbonyl carbon.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from aldehydes and ketones. These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE).

Mechanism of the Wittig Reaction:

Wittig_Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[3] The HWE reaction typically favors the formation of (E)-alkenes.[3]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination (General Procedure) [4]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphonate reagent in anhydrous THF and cool to -78 °C.

  • Add a strong base (e.g., n-butyllithium in hexanes) dropwise to generate the phosphonate carbanion. Stir for 15-30 minutes.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the aldehyde solution dropwise to the pre-formed phosphonate carbanion at -78 °C.

  • Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the quenching of the highly basic carbanion intermediate. Low temperatures (-78 °C) are employed to control the reactivity and improve the selectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the 10-position of the anthracene ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, the presence of the electron-withdrawing aldehyde group at the adjacent 9-position can activate the ring towards nucleophilic attack, particularly by strong nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination Leaving_Group Chloride Ion (Cl⁻) Meisenheimer->Leaving_Group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Cycloaddition Reactions: The Diels-Alder Reaction

The anthracene core can act as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. For 9-substituted anthracenes, the reaction typically occurs across the 9,10-positions. The presence of both an aldehyde and a chloro group on the diene system of this compound will influence the reactivity and regioselectivity of the cycloaddition.

The Diels-Alder reaction of 9-chloroanthracene with certain dienophiles has been reported to yield a mixture of meta and ortho isomers.[5] The electron-withdrawing nature of the aldehyde group in this compound is expected to decrease the reactivity of the anthracene system as a diene in a normal electron-demand Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction (General Procedure) [6]

  • In a round-bottom flask, dissolve this compound and the dienophile (e.g., maleic anhydride or an N-substituted maleimide) in a suitable high-boiling solvent (e.g., xylene or nitrobenzene).[5][6]

  • Heat the reaction mixture under reflux for several hours to overnight.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality behind Experimental Choices: High temperatures are often required to overcome the activation energy for the Diels-Alder reaction involving the relatively stable aromatic anthracene core. The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity.[5]

Conclusion

This compound is a synthetically valuable building block with a rich and diverse reaction chemistry. The interplay between the aldehyde and chloro functionalities on the rigid anthracene framework allows for a range of transformations, including nucleophilic additions, substitutions, and cycloadditions. A thorough understanding of the underlying mechanisms governing these reactions is paramount for the rational design and successful execution of synthetic strategies employing this versatile intermediate. This guide has provided a comprehensive overview of these core reaction mechanisms, supported by experimental considerations and mechanistic insights, to empower researchers in their pursuit of novel molecular architectures.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Google Patents. EP0210290A1 - Process for preparing 9, 10-anthracenedicarboxaldehyde.
  • Organic Syntheses. 15 - Organic Syntheses Procedure.
  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes.
  • PubChem. This compound.
  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Chemical Education Resources. Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction.
  • Journal of Chemical and Pharmaceutical Research. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds.
  • University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE!
  • ResearchGate. a) Diels–Alder reactions of N‐substituted maleimides and...
  • RSC Publishing. Direct Diels–Alder reactions of furfural derivatives with maleimides.
  • Web Pages. 8. Wittig Reaction.
  • YouTube. Diels-Alder of 9-anthraldehyde and maleic anhydride part 1.
  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
  • ResearchGate. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene.
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum.
  • YouTube. Wittig Reaction Experiment Part 1, Prelab.

Sources

Sourcing High-Purity 10-Chloro-9-anthraldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and qualifying high-purity (≥97%) 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9). This key synthetic intermediate is pivotal in the development of complex organic molecules, particularly in the realm of materials science and medicinal chemistry. This document moves beyond a simple supplier list to offer practical insights into supplier evaluation, quality control, and the scientific rationale behind these critical steps.

Introduction to this compound

This compound is an aromatic aldehyde built upon an anthracene core. Its molecular structure, featuring a reactive aldehyde group and a chloro-substituent, makes it a valuable precursor in various synthetic applications. The compound typically appears as a yellow to dark yellow crystalline solid with a melting point in the range of 215-218 °C.

The primary utility of this molecule lies in its role as a building block for larger, more complex π-conjugated systems.[1][2] The aldehyde functionality allows for facile derivatization through reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination, enabling the extension of the conjugated system or the introduction of new functional moieties. The chloro-group can also be a site for further chemical modification, offering an additional handle for synthetic chemists.

Commercial Suppliers of ≥97% Purity this compound

A number of chemical suppliers offer this compound at purities of 97% or greater. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data, lot-to-lot consistency, and responsive technical support. Below is a comparative table of notable suppliers.

SupplierStated PurityCAS NumberNoteworthy Information
Sigma-Aldrich 97%10527-16-9Provides access to Certificates of Analysis and peer-reviewed papers referencing the product.[3]
Santa Cruz Biotechnology ≥95% (also listed at 97%)10527-16-9Marketed as a biochemical for proteomics research.[4]
ChemScene ≥97%10527-16-9Specifies storage conditions of 2-8°C, sealed in dry conditions.[5]
AK Scientific, Inc. Not explicitly stated, but listed as a supplier.10527-16-9A common supplier for research chemicals.
Biosynth Carbosynth Not explicitly stated, but listed as a supplier.10527-16-9Offers various package sizes.
Vulcanchem Not explicitly stated, but listed as a supplier.10527-16-9Positions itself as a source for qualified chemical products.

Note: This table is not exhaustive and researchers are encouraged to conduct their own supplier evaluations.

Key Applications in Research and Development

The unique electronic and structural properties of the this compound scaffold make it a valuable starting material for several advanced applications:

  • Synthesis of π-Conjugated Materials: This is arguably the most significant application. This compound is used in the preparation of various ethene derivatives, which are of interest in materials science for their optical and electronic properties. For instance, it has been used to synthesize trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene, a molecule with potential applications in optoelectronics.

  • Precursor for Fluorescent Probes and Dyes: The anthracene core is inherently fluorescent. Modification of the aldehyde group can be used to tune the fluorescence properties, leading to the development of novel sensors and imaging agents.

  • Intermediate in Pharmaceutical Synthesis: While direct applications are less commonly cited, anthracene derivatives are a known class of compounds with biological activity. The reactivity of this compound makes it a plausible intermediate for the synthesis of complex drug candidates.

Quality Control and Purity Verification: A Self-Validating Approach

For researchers, particularly those in drug development, verifying the purity and identity of starting materials is a critical, non-negotiable step. Relying solely on the supplier's Certificate of Analysis (CoA) is insufficient. A robust internal validation process is essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a standard and effective method for determining the purity of this compound.[6] The high degree of conjugation in the molecule makes it an excellent chromophore for UV-Vis detection.

Experimental Protocol: HPLC Purity Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of closely related impurities.

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[6]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 50% B

    • 21-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength corresponding to an absorbance maximum of the anthracene core (e.g., 254 nm and a longer wavelength like 365 nm).

  • Sample Preparation: Prepare a stock solution in a suitable organic solvent like acetonitrile or tetrahydrofuran (THF) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥97% should show the main peak accounting for at least 97.0% of the total integrated peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical identity of this compound and for identifying potential impurities.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a distinct singlet at a downfield chemical shift (around 10.0 ppm). The integration of the aromatic protons relative to the aldehyde proton should be consistent with the structure (8 aromatic protons to 1 aldehyde proton).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be observed at a characteristic downfield position (around 190 ppm). The aromatic region will show a number of signals corresponding to the different carbon environments in the anthracene ring system.

The absence of significant unassigned signals is a strong indicator of high purity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₅H₉ClO), the expected monoisotopic mass is approximately 240.03 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak having an intensity of about one-third of the main M peak, which is a key diagnostic feature.

Sourcing and Qualification Workflow

The following diagram outlines a logical workflow for sourcing and qualifying this compound for research applications. This process ensures that the material used in experiments is of known and reliable quality.

G cluster_sourcing Sourcing Phase cluster_qualification Internal Qualification Phase cluster_decision Decision Phase s1 Identify Potential Suppliers s2 Request Quotes and CoAs s1->s2 s3 Evaluate Supplier Documentation s2->s3 q1 Order Sample for Evaluation s3->q1 Select best candidate q2 Perform Identity Confirmation (NMR, MS) q1->q2 q3 Conduct Purity Analysis (HPLC) q2->q3 q4 Compare Results with Supplier CoA q3->q4 d1 Material Meets Specification? q4->d1 d2 Approve Supplier and Lot d1->d2 Yes d3 Reject Lot / Re-evaluate Supplier d1->d3 No

Caption: Workflow for Sourcing and Qualifying this compound.

Safety and Handling

This compound is considered a hazardous substance.[7] It may cause skin sensitization upon contact and respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

Sourcing high-purity this compound requires a diligent and systematic approach that goes beyond simply ordering from a catalog. For researchers in drug development and materials science, the integrity of their results is directly linked to the quality of their starting materials. By implementing a robust workflow of supplier evaluation, internal analytical validation using techniques like HPLC and NMR, and strict adherence to safety protocols, scientists can ensure the reliability and reproducibility of their work.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound | C15H9ClO. PubChem. [Link]
  • This compound Hazards Identific
  • New Synthetic Methods for π-Conjugated Systems. The Swager Group, MIT. [Link]
  • π-Conjugated molecules and materials. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to 10-Chloro-9-anthraldehyde: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Chloro-9-anthraldehyde, a substituted aromatic aldehyde, presents a unique scaffold for chemical synthesis and exploration in medicinal chemistry. This technical guide provides a comprehensive overview of its appearance and physical state, drawing upon available scientific data. It is intended to serve as a foundational resource for researchers, offering insights into its physicochemical properties, analytical methodologies, and potential, yet underexplored, biological relevance. While direct biological data on this compound remains scarce, this guide contextualizes its properties within the broader family of anthracene derivatives, which have demonstrated a range of biological activities.

Physicochemical Characterization

This compound is a solid compound at room temperature. Its appearance is most consistently described as yellow crystalline needles, a characteristic that is influenced by the method of purification.[1]

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1. These parameters are essential for its handling, formulation, and integration into experimental workflows.

PropertyValueSource(s)
Molecular Formula C₁₅H₉ClO[1][2][3][4]
Molecular Weight 240.68 g/mol [1][2][3][4]
Melting Point 215-218 °C[5][6]
Appearance Yellow crystalline needles[1]
Physical State Solid[2]
Solubility and Purification

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization, a fundamental technique for obtaining high-purity crystalline material.

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol, acetic acid, or toluene) in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the selected hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystal yield, the solution can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a free-flowing yellow crystalline solid.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are primarily achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structural features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. While high-resolution spectra require access to specialized databases, general spectral data is available.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group.

  • UV-Visible (UV-Vis) Spectroscopy: The extended aromatic system of the anthracene core results in strong absorption in the UV-Vis region. This property is also the basis for its fluorescence, a characteristic that can be exploited in certain applications.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantitative analysis.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in appropriate solvent Filter Filter through 0.45 µm syringe filter Sample->Filter Injection Inject sample Filter->Injection Column Select appropriate reverse-phase column (e.g., C18) Column->Injection MobilePhase Prepare mobile phase (e.g., Acetonitrile/Water) MobilePhase->Column Separation Isocratic or gradient elution Injection->Separation Detection UV Detector (monitor at appropriate λ) Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Quantify Quantify purity by peak area percentage Chromatogram->Quantify

Caption: A generalized workflow for the HPLC analysis of this compound.

A reverse-phase HPLC method is suitable for the analysis of this compound.[8][9] A typical mobile phase would consist of a mixture of acetonitrile and water.[8][9] For mass spectrometry applications, formic acid can be used as a modifier instead of phosphoric acid.[8][9]

Step-by-Step HPLC Protocol (General Guidance)

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation and a reasonable retention time. A common starting point is a 60:40 or 70:30 (v/v) mixture.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the HPLC system.

  • Data Analysis: The purity of the sample can be determined by the percentage of the peak area of the main component relative to the total peak area in the chromatogram.

Synthetic Utility and Reactivity

This compound is a valuable intermediate in organic synthesis. The aldehyde functional group can participate in a variety of chemical transformations, including Wittig reactions, condensations, and reductive aminations, allowing for the construction of more complex molecular architectures. For instance, it has been used in the preparation of trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene.[6] This reactivity opens avenues for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Logical Flow of Synthetic Application

Synthesis_Flow Start This compound Reaction Chemical Transformation (e.g., Wittig Reaction) Start->Reaction Reacts with Product Novel Derivative (e.g., Stilbene derivative) Reaction->Product Yields

Caption: The synthetic utility of this compound as a starting material.

Biological Context and Future Directions

While there is a lack of direct studies on the biological activity of this compound, the broader class of anthracene derivatives has been investigated for various therapeutic applications. Notably, some anthracene-based compounds have shown antitumor activity.[10][11] For example, bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes have demonstrated anticancer activity in murine models.[10] Furthermore, Schiff bases derived from anthracene-9-carbaldehyde have been synthesized and evaluated for their in vitro antitumor activity.[11]

The presence of the aldehyde group, a known reactive moiety, suggests that this compound could potentially interact with biological macromolecules. Aldehydes, in general, have been studied for their cytotoxic effects.[12][13]

Given the precedent for biological activity within the anthracene scaffold, this compound represents an interesting candidate for biological screening. Future research should focus on evaluating its cytotoxicity against various cancer cell lines and its potential to modulate the activity of specific enzymes or signaling pathways. Such studies would be crucial in determining its potential as a lead compound in drug discovery programs.

Handling and Safety

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a yellow crystalline solid with well-defined physicochemical properties. This guide has provided a comprehensive overview of its appearance, physical state, and analytical characterization methods, including a general protocol for HPLC analysis. While its direct biological activity remains to be elucidated, its structural similarity to other biologically active anthracene derivatives suggests that it is a compound of interest for further investigation in the field of drug discovery. The synthetic versatility of its aldehyde group further enhances its potential as a building block for novel therapeutic agents. Future research into its biological effects is warranted to fully understand its potential in medicinal chemistry.

References

  • Murdock, K. C., et al. (1982). Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes. Journal of Medicinal Chemistry, 25(5), 505-518. [Link]
  • [Synthesis and antitumor activity of anthracene-9-carbaldehyde amino-s-triazole Schiff-bases with side-chain of S-acetic acid]. (Year).
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82703, this compound. [Link]
  • PubChemLite. This compound (C15H9ClO). [Link]
  • GSRS. This compound. [Link]
  • Universidade Federal do Ceará. (2014, April 21). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. [Link]
  • Conduct Science. (2019, June 26).
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
  • CCDC. Search - Access Structures. [Link]
  • Biointerface Research in Applied Chemistry. (2021, March 6). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. [Link]
  • CCDC.
  • LookChem. 642-31-9 9-Anthraldehyde C15H10O, Formula,NMR,Boiling Point,Density,Flash Point. [Link]
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69504, 9-Anthracenecarboxaldehyde. [Link]
  • Google Patents. CN102268046B - 9-anthracenecarboxaldehyde-4,5-dihydro-1H-imidazol-2-yl-hydrazone cisplatin complex and synthesis method and use thereof.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • PubMed. (2021, October 1). Substituted 9-Anthraldehydes from Dibenzocycloheptanol Epoxides via Acid-Catalyzed Epoxide Opening/Semipinacol Rearrangement. [Link]
  • Oriental Journal of Chemistry. Anthracene and 1,8-Napthalimide Aminothiazole Hybrids: Synthesis, Antimicrobial Activity and Molecular Docking Studies. [Link]
  • RSC Publishing - The Royal Society of Chemistry. (2021, March 29). Efficient one-pot synthesis and dehydrogenation of tricyclic dihydropyrimidines catalyzed by OMS-2-SO 3 H, and application of the functional-chromophore products as colorimetric chemosensors. [Link]
  • PubMed. Formaldehyde and glutaraldehyde and nasal cytotoxicity: case study within the context of the 2006 IPCS Human Framework for the Analysis of a cancer mode of action for humans. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthetic Utility of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Anthracene Scaffold

Anthracene and its derivatives are a cornerstone in the development of advanced materials and biologically active compounds, owing to their unique photophysical and photochemical properties.[1][2] These molecules are integral to the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging.[1][2][3] 10-Chloro-9-anthraldehyde stands out as a particularly valuable building block. Its structure incorporates two distinct, reactive functional groups: an aldehyde at the 9-position and a chloro group at the 10-position. This bifunctionality allows for sequential, site-selective modifications, making it a powerful precursor for constructing complex, multi-substituted anthracene frameworks.

This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on key transformations that leverage its unique reactivity. We will detail field-proven protocols, explain the mechanistic underpinnings of these reactions, and offer insights into experimental design for researchers in materials science, medicinal chemistry, and organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₁₅H₉ClO[4][5]
Molecular Weight 240.68 g/mol [4]
Appearance Dark yellow solid/powder[6]
Melting Point 215-218 °C[7]
CAS Number 10527-16-9[4]
Solubility Soluble in toluene, DMF, Dichloromethane

Safety and Handling:

This compound is considered a hazardous substance.[8] It can cause skin and serious eye irritation, and may lead to respiratory irritation.[4] Skin sensitization is also a potential hazard.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, appropriate gloves, and a lab coat.[6] Use a Type N95 respirator or better if dust formation is likely.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6][8] Avoid all personal contact.[8] Minimize dust generation and accumulation.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][9]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] For skin contact, flush with running water and soap.[8] If inhaled, move to fresh air.[6] If ingested, do NOT induce vomiting and seek medical attention.[6]

Core Synthetic Transformations

The strategic value of this compound lies in its two orthogonal reactive sites. The aldehyde group is a prime candidate for nucleophilic addition and condensation reactions, while the chloro group is amenable to transition metal-catalyzed cross-coupling reactions.

Caption: General synthetic pathways for this compound.

Application 1: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[10][11] For this compound, this reaction transforms the formyl group into a vinyl group, providing a route to various styryl-anthracene derivatives, which are of great interest for their fluorescent properties.

Causality and Mechanistic Insight

The reaction proceeds through the formation of a phosphorus ylide (or phosphorane), a species with adjacent positive and negative charges.[12] This ylide is generated by deprotonating a phosphonium salt with a strong base.[10][12] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the anthraldehyde.[13] This leads to a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane ring.[13] The thermodynamic driving force of the reaction is the collapse of this intermediate to form a stable alkene and triphenylphosphine oxide, driven by the formation of the strong phosphorus-oxygen double bond.[12]

Sources

Illuminating Analytes: 10-Chloro-9-anthraldehyde as a Versatile Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Halogenated Anthracene Scaffold

In the landscape of sensitive analytical techniques, fluorescence detection stands as a cornerstone for its exceptional signal-to-noise ratio and the ability to quantify analytes at trace levels. The strategic selection of a fluorescent labeling agent is paramount to the success of such assays. 10-Chloro-9-anthraldehyde emerges as a compelling reagent in this domain, offering a unique combination of a rigid, highly fluorescent anthracene core with a reactive aldehyde functionality. The presence of a chlorine atom at the 10-position can subtly modulate the photophysical properties and reactivity of the anthracene system, making it a subject of interest for researchers in drug development, proteomics, and metabolomics.

This comprehensive technical guide provides an in-depth exploration of this compound as a fluorescent labeling agent. We will delve into its applications for the derivatization of primary amines, thiols, and carboxylic acids, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Principles of Labeling with this compound

The utility of this compound as a fluorescent tag hinges on the reactivity of its aldehyde group. This electrophilic center readily undergoes nucleophilic attack by various functional groups present in biomolecules and other analytes. The resulting covalent bond appends the fluorescent anthracene moiety to the target molecule, enabling its detection and quantification.

Application I: Labeling of Primary Amines via Schiff Base Formation

The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a classic and efficient conjugation method.[1] This reaction is particularly valuable for the labeling of amino acids, peptides, proteins, and pharmaceuticals bearing primary amine groups.

Reaction Mechanism: The Formation of a Fluorescent Imine

The reaction proceeds through a nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield the stable, fluorescent Schiff base. The reaction is typically carried out under mild acidic or neutral conditions to facilitate both the nucleophilic attack and the subsequent dehydration step.

Schiff_Base_Formation reagent This compound intermediate Carbinolamine Intermediate reagent->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate product Fluorescent Schiff Base intermediate->product - H2O water H2O

Caption: Schiff base formation between this compound and a primary amine.

Protocol: Fluorescent Labeling of Primary Amines

This protocol provides a general framework for the labeling of primary amines. Optimization of reaction time and temperature may be necessary depending on the specific analyte.

Materials:

  • This compound

  • Analyte containing a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Methanol

  • Glacial Acetic Acid

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF.

  • Analyte Preparation: Dissolve the amine-containing analyte in methanol to a final concentration of 1 mM.

  • Reaction Setup: In a reaction vial, combine 100 µL of the analyte solution with 110 µL of the this compound stock solution (a slight excess of the labeling reagent is recommended).

  • Catalysis: Add 5 µL of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

  • Incubation: Seal the vial and incubate the reaction mixture at 60°C for 1 hour. Protect the reaction from light.

  • Reaction Quenching (Optional): For certain applications, the reaction can be stopped by adding a small amount of a primary amine scavenger, such as Tris buffer.

  • Analysis: The resulting fluorescently labeled analyte is now ready for analysis by HPLC with fluorescence detection.

Rationale for Experimental Choices:

  • Solvent: DMF and DMSO are excellent solvents for both the hydrophobic labeling reagent and a wide range of analytes. Methanol is often used for the analyte solution due to its compatibility with reversed-phase HPLC.

  • Catalyst: The addition of a catalytic amount of acid accelerates the rate-limiting dehydration of the carbinolamine intermediate.

  • Temperature: Elevated temperature increases the reaction rate, ensuring complete derivatization within a reasonable timeframe.

Application II: Derivatization of Thiols

Thiols, present in molecules like cysteine and glutathione, are highly nucleophilic and can react with aromatic aldehydes. This provides a pathway for the fluorescent labeling of thiol-containing peptides and proteins.

Reaction Considerations for Thiol Labeling

The reaction of thiols with aldehydes can lead to the formation of a hemithioacetal, which can further react to form a more stable thioacetal. However, for fluorescent labeling, the initial reaction to form a fluorescent adduct is often sufficient. The reaction conditions, particularly pH, play a crucial role in the reactivity of the thiol group.

Thiol_Labeling_Workflow start Start: Thiol-containing Analyte reagent Add this compound start->reagent reaction Reaction at controlled pH reagent->reaction purification Optional: Quench and Purify reaction->purification analysis HPLC with Fluorescence Detection purification->analysis

Caption: General workflow for the fluorescent labeling of thiols.

Protocol: Fluorescent Labeling of Thiols

This protocol is a starting point for the derivatization of thiols. The pH of the reaction buffer should be optimized for the specific thiol-containing analyte.

Materials:

  • This compound

  • Analyte containing a thiol group (e.g., cysteine, glutathione)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Analyte Preparation: Dissolve the thiol-containing analyte in phosphate buffer (pH 7.4) to a final concentration of 1 mM.

  • Reaction Setup: In a reaction vial, combine 100 µL of the analyte solution with 110 µL of the this compound stock solution.

  • Incubation: Seal the vial and incubate the reaction mixture at room temperature for 30 minutes, protected from light.

  • Analysis: The reaction mixture can be directly injected into the HPLC system for analysis.

Rationale for Experimental Choices:

  • pH: A physiological pH of 7.4 is often a good starting point for the reaction with biological thiols, as the thiolate anion is the reactive species.

  • Solvent: A mixture of aqueous buffer and an organic solvent like acetonitrile ensures the solubility of both the analyte and the labeling reagent.

  • Temperature: The reaction with thiols is typically rapid and can proceed efficiently at room temperature.

Application III: Tagging Carboxylic Acids for Enhanced Detection

While aldehydes do not directly react with carboxylic acids, a pre-activation step can convert the carboxylic acid into a more reactive species that can then be labeled. A more direct approach involves using a similar anthracene-based reagent with a different reactive group. However, for the purpose of this guide, we will adapt a well-established protocol for a related compound, 9-chloromethyl-anthracene, which can be conceptually applied to derivatization strategies for carboxylic acids.[2] This involves the esterification of the carboxylic acid with the fluorescent tag.

Protocol: Fluorescent Labeling of Carboxylic Acids (Adapted from a similar reagent)

This protocol is based on the derivatization of carboxylic acids using 9-chloromethyl-anthracene and can be considered a template for developing a method with an appropriately functionalized anthraldehyde derivative.[2]

Materials:

  • This compound (or a suitable derivative for esterification)

  • Carboxylic acid analyte

  • Acetonitrile

  • Tetrabutylammonium bromide (as a catalyst)

  • Potassium carbonate

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare a 10 mM solution of the fluorescent labeling reagent in acetonitrile.

  • Analyte and Catalyst Preparation: In a reaction vial, dissolve the carboxylic acid analyte (1 mM), tetrabutylammonium bromide (2 mM), and potassium carbonate (2 mM) in acetonitrile.

  • Reaction Initiation: Add the labeling reagent solution to the analyte mixture.

  • Incubation: Seal the vial and heat the reaction at 70°C for 1 hour.

  • Cooling and Filtration: After cooling to room temperature, filter the mixture to remove any insoluble salts.

  • Analysis: The resulting fluorescent ester can be analyzed by HPLC with fluorescence detection.

Rationale for Experimental Choices:

  • Catalyst: Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the carboxylate salt and the labeling reagent.

  • Base: Potassium carbonate is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

  • Temperature: Heating is required to drive the esterification reaction to completion.

Data Presentation: Photophysical Properties and HPLC Parameters

The success of a fluorescent labeling strategy is ultimately determined by the photophysical properties of the resulting derivatives and the ability to separate them chromatographically.

Photophysical Properties of this compound Derivatives

The fluorescence characteristics of the labeled analytes are critical for sensitive detection. While specific data for this compound adducts is limited in the public domain, we can estimate the expected spectral properties based on similar anthracene derivatives. Schiff bases derived from 9-anthracenecarboxaldehyde have been reported to exhibit strong fluorescence.[3]

Derivative ClassExpected Excitation Max (λex)Expected Emission Max (λem)Expected Quantum Yield (ΦF)
Schiff Bases (Amine Adducts)~360 - 380 nm~440 - 460 nmModerate to High
Thiol Adducts~355 - 375 nm~430 - 450 nmModerate
Carboxylic Acid Esters~365 - 385 nm~410 - 430 nmHigh

Note: These are estimated values based on analogous compounds. Experimental determination is highly recommended for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

A general-purpose reversed-phase HPLC method can be employed for the separation of analytes labeled with this compound.

Instrumentation:

  • HPLC system with a fluorescence detector

Column:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Fluorescence Detection:

  • Excitation: (Set based on experimental determination, e.g., 370 nm)

  • Emission: (Set based on experimental determination, e.g., 450 nm)

HPLC_Workflow sample Labeled Sample injection Inject into HPLC sample->injection separation C18 Column Separation injection->separation detection Fluorescence Detection separation->detection data Chromatogram & Quantification detection->data

Caption: A typical workflow for the HPLC analysis of fluorescently labeled analytes.

Trustworthiness and Validation

To ensure the reliability of results obtained using this compound, the following validation steps are recommended:

  • Confirmation of Derivatization: The formation of the labeled product should be confirmed, for example, by mass spectrometry.

  • Reaction Optimization: The derivatization reaction should be optimized for yield and completeness to ensure accurate quantification.

  • Chromatographic Specificity: The HPLC method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

  • Stability of Derivatives: The stability of the fluorescent derivatives under the analytical conditions should be assessed to prevent degradation and ensure reproducible results.

Conclusion and Future Perspectives

This compound presents itself as a promising fluorescent labeling agent with broad applicability for the analysis of primary amines, thiols, and, with appropriate methodology, carboxylic acids. Its anthracene core provides the necessary photophysical properties for sensitive detection, while the aldehyde group offers a versatile handle for conjugation. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this reagent into their analytical workflows.

Future research should focus on the synthesis and characterization of a wider range of this compound derivatives to fine-tune their reactivity and spectral properties. Furthermore, the development and validation of specific analytical methods for high-priority analytes in complex biological matrices will undoubtedly expand the utility of this valuable fluorescent probe.

References

  • Ibrahim, M. N., & Sharif, S. E. A. (2007). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. E-Journal of Chemistry, 4(4), 531-535.
  • Ibrahim, M. N., & Sharif, S. E. A. (2007). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). E-Journal of Chemistry, 4(4), 536-540.
  • Cai, T., Ting, H., Zhang, X. X., Zhou, J., & Zhang, J. L. (2014).
  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(4), 737-746.
  • Kadhum, M. Y., & Al-Amiery, A. A. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 307-312.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Arifuzzaman, M., Karim, M. R., Siddiquee, T. A., Mirza, A. H., & Ali, M. M. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86.
  • Berrones, J., Muñoz-Flores, B. M., Cantón, A., & Jiménez-Pérez, V. M. (2019). Quantum chemical elucidation of the turn-on luminescence mechanism in two new Schiff bases as selective chemosensors of Zn2+: synthesis, theory and bioimaging applications. New Journal of Chemistry, 43(40), 16045-16055.
  • Ben-Gigirey, B., Vieites Baptista de Sousa, J. M., Villaverde, A., & De La Calle, B. (1999). Validation of an HPLC analytical method for determination of biogenic amines in agricultural products and monitoring of biogenic amines in Korean fermented agricultural products.
  • Lee, D. W., & Im, A. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693.
  • Jeong, Y., & Lee, D. W. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 36(5), 1511-1514.
  • Cai, T., Ting, H., Zhang, X. X., Zhou, J., & Zhang, J. L. (2014).
  • PubChem. (n.d.). This compound.
  • Bayrakci, M., & Gezici, O. (2019). An Application of a Schiff-Base Type Reaction in the Synthesis of a New Rhodamine-Based Hg(II)-Sensing Agent. Journal of Fluorescence, 29(6), 1335–1342.
  • SpectraBase. (n.d.). This compound.
  • Mola, M., & Ceylan, B. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420.
  • Wu, X., et al. (2016). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Food Additives & Contaminants: Part A, 33(12), 1841-1850.
  • Christie, W. W. (2009). Analysis of fatty acids by column liquid chromatography. Lipid Technology, 21(5), 111-113.
  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • Zhang, Y., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 125-135.
  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC.

Sources

Application Notes and Protocols: Derivatization of Primary Amines with 10-Chloro-9-anthraldehyde for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Primary Amines in Complex Matrices

In the realms of pharmaceutical research, drug development, and clinical diagnostics, the accurate quantification of primary amines is of paramount importance. These compounds, integral to a vast array of biological molecules and synthetic drugs, often lack the intrinsic physicochemical properties required for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Their low UV absorbance and lack of native fluorescence present a significant challenge for researchers striving for low detection limits in complex biological and chemical matrices.[1]

To overcome this analytical hurdle, chemical derivatization has emerged as a powerful strategy.[1] This process involves the chemical modification of the analyte to introduce a chromophoric or fluorophoric tag, thereby enhancing its detectability.[2] 10-Chloro-9-anthraldehyde is a highly effective derivatizing agent for primary amines, offering the significant advantage of introducing a strongly fluorescent anthracene moiety to the target molecule. This application note provides a comprehensive guide to the derivatization of primary amines with this compound, detailing the underlying chemical principles, a step-by-step protocol, and methods for the analysis of the resulting derivatives.

The Chemistry of Derivatization: Schiff Base Formation

The derivatization of primary amines with this compound proceeds via a well-established chemical reaction known as Schiff base formation.[3][4] This reaction involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming an unstable carbinolamine intermediate.[4] Subsequent dehydration of this intermediate, often facilitated by a mild acid catalyst, results in the formation of a stable imine, or Schiff base, derivative.[4][5] The presence of the extensive π-conjugated system of the anthracene core in this compound imparts strong fluorescence to the resulting derivative, enabling highly sensitive detection.[3]

The reaction is reversible and the rate of formation of the imine is typically greatest around a pH of 5.[5] At a higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water.[5] Conversely, at a low pH, the amine reactant becomes protonated, rendering it non-nucleophilic.[5]

Safety and Handling of this compound

Before proceeding with the experimental protocol, it is crucial to be aware of the hazards associated with this compound. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₅H₉ClO
Molecular Weight240.68 g/mol
AppearanceSolid
Melting Point215-218 °C[6]

Experimental Protocol: Derivatization of a Primary Amine

This protocol provides a general procedure for the derivatization of a primary amine with this compound. It is important to note that optimal conditions may vary depending on the specific amine and the sample matrix. Therefore, optimization of parameters such as reaction time, temperature, and reagent concentrations is recommended.

Materials:

  • This compound

  • Primary amine sample

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or 2-propanol)

  • Glacial acetic acid (optional, as a catalyst)

  • Magnesium sulfate (optional, as a dehydrating agent)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in an anhydrous solvent. The choice of solvent will depend on the solubility of the primary amine.

    • Prepare a solution of the primary amine sample in the same anhydrous solvent. The concentration should be adjusted to fall within the expected linear range of the analytical method.

  • Derivatization Reaction:

    • In a reaction vial, combine the primary amine solution and the this compound solution. A molar excess of the derivatizing reagent (typically 2-5 fold) is recommended to ensure complete reaction.

    • Optional: To catalyze the reaction, a small amount of glacial acetic acid (e.g., 1-2 drops) can be added.

    • Optional: To drive the equilibrium towards product formation, an excess of a dehydrating agent like anhydrous magnesium sulfate can be added to the reaction mixture.

    • Tightly cap the vial and heat the mixture. A typical starting point is 60-80°C for 30-60 minutes. These conditions should be optimized for the specific amine.

    • After the reaction is complete, allow the vial to cool to room temperature.

  • Sample Preparation for Analysis:

    • If a dehydrating agent was used, filter the reaction mixture to remove the solid.

    • The resulting solution can often be directly injected into the HPLC system after appropriate dilution with the mobile phase.

Workflow for Derivatization and Analysis

DerivatizationWorkflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis reagent Prepare this compound Solution mix Mix Reagents in Vial reagent->mix sample Prepare Primary Amine Sample sample->mix heat Heat Reaction Mixture (e.g., 60-80°C, 30-60 min) mix->heat cool Cool to Room Temperature heat->cool filter Filter (if necessary) cool->filter inject Inject into HPLC-FLD filter->inject

Caption: General mechanism of Schiff base formation.

Conclusion and Further Considerations

Derivatization with this compound is a robust and effective method for the sensitive quantification of primary amines. The formation of a highly fluorescent Schiff base derivative allows for significantly lower detection limits compared to direct UV analysis. For successful implementation, it is crucial to optimize the reaction conditions for each specific application and to handle the derivatizing reagent with appropriate safety precautions. The protocols and information provided herein serve as a comprehensive starting point for researchers, scientists, and drug development professionals to successfully employ this powerful analytical technique.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines.
  • Fieser, L. F., & Hartwell, J. L. (1938). 9-ANTHRALDEHYDE. Organic Syntheses, 18, 9. doi:10.15227/orgsyn.018.0009
  • Indian Journal of Advances in Chemical Science. (2020). A Short Review: Methodologies for the Synthesis of Schiff's Bases.
  • DiVA portal. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Systematic Reviews in Pharmacy. Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy.
  • PubChem. This compound.
  • PubMed. (2019, November 13). An Application of a Schiff-Base Type Reaction in the Synthesis of a New Rhodamine-Based Hg(II)-Sensing Agent.
  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands.
  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum.
  • PubChemLite. This compound (C15H9ClO).
  • gsrs. This compound.

Sources

Application Note: A Generalized Protocol for the Sensitive Quantification of Thiols by Pre-Column Derivatization with 10-Chloro-9-anthraldehyde and HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Thiol Quantification

Biological thiols, such as cysteine and glutathione, are pivotal molecules involved in a myriad of physiological processes, from maintaining cellular redox homeostasis to detoxification and protein function.[1] Their quantification in biological matrices is crucial for researchers in drug development and life sciences to understand disease mechanisms and therapeutic interventions. However, the inherent properties of thiols—namely their lack of strong chromophores or native fluorescence and their susceptibility to oxidation—present significant analytical challenges.[2]

To overcome these hurdles, pre-column derivatization coupled with High-Performance Liquid Chromatography (HPLC) and Fluorescence Detection (FLD) has become a cornerstone technique. This approach introduces a fluorescent tag onto the thiol molecule prior to chromatographic separation, dramatically enhancing sensitivity and selectivity.[3] While various derivatizing agents exist, this guide focuses on 10-Chloro-9-anthraldehyde, a promising reagent due to the high quantum yield of the anthracene fluorophore.

This document provides a comprehensive, generalized protocol for the derivatization of thiols using this compound. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but also to explain the scientific rationale behind the experimental choices. It is important to note that while this protocol is built on established principles of aldehyde-thiol chemistry, it serves as a robust starting point, and optimization for specific applications is highly encouraged.

Scientific Principles: The Derivatization Reaction Mechanism

The derivatization of thiols with an aldehyde reagent proceeds through the formation of a stable heterocyclic ring structure. Specifically, the reaction between an aldehyde and a thiol-containing amino acid like cysteine involves a nucleophilic attack from both the thiol (-SH) and the amine (-NH2) groups on the aldehyde's carbonyl carbon. This results in the formation of a 2-substituted 1,3-thiazolidine-4-carboxylic acid derivative.[2] This reaction effectively tags the non-fluorescent thiol with the highly fluorescent and bulky anthracene group from this compound, allowing for sensitive detection.

The reaction is typically pH-dependent, as the nucleophilicity of the thiol and amino groups is influenced by their protonation state.[2] The stability of the resulting thiazolidine derivative can also be influenced by pH and the specific structure of the thiol and aldehyde involved.[4]

ReactionMechanism cluster_reactants Reactants cluster_product Product Thiol Thiol (e.g., Cysteine) R-SH Intermediate Intermediate Thiol->Intermediate + Aldehyde This compound Aldehyde->Intermediate Product Fluorescent Thiazolidine Adduct Intermediate->Product Cyclization (-H₂O)

Caption: Proposed reaction of a thiol with this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a starting point. The concentrations of the derivatizing reagent, reaction time, temperature, and pH should be systematically optimized for each specific thiol and sample matrix to ensure complete derivatization and robust results.

Reagents and Materials
  • This compound: Purity ≥97%

  • Thiol Standards: e.g., L-Cysteine, Glutathione (GSH)

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.

  • Buffer: Borate buffer (0.1 M, pH 9.0). Prepare by dissolving boric acid in water and adjusting the pH with NaOH.

  • Acid: Hydrochloric acid (HCl, 0.1 M) for reaction termination/stabilization.

Preparation of Solutions
  • Derivatizing Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in ACN. This solution should be prepared fresh daily and protected from light to prevent degradation.

  • Thiol Stock Solutions (1 mg/mL): Prepare individual stock solutions of thiol standards in deionized water or a suitable buffer. Store at -20°C for long-term stability.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using deionized water to create calibration standards (e.g., 1-100 µM).

Sample Preparation

The goal of sample preparation is to extract the thiols of interest and minimize matrix interference.

  • Homogenization: For tissue samples, homogenize in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and prevent thiol oxidation.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step. For plasma or serum, protein precipitation with an equal volume of cold ACN or methanol followed by centrifugation is recommended.

Pre-Column Derivatization Procedure
  • Pipette 100 µL of the standard solution or sample supernatant into a microcentrifuge tube.

  • Add 100 µL of 0.1 M Borate Buffer (pH 9.0). The alkaline pH facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.

  • Add 200 µL of the 10 mM this compound solution in ACN. An excess of the derivatizing reagent is used to drive the reaction to completion.

  • Vortex the mixture briefly to ensure homogeneity.

  • Incubate the reaction mixture at 50°C for 30 minutes in a heating block or water bath. Protect the samples from light during incubation. Optimization Note: Temperature and time are critical parameters that should be optimized.

  • Terminate the reaction by adding 50 µL of 0.1 M HCl. This step acidifies the mixture, which can help stabilize the thiazolidine derivative.[5]

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-Fluorescence Analysis

The separation of the fluorescently tagged thiols is achieved using reversed-phase HPLC.[3][6] The bulky, hydrophobic anthracene tag allows for excellent retention and separation on a C18 column.

ExperimentalWorkflow SamplePrep 1. Sample Preparation (Extraction/Protein Precipitation) Derivatization 2. Derivatization Reaction (Thiol + Reagent) SamplePrep->Derivatization HPLC 3. HPLC Separation (Reversed-Phase C18) Derivatization->HPLC FLD 4. Fluorescence Detection HPLC->FLD Data 5. Data Analysis (Quantification) FLD->Data

Caption: General workflow for thiol analysis via pre-column derivatization.

Recommended HPLC Conditions (Starting Point)
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase separation of hydrophobic derivatives.[7]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for eluting hydrophobic compounds.
Gradient 10% B to 90% B over 20 minA gradient is recommended to elute a range of thiol derivatives.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Excitation (λex) ~365 nmBased on the absorbance of the anthracene moiety.[8][9]
Emission (λem) ~450-550 nmBased on the fluorescence of anthracene derivatives.[8][10]

Note: The optimal excitation and emission wavelengths must be determined experimentally by scanning the fluorescence spectrum of a derivatized standard.

Trustworthiness: A Self-Validating System

A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R2)).[11][12]

Key Validation Parameters
  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix, spiked matrix, and standards.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.[13]

  • Accuracy: The closeness of the measured value to the true value. It is determined by spike-recovery experiments in the sample matrix at multiple concentration levels. Recoveries are typically expected to be within 80-120%.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[14] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.[12]

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Chatterjee, A., & Piatnitski, E. L. (2006). Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids. Methods in molecular biology (Clifton, N.J.), 340, 25–34. [Link]
  • Deakin, L. J., & Lyon, M. (2008). Quantification of glycosaminoglycans by reversed-phase HPLC separation of fluorescent isoindole derivatives. Analytical biochemistry, 373(1), 119–126. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma. (2025).
  • Labcompliance. (2025). Understanding ICH Q2(R2)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Graham, V. E., Jersey, J., & Brereton, I. (2001). Reaction of acetaldehyde with cysteine and its potential significance in alcoholic liver disease. Proceedings of the Australian Society for Biochemistry and Molecular Biology, 33, POS1-028. [Link]
  • Young, J. F., & Schulman, S. G. (1973).
  • Grimsrud, P. A., et al. (2007). Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols. The international journal of biochemistry & cell biology, 39(12), 2299–2308. [Link]
  • Kamps, J., et al. (2019). Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3. Journal of Agricultural and Food Chemistry, 67(40), 11186-11194. [Link]
  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128. [Link]
  • Kamps, J., et al. (2019). How formaldehyde reacts with amino acids. Journal of Agricultural and Food Chemistry, 67(40), 11186-11194. [Link]
  • Aav, R., & D'Souza, A. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules (Basel, Switzerland), 28(21), 7306. [Link]
  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Zhang, Y., et al. (2023). Tuning Solid-State Emission of 9-Anthraldehyde through Cocrystal Engineering. Crystals, 13(4), 623. [Link]
  • Wanjari, D. B., & Gaikwad, N. J. (2005). Stability indicating RP-HPLC method for determination of pioglitazone from tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 256. [Link]
  • Zhang, Y., et al. (2023). Tuning Solid-State Emission of 9-Anthraldehyde through Cocrystal Engineering. Crystals, 13(4), 623. [Link]
  • Phenomenex. (2023).
  • Singh, R., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 52(9), 1042-1047. [Link]
  • Bernardes, G. J., & Bode, J. W. (2017). Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation. Chemistry (Weinheim an der Bergstrasse, Germany), 23(51), 12592-12596. [Link]
  • Kumar, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules (Basel, Switzerland), 27(19), 6265. [Link]
  • Li, J., et al. (2014). Efficient blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives. RSC Advances, 4(41), 21497-21503. [Link]

Sources

Application Notes and Protocols: 10-Chloro-9-anthraldehyde as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anthracene Scaffold

The rigid, planar, and aromatic nature of the anthracene nucleus has long made it a privileged scaffold in medicinal chemistry. Its ability to intercalate with DNA and serve as a core for diverse functionalization has led to the development of numerous compounds with significant biological activity, particularly in the realm of oncology.[1][2] 10-Chloro-9-anthraldehyde emerges as a particularly valuable intermediate, offering two distinct points for chemical modification: the reactive aldehyde group at the 9-position and the chloro-substituent at the 10-position. This dual reactivity allows for the construction of complex molecular architectures with the potential to interact with various biological targets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in medicinal chemistry, complete with detailed, field-proven protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₁₅H₉ClO[3]
Molecular Weight 240.68 g/mol [3]
Appearance Solid[3]
Melting Point 215-218 °C[3]
CAS Number 10527-16-9[3]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the Vilsmeier-Haack formylation of anthracene to yield 9-anthraldehyde, followed by selective chlorination at the 10-position.

Synthesis_Workflow Anthracene Anthracene Formylation Vilsmeier-Haack Formylation Anthracene->Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier_Reagent->Formylation Nine_Anthraldehyde 9-Anthraldehyde Formylation->Nine_Anthraldehyde Chlorination Electrophilic Chlorination Nine_Anthraldehyde->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_Agent->Chlorination Final_Product This compound Chlorination->Final_Product

Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 9-Anthraldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of electron-rich aromatic compounds.[4][5]

Materials:

  • Anthracene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • o-Dichlorobenzene

  • Sodium acetate

  • Hydrochloric acid (6 M)

  • Methanol

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Steam distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 22.5 g (0.13 mol) of anthracene, 20 mL of o-dichlorobenzene, 35 g (0.23 mol) of phosphorus oxychloride, and 35 g (0.26 mol) of N-methylformanilide (or an equivalent amount of DMF).

  • Reaction: Heat the mixture with stirring on a steam bath to 90-95 °C for 1 hour. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

  • Work-up: Cool the reaction mixture and add a solution of 140 g of crystalline sodium acetate in 250 mL of water.

  • Purification: Perform steam distillation to remove the o-dichlorobenzene and most of the N-methylaniline. The remaining reddish oil will solidify upon cooling.

  • Isolation: Decant the aqueous layer and wash the solid residue with two 100 mL portions of 6 M hydrochloric acid to remove any remaining amine, followed by thorough washing with water.

  • Recrystallization: Recrystallize the crude solid (22-24 g) from approximately 50 mL of hot glacial acetic acid.

  • Final Product: Filter the bright yellow crystals of 9-anthraldehyde by suction and wash with 30 mL of methanol. The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105 °C.

Protocol 2: Chlorination of 9-Anthraldehyde

Materials:

  • 9-Anthraldehyde

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve 9-anthraldehyde in a suitable inert solvent such as dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Chlorinating Agent: Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) to the cooled solution with stirring.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution if SO₂Cl₂ is used).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization to yield this compound.

Applications in Medicinal Chemistry: Synthetic Protocols

The dual functionality of this compound makes it a versatile starting material for the synthesis of a variety of biologically active molecules.

Application 1: Synthesis of Hydrazone Derivatives for Anticancer Agents

Hydrazone derivatives of anthracene are known to possess anticancer properties. The following protocol describes the synthesis of a hydrazone derivative from this compound, based on a similar transformation reported in the literature.[6]

Hydrazone_Synthesis Start This compound Reaction Condensation Reaction Start->Reaction Reagent Hydrazine Reagent->Reaction Product This compound Hydrazone Reaction->Product

Figure 2: Synthesis of a hydrazone derivative.

Protocol 3: Synthesis of this compound Hydrazone

Materials:

  • This compound

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Ethanol

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Reaction Setup: To a stirred solution of 1.16 g (4.85 mmol) of this compound in 20 mL of DCM and 10 mL of ethanol, add hydrazine (1 g, 20 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residual solid from a dichloromethane/hexane mixture to yield the product as an orange solid (1.05 g, 85%).

Application 2: Olefination via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This can be used to introduce a variety of substituents at the 9-position of the anthracene core, leading to compounds with diverse biological activities. The following is a general protocol adapted from procedures using 9-anthraldehyde.[7][8][9][10][11]

Wittig_Reaction Start This compound Reaction Wittig Reaction Start->Reaction Ylide Phosphonium Ylide Ylide->Reaction Product Substituted Alkene Reaction->Product

Figure 3: General scheme for the Wittig reaction.

Protocol 4: General Procedure for Wittig Reaction with this compound

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium or sodium hydroxide)

  • Anhydrous solvent (e.g., THF or DCM)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Ylide Formation: In a dry round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

  • Reaction: To the ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application 3: Carbon-Carbon Bond Formation via Sonogashira Coupling

The chloro-substituent at the 10-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. This is a powerful strategy for synthesizing potential DNA intercalators and other biologically active molecules.[1][12]

Sonogashira_Coupling Start This compound Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Pd Catalyst, Cu(I) cocatalyst, Base Catalyst->Reaction Product Alkynyl-anthracene Derivative Reaction->Product

Figure 4: General scheme for the Sonogashira coupling.

Protocol 5: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and nitrogen line

Procedure:

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine this compound, the palladium catalyst, and CuI in the anhydrous solvent.

  • Addition of Reagents: Add the amine base and the terminal alkyne to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, filter off the salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its dual reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly in the development of anticancer agents. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel drug candidates based on the anthracene scaffold.

References

  • Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. PubMed Central. [Link]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
  • Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling. PubMed. [Link]
  • Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Tre
  • Wittig Reaction. Web Pages. [Link]
  • 15 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • The WITTIG REACTION With CHEMILUMINESCENCE! University of Colorado Denver. [Link]
  • This compound. SIELC Technologies. [Link]
  • Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA)
  • Synthesis and biological evaluation of anthracene-9,10 dione derivatives as CK2 inhibitors.
  • Synthesis of trans-9- (2-Phenylethenyl) anthracene: A Wittig Reaction.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • This compound. GSRS. [Link]
  • This compound. PubChem. [Link]
  • DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis. PubMed. [Link]
  • Wittig Reaction Experiment Part 2: Reaction and Product Isol
  • Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone.
  • Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes. PubMed. [Link]
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Semantic Scholar. [Link]
  • Synthesis of trans-9-(2-phenylethenyl)anthracene. The Royal Society of Chemistry. [Link]

Sources

Fluorescence detection of carboxylic acids with anthracene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Fluorescence-Based Detection of Carboxylic Acids Using Anthracene Derivatives: Mechanisms, Probes, and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and selective detection of carboxylic acids is a critical task in numerous scientific disciplines, including pharmaceutical development, environmental monitoring, and biomedical research.[1] Many biologically significant molecules, such as fatty acids, amino acids, and various drug compounds, contain carboxylic acid moieties but lack intrinsic chromophores or fluorophores, making their direct quantification challenging.[1] Anthracene and its derivatives have emerged as a prominent class of fluorophores for developing highly sensitive fluorescent probes due to their excellent photoluminescence properties, chemical stability, and versatile chemistry.[2][3] This application note provides an in-depth guide to the principles and practices of using anthracene-based fluorescent probes for the detection and quantification of carboxylic acids. We will explore the key sensing mechanisms, detail the characteristics of representative probes, and provide step-by-step protocols for their application.

Core Principles: Mechanisms of Fluorescence Modulation

The interaction between an anthracene derivative (the fluorophore) and a carboxylic acid (the analyte) can induce a change in the fluorescence signal. This modulation is typically governed by one of several photophysical mechanisms. Understanding these principles is crucial for probe design and data interpretation.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a widely utilized mechanism in the design of fluorescent chemosensors.[3][4] In a typical PET sensor, the fluorophore (anthracene) is covalently linked to a receptor unit via a short spacer.

  • "Turn-Off" State (Analyte Absent): In the absence of the analyte, the lone pair electrons of the receptor can be transferred to the excited state of the anthracene fluorophore upon photoexcitation. This electron transfer process quenches the fluorescence of the anthracene, resulting in a low fluorescence signal.[4]

  • "Turn-On" State (Analyte Present): When a carboxylic acid is introduced, it interacts with the receptor (e.g., through hydrogen bonding or an acid-base reaction). This interaction lowers the energy of the receptor's frontier orbitals, making the PET process energetically unfavorable. Consequently, the fluorescence of the anthracene is "turned on" or restored.[5][6]

PET_Mechanism cluster_0 Analyte Absent: Fluorescence OFF cluster_1 Analyte Present: Fluorescence ON Fluorophore_Excited_Off Anthracene* (Excited State) Receptor_Off Receptor Fluorophore_Excited_Off->Receptor_Off PET Quenching Fluorophore_Ground_Off Anthracene (Ground State) Fluorophore_Excited_Off->Fluorophore_Ground_Off No Fluorescence Fluorophore_Excited_On Anthracene* (Excited State) Receptor_Analyte Receptor-Carboxylic Acid Complex Fluorophore_Ground_On Anthracene (Ground State) Fluorophore_Excited_On->Fluorophore_Ground_On Fluorescence Emission Excitation_Off Light (hν) Excitation_Off->Fluorophore_Excited_Off Excitation_On Light (hν) Excitation_On->Fluorophore_Excited_On Derivatization_Workflow Carboxylic_Acid Carboxylic Acid (Analyte) Activated_Intermediate Reactive NHS-Ester Carboxylic_Acid->Activated_Intermediate + Activator EDC/NHS Activator->Activated_Intermediate Fluorescent_Product Highly Fluorescent Amide Conjugate Activated_Intermediate->Fluorescent_Product + Anthracene_Probe 9-Aminoanthracene (Fluorescent Label) Anthracene_Probe->Fluorescent_Product HPLC HPLC Separation & Fluorescence Detection Fluorescent_Product->HPLC

Sources

Application Notes and Protocols for the Preparation of 10-Chloro-9-anthraldehyde Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anthracene Scaffold in Medicinal Chemistry

The anthracene framework, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in the design of novel therapeutic agents. Its extended π-system and planar geometry facilitate intercalation with biological macromolecules, most notably DNA, rendering it a valuable pharmacophore in oncology and microbiology. The introduction of a chloro-substituent at the 10-position and an aldehyde at the 9-position of the anthracene core creates a versatile starting material, 10-Chloro-9-anthraldehyde. This precursor is primed for the synthesis of a diverse library of Schiff base derivatives. Schiff bases, characterized by the azomethine (-C=N-) functional group, are renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The imine linkage is not merely a passive linker; its electronic properties and steric bulk can be fine-tuned through the judicious selection of primary amine coupling partners, thereby modulating the pharmacological profile of the final compound.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound Schiff base derivatives, with a particular focus on their utility for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, provide detailed, validated protocols, and present data in a clear, accessible format.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. This compound is a solid at room temperature with the following key properties:

PropertyValueSource
Molecular Formula C₁₅H₉ClO[3]
Molecular Weight 240.68 g/mol [3]
Melting Point 215-218 °C
Appearance Solid[3]
CAS Number 10527-16-9

Synthetic Strategy: The Condensation Reaction

The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction, specifically a condensation reaction with a primary amine. The general mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine product.

SchiffBase_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound (Electrophile) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration Water Water Carbinolamine->Water

Caption: General mechanism for Schiff base formation.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Detailed Experimental Protocol: Synthesis of 4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a specific, biologically active Schiff base derivative from this compound and 4-aminoantipyrine.[4] This particular derivative has demonstrated notable antimicrobial and anticancer activities.

Materials and Reagents
  • This compound (FW: 240.68 g/mol )

  • 4-Aminoantipyrine (FW: 203.24 g/mol )

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (optional, as catalyst)

  • Methanol (for recrystallization)

  • Chloroform (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.20 g (5.0 mmol) of this compound in 30 mL of absolute ethanol. To this solution, add 1.02 g (5.0 mmol) of 4-aminoantipyrine.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Prepare a developing solution of chloroform:methanol (9:1 v/v). Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new, less polar spot and the disappearance of the starting material spots indicate the progression of the reaction. The reaction is typically complete within 3-4 hours.

  • Isolation of the Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot methanol/chloroform mixture (8:2 v/v). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce recrystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

Synthesis_Workflow A 1. Dissolve Reactants (this compound & 4-Aminoantipyrine) in Ethanol B 2. Add Acid Catalyst (Optional) A->B C 3. Reflux at 80°C B->C D 4. Monitor by TLC C->D D->C Reaction not complete E 5. Cool to Room Temperature (Precipitation) D->E Reaction complete F 6. Filter and Wash (with cold Ethanol) E->F G 7. Recrystallize (from Methanol/Chloroform) F->G H 8. Filter and Dry (Final Product) G->H

Caption: Workflow for the synthesis of the target Schiff base.

Characterization of the Synthesized Schiff Base Derivatives

The successful synthesis and purity of the this compound Schiff base derivatives must be confirmed through various analytical techniques.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1640-1600 cm⁻¹, corresponding to the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹) provides further evidence of the reaction's completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet peak for the azomethine proton (-CH=N-) is typically observed in the downfield region, usually between δ 8.0 and 9.0 ppm. The aromatic protons of the anthracene and the amine moiety will appear as multiplets in the aromatic region (δ 7.0-9.0 ppm).

    • ¹³C NMR: The carbon atom of the azomethine group will show a signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.

Biological Applications and In Vitro Activity

Schiff bases derived from this compound have shown promising potential as antimicrobial and anticancer agents. The planar anthracene moiety can intercalate into the DNA of cancer cells or microorganisms, while the azomethine group can chelate with metal ions essential for enzymatic functions, leading to cell death.

Antimicrobial Activity

The compound 4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been reported to exhibit high antibacterial activity.[1]

MicroorganismActivityReference
Micrococcus luteusHigh Antibacterial Activity[1]
Staphylococcus aureusHigh Antibacterial Activity[1]
Anticancer Activity

The same Schiff base derivative has also been evaluated for its cytotoxic effects against human cancer cell lines.

Cell LineIC₅₀ ValueReference
MCF-7 (Human Breast Cancer)< 0.1 mM

Conclusion and Future Perspectives

The synthesis of Schiff base derivatives from this compound offers a facile and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide array of derivatives by varying the primary amine component. The demonstrated antimicrobial and anticancer activities warrant further investigation, including in vivo studies and mechanism of action elucidation. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and selectivity.

References

  • Erturk, A. G. (2020). Synthesis, structural identifications of bioactive two novel Schiff bases. Journal of Molecular Structure, 1202, 127299. [Link]
  • Asiri, A. M., & Khan, S. A. (2010). 4-[(Anthracen-9-ylmethylene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. Molbank, 2010(4), M691. [Link]
  • Abbas, M., Harran, A., Parveen, S., Channar, P. A., Saeed, A., Farooqi, S. I., ... & Seo, S. Y. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3246-3259. [Link]
  • Raju, S. K., & Kumar, R. S. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]
  • Gümüş, A., Okumuş, V., & Gümüş, S. (2020). Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives. Journal of the Iranian Chemical Society, 17(10), 2639-2654. [Link]
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]
  • Asiri, A. M., Khan, S. A., & Marwani, H. M. (2012). 4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(3), o768. [Link]
  • de Souza, T. B., de Oliveira, A. C. A., de Faria, A. R., & de Almeida, M. V. (2023). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 12(4), 747. [Link]
  • Patel, K. D., & Patel, N. K. (2012). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. International Journal of ChemTech Research, 4(3), 1133-1137. [Link]
  • Tumer, M., Koksal, H., Sener, M. K., & Serin, S. (2012). Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E)-3,4-dimethoxy[(1-phenylethyl)iminomethyl]bezyne. Journal of the Korean Chemical Society, 56(6), 683-688. [Link]
  • Kumar, S., & Kumar, A. (2017). Synthesis, Characterization and Biological Studies of a new Cu (II) Complex Derived from 9-Anthraldehyde and 2-Aminopyridine.
  • Kavitha, S., & Rajavel, R. (2019). SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT, LARVICIDAL, AND IN-VITRO ANTI-TUMOUR ACTIVITIES OF SOME NOVEL SCHIFF BASE TRANSITION METAL COMPLEXES. International Journal of Research and Analytical Reviews, 6(2), 920-928. [Link]
  • Chen, S. J., Wang, Y., Li, C. C., & Chen, C. H. (2016). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 21(9), 1222. [Link]
  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(6), 1-5. [Link]
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research (JETIR), 5(1), 1435-1440. [Link]
  • Tejumade, A. A., & Al-Sudani, F. T. (2015). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 5(2), 119-128. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 5(4), 437-443. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 5(4), 437-443. [Link]
  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1175-1180. [Link]
  • Gümüş, A., Okumuş, V., & Gümüş, S. (2020). Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives. Journal of the Iranian Chemical Society, 17(10), 2639-2654. [Link]
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3144. [Link]
  • ResearchGate. (n.d.). Anticancer Potential of Ru(II) Schiff Base Complexes derived from Picolinaldehyde and Pyrazolyl Amines: Structural Characterization and Selective Cytotoxicity toward SiHa Cells.
  • Al-Hamdani, A. A., & Al-Khafaji, Y. A. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes.
  • Nikam, P. S., & Nikam, V. S. (2014). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 2(2), 73-75. [Link]
  • Pop, R., Crișan, O., Bîcu, E., Găină, L., & Oniga, S. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]
  • Asiri, A. M., Khan, S. A., & Marwani, H. M. (2012). 4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(3), o768. [Link]
  • Organic Syntheses. (n.d.). 9-Anthraldehyde.
  • ResearchGate. (n.d.). Synthesis and antitumor activity of anthracene-9-carbaldehyde amino-5-triazole Schiff-bases with side-chain of S-acetic acid.

Sources

The Strategic Application of 10-Chloro-9-anthraldehyde in the Synthesis of Advanced Fluorescent Ion Probes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This comprehensive guide details the strategic use of 10-Chloro-9-anthraldehyde as a pivotal precursor in the development of high-performance fluorescent probes for ion detection. We will explore the underlying scientific principles, provide detailed synthetic and application protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Rationale for this compound in Fluorescent Probe Design

The field of fluorescent chemosensors is driven by the need for rapid, sensitive, and selective detection of ionic species in various matrices, from environmental samples to biological systems.[1][2] The fundamental design of such a sensor involves two key components: a fluorophore , which provides the optical signal, and an ionophore (or chelating agent), which selectively binds the target ion.[3] The interaction between the ion and the ionophore must induce a measurable change in the fluorophore's emission properties.

This compound emerges as a highly valuable building block for several key reasons:

  • Intrinsic Fluorescence: The anthracene core is a well-established and highly fluorescent aromatic system, characterized by a high quantum yield and distinct emission profile.[4]

  • Reactive Aldehyde Group: The aldehyde functionality at the 9-position provides a versatile handle for covalently linking a wide array of ion-binding moieties through straightforward condensation reactions, most notably to form Schiff bases or hydrazones.[3][5]

  • Modulation by the Chloro Group: The electron-withdrawing chloro-substituent at the 10-position is anticipated to modulate the electronic and photophysical properties of the anthracene core. This can influence the emission wavelength, quantum yield, and sensitivity of the final probe, offering a route to fine-tune its performance.

This guide will focus on the synthesis and application of Schiff base derivatives of this compound, a common and effective strategy for creating selective ion probes.

Core Principles of Sensing Mechanism

The fluorescent response of a probe upon ion binding is typically governed by one of several photophysical mechanisms. For anthracene-based Schiff base sensors, the most prevalent mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

  • Photoinduced Electron Transfer (PET): In the "off" state (no ion present), the lone pair of electrons on the imine nitrogen of the Schiff base can quench the fluorescence of the excited anthracene core via PET. Upon binding of a cation, the lone pair electrons are engaged in coordination, which suppresses the PET process. This results in a "turn-on" fluorescent response, as the radiative decay pathway (fluorescence) is restored.

  • Chelation-Enhanced Fluorescence (CHEF): In some designs, the ionophore part of the molecule may have rotational or vibrational modes that lead to non-radiative decay and thus low fluorescence. Chelation with a metal ion can rigidify the structure, restricting these non-radiative pathways and leading to a significant enhancement of the fluorescence intensity.

The specific mechanism is dependent on the electronic structure of the probe and the nature of the ion being detected.

Synthesis of a Model Fluorescent Probe: (E)-N'-((10-chloroanthracen-9-yl)methylene)benzohydrazide

This protocol describes the synthesis of a model fluorescent probe for the potential detection of metal ions, based on the Schiff base condensation of this compound with benzoylhydrazine. The hydrazone moiety serves as a potential binding site for various metal ions.

Materials and Reagents
  • This compound (CAS: 10527-16-9)[6]

  • Benzoylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration equipment

  • Thin-Layer Chromatography (TLC) apparatus

Synthetic Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 40 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Hydrazide: To this solution, add 1.1 equivalents of benzoylhydrazine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 3-5 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The formation of the more polar product spot and the disappearance of the starting aldehyde spot indicate reaction completion.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product, being less soluble, should precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 10_chloro This compound product (E)-N'-((10-chloroanthracen-9-yl)methylene)benzohydrazide 10_chloro->product + benzoyl Benzoylhydrazine conditions Ethanol, Acetic Acid (cat.), Reflux conditions->product yields Workflow A Prepare Probe Stock Solution B Selectivity Screening A->B C Titration Experiment B->C Identified Target Ion D Determination of Stoichiometry (Job's Plot) C->D E Data Analysis C->E D->E F Determine Limit of Detection (LOD) E->F

Caption: Experimental workflow for ion detection.

Step-by-Step Protocol
  • Preparation of Probe Stock Solution: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.

  • Selectivity Screening: a. In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in the chosen analytical solvent. b. To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from the prepared stock solutions. Include a blank cuvette containing only the probe. c. Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 5 minutes). d. Compare the fluorescence intensity changes to identify which ion(s) induce a significant response.

  • Fluorescence Titration: a. Prepare a series of solutions containing a constant concentration of the probe (e.g., 10 µM). b. Add increasing concentrations of the target metal ion (identified from the selectivity screening) to these solutions. c. Record the fluorescence emission spectrum for each concentration of the metal ion. d. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

  • Determination of Stoichiometry (Job's Plot): a. Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant, but their molar fractions are varied (from 0 to 1). b. Measure the fluorescence intensity for each solution. c. Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the probe-ion complex.

  • Data Analysis and Limit of Detection (LOD): a. From the linear portion of the titration curve, determine the sensitivity of the probe. b. Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

Data Presentation and Interpretation

The results of the ion-sensing experiments should be presented clearly for interpretation.

Table of Photophysical Properties
PropertyThis compound (Precursor)Synthesized Probe (in absence of ion)Synthesized Probe + Target Ion
Absorption Max (λabs) ~380 nmTo be determinedTo be determined
Emission Max (λem) ~420 nmTo be determinedTo be determined
Quantum Yield (ΦF) HighLow (potential PET quenching)High (potential PET inhibition)
Molar Absorptivity (ε) To be determinedTo be determinedTo be determined

Note: The values for the precursor are typical for the anthracene core; exact values for the synthesized probe must be determined experimentally.

Selectivity Profile

A bar chart is an effective way to visualize the selectivity of the probe. The chart should display the change in fluorescence intensity in the presence of various ions, highlighting the specific response to the target ion.

Causality and Experimental Insights

  • Choice of Solvent: The solvent system is critical. A mixed aqueous-organic solvent may be necessary to ensure the solubility of both the probe and the inorganic salts. The polarity of the solvent can also influence the photophysical properties of the probe.

  • pH Considerations: For probes with acidic or basic moieties, the pH of the medium can significantly affect the protonation state of the ionophore and thus its binding affinity. It is crucial to perform experiments in a buffered solution at a physiologically relevant pH if biological applications are intended. [7]* Counter-ion Effects: Perchlorate or nitrate salts are often preferred over chloride salts, as chloride ions can sometimes quench fluorescence or coordinate with the metal center, interfering with the probe's response.

Conclusion

This compound serves as an excellent platform for the rational design of fluorescent ion probes. Its inherent fluorescence, coupled with a reactive aldehyde group, allows for the straightforward synthesis of chemosensors. By forming Schiff base or hydrazone derivatives, researchers can introduce a variety of ion-binding sites, creating probes that are selective for specific cations. The protocols and principles outlined in this guide provide a solid foundation for the development and characterization of novel fluorescent sensors, paving the way for their application in diverse fields of research and development.

References

Sources

The Versatile Chemistry of 10-Chloro-9-anthraldehyde: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Anthracene Derivative

10-Chloro-9-anthraldehyde stands as a pivotal intermediate in the synthesis of advanced organic materials and complex molecular architectures. Its unique structure, featuring a reactive aldehyde group and a strategically positioned chloro-substituent on the electron-rich anthracene core, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of the experimental setups for key transformations involving this versatile building block, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueReference
Molecular Formula C₁₅H₉ClO[1]
Molecular Weight 240.68 g/mol [1]
Appearance Solid[1]
Melting Point 215-218 °CSigma-Aldrich

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 9-formylated anthracene derivatives is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution reaction introduces a formyl group onto an activated aromatic ring. While a direct, one-pot synthesis of this compound from 9-chloroanthracene is plausible, a more reliable and higher-yielding approach involves a two-step sequence: chlorination of anthracene followed by formylation.

Step 1: Synthesis of 9-Chloroanthracene

A well-established method for the synthesis of 9-chloroanthracene involves the reaction of anthracene with a chlorinating agent. A detailed procedure can be adapted from established literature protocols.[2]

Step 2: Vilsmeier-Haack Formylation of 9-Chloroanthracene

The introduction of the aldehyde functionality at the 9-position of the anthracene core is achieved via the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Causality of Experimental Choices:

  • Solvent: Anhydrous, non-protic solvents are crucial to prevent the premature hydrolysis of the Vilsmeier reagent and other reactive intermediates. Dichloromethane or 1,2-dichloroethane are common choices.

  • Temperature: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0 °C) to control the exothermic reaction. The subsequent electrophilic aromatic substitution may require heating to proceed at a reasonable rate.

  • Work-up: The reaction is quenched by the addition of an aqueous base (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic byproducts.

Protocol 1: Synthesis of this compound

Materials:

  • 9-Chloroanthracene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-chloroanthracene (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) to the stirred solution.

  • To this mixture, add anhydrous N,N-dimethylformamide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization:

The purified product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[4][5]

Key Reactions of this compound

The aldehyde and chloro functionalities of this compound allow for a diverse range of subsequent chemical transformations.

The Wittig Reaction: Olefination of the Aldehyde Group

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3][6][7][8][9] In the context of this compound, this reaction allows for the extension of the π-conjugated system, a key strategy in the design of organic electronic materials.

Causality of Experimental Choices:

  • Phosphonium Salt: The choice of the phosphonium salt determines the structure of the resulting alkene. For example, benzyltriphenylphosphonium chloride is used to introduce a styryl group.

  • Base: A strong base is required to deprotonate the phosphonium salt and generate the reactive ylide intermediate. Sodium hydroxide or potassium tert-butoxide are commonly employed.

  • Solvent: A two-phase system (e.g., dichloromethane and aqueous NaOH) or a polar aprotic solvent like DMF can be used. The choice of solvent can influence the stereoselectivity of the reaction.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • 50% Aqueous sodium hydroxide solution

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Methanol or ethanol for recrystallization

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

  • Add dichloromethane to dissolve the solids.

  • While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise.

  • Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Add deionized water and more dichloromethane. Shake and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol or ethanol to afford the desired alkene.

The Suzuki Coupling: Arylation at the Chloro Position

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] This reaction is instrumental for synthesizing biaryl compounds and other extended aromatic systems.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.

  • Ligand: The choice of phosphine ligand can significantly impact the reaction efficiency. Bulky, electron-rich phosphines are often preferred for coupling with aryl chlorides.

  • Base: A base is required to activate the organoboron species. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used in aqueous solutions.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene, ethanol, and deionized water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq), under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the 10-phenyl-9-anthraldehyde.

The Sonogashira Coupling: Alkynylation at the Chloro Position

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13][14][15] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the HX byproduct. The amine can often serve as the solvent as well.

  • Solvent: Polar aprotic solvents like DMF or THF can also be used.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (nitrogen or argon).

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated ammonium chloride solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 10-(phenylethynyl)-9-anthraldehyde.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting material and the products of these key reactions, the following workflow diagram is provided.

G cluster_synthesis Synthesis of Starting Material cluster_reactions Key Reactions A Anthracene B 9-Chloroanthracene A->B Chlorination C This compound B->C Vilsmeier-Haack Formylation D Wittig Reaction (Olefination) C->D E Suzuki Coupling (Arylation) C->E F Sonogashira Coupling (Alkynylation) C->F P1 Alkene Product D->P1 P2 Biaryl Product E->P2 P3 Alkynyl Product F->P3

Caption: Synthetic pathways starting from anthracene to this compound and its subsequent key reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide for its synthesis and subsequent transformations via Wittig, Suzuki, and Sonogashira reactions provide a solid foundation for researchers to explore its potential in creating novel functional molecules. By understanding the rationale behind each experimental step, scientists can confidently adapt and optimize these procedures for their specific research goals, paving the way for innovations in materials science and drug discovery.

References

  • PubChem. This compound.
  • The Wittig Reaction With Chemiluminescence! CHEM 333 Lab Experiment 9. [Link]
  • Wittig Reaction. University of Wisconsin-Madison Chemistry Department. [Link]
  • Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction.
  • This compound - Optional[1H NMR] - Spectrum - SpectraBase. Wiley Online Library. [Link]
  • PubChem. This compound.
  • Chemoselective Suzuki–Miyaura cross-coupling reaction of 9 with various... - ResearchGate.
  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]
  • Wittig Reaction Experiment Part 2: Reaction and Product Isol
  • 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Organic Syntheses. [Link]
  • Wittig Reaction Experiment Part 1, Prelab - YouTube. YouTube. [Link]
  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. Growing Science. [Link]
  • 9-chloroanthracene - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Synthesis Using Vilsmeier Reagents - ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. MDPI. [Link]
  • "Greening Up" the Suzuki Reaction - ResearchGate.
  • Optimization for the synthesis 6-9. Compound 10 was not detected in the mixture. - ResearchGate.
  • Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... - ResearchGate.

Sources

Application Notes and Protocols for the Scalable Synthesis of 10-Chloro-9-anthraldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 10-Chloro-9-anthraldehyde

This compound stands as a pivotal intermediate in the landscape of advanced materials and pharmaceutical development. Its unique trifecta of a polycyclic aromatic core, a reactive aldehyde moiety, and a strategically positioned chloro-substituent endows it with a versatile reactivity profile. This makes it a sought-after building block for the synthesis of complex π-conjugated systems, fluorescent probes, and pharmacologically active molecules. The scalability of its synthesis is therefore a critical consideration for researchers and chemical engineers aiming to translate laboratory-scale discoveries into industrial applications.

This guide provides a comprehensive overview of the scalable synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic strategies and offering detailed, field-proven protocols. Our focus is on robust and reproducible methodologies that can be adapted to various scales of production, from gram-level laboratory synthesis to kilogram-scale manufacturing.

I. Synthetic Strategy: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a two-step sequence, starting from either anthracene or a pre-functionalized derivative. The core transformations involve electrophilic aromatic substitution, specifically formylation and chlorination. Two primary retrosynthetic pathways are considered for their scalability and efficiency:

  • Route A: Formylation followed by Chlorination: This approach commences with the formylation of the readily available and cost-effective starting material, anthracene, to yield 9-anthraldehyde. Subsequent selective chlorination at the electron-rich 10-position furnishes the desired product.

  • Route B: Chlorination followed by Formylation: This alternative strategy begins with the chlorination of anthracene to produce 9-chloroanthracene. The subsequent formylation at the adjacent 9-position then yields this compound.

The choice between these routes often depends on the availability of starting materials, desired purity profile, and the specific capabilities of the manufacturing facility. This guide will provide detailed protocols for both pathways, allowing for operational flexibility.

Mechanistic Insights: The Vilsmeier-Haack Formylation

The introduction of the aldehyde group onto the anthracene core is most reliably achieved through the Vilsmeier-Haack reaction .[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a formamide derivative (such as N,N-dimethylformamide, DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃).[1]

The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that attacks the electron-rich 9-position of the anthracene ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to afford the aldehyde.[1][3] The high regioselectivity for the 9-position is a key advantage of this method for anthracene and its derivatives.[1]

II. Detailed Experimental Protocols

Safety First: Hazard Identification and Risk Mitigation

The synthesis of this compound involves the use of hazardous materials. A thorough risk assessment must be conducted prior to commencing any experimental work.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] Work should be performed in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care in a fume hood, using appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Should be handled in a fume hood.

  • N-Chlorosuccinimide (NCS): An oxidizing agent and irritant. Avoid contact with skin and eyes.

  • Cupric Chloride (CuCl₂): Harmful if swallowed and an irritant.

Emergency Procedures: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.

Route A: Formylation of Anthracene followed by Chlorination

This route is often preferred due to the lower cost of anthracene and the well-established nature of the initial formylation step.

Step 1: Scalable Synthesis of 9-Anthraldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation of anthracene.[7]

Workflow for the Synthesis of 9-Anthraldehyde

reagents Anthracene DMF POCl₃ reaction Vilsmeier-Haack Reaction reagents->reaction Formylation workup Aqueous Workup (Hydrolysis) reaction->workup purification Recrystallization workup->purification product 9-Anthraldehyde purification->product

Caption: Workflow for the synthesis of 9-Anthraldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Anthracene178.231.0
N,N-Dimethylformamide (DMF)73.0910.0
Phosphorus Oxychloride (POCl₃)153.331.2
Dichloromethane (DCM)84.93As solvent
Sodium Acetate82.03For workup
Hydrochloric Acid (HCl)36.46For workup
Methanol32.04For washing

Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber, charge anthracene (1.0 eq) and DMF (5.0 eq).

  • Vilsmeier Reagent Formation: Cool the mixture to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt.

  • Isolation: The crude 9-anthraldehyde will precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and then with cold methanol to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 9-anthraldehyde as a yellow crystalline solid.

Step 2: Selective Chlorination of 9-Anthraldehyde

The chlorination of 9-anthraldehyde at the 10-position can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a good candidate for selective chlorination of activated aromatic rings.[8][9][10][11]

Workflow for the Chlorination of 9-Anthraldehyde

reagents 9-Anthraldehyde N-Chlorosuccinimide (NCS) Solvent reaction Electrophilic Aromatic Chlorination reagents->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the chlorination of 9-Anthraldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
9-Anthraldehyde206.241.0
N-Chlorosuccinimide (NCS)133.531.1
Acetonitrile (MeCN) or Dichloromethane (DCM)-As solvent

Protocol:

  • Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, dissolve 9-anthraldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Chlorination: Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the scale and reaction temperature.

  • Workup: Once the reaction is complete, cool the mixture and wash it with water to remove succinimide. The organic layer is then washed with a saturated solution of sodium bicarbonate and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the product as a crystalline solid.

Route B: Chlorination of Anthracene followed by Formylation

This route can be advantageous if 9-chloroanthracene is readily available or if this sequence offers better overall yield and purity.

Step 1: Scalable Synthesis of 9-Chloroanthracene

A reliable method for the synthesis of 9-chloroanthracene involves the use of cupric chloride (CuCl₂) as the chlorinating agent.[2]

Protocol:

  • Reaction Setup: In a dry, inert atmosphere reactor, suspend anthracene (1.0 eq) and anhydrous cupric chloride (2.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the copper salts (from brown CuCl₂ to white CuCl) and by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and filter to remove the copper salts. The filter cake should be washed with the reaction solvent.

  • Purification: The filtrate is concentrated, and the crude 9-chloroanthracene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Step 2: Vilsmeier-Haack Formylation of 9-Chloroanthracene

The formylation of 9-chloroanthracene follows a similar procedure to the formylation of anthracene.

Protocol:

  • Reaction Setup: In a suitable reactor, charge 9-chloroanthracene (1.0 eq) and DMF (5.0 eq).

  • Vilsmeier Reagent Formation and Reaction: Cool the mixture to 0-5 °C and slowly add POCl₃ (1.2 eq). After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC or HPLC.

  • Workup and Purification: Follow the same workup and purification procedures as described for the synthesis of 9-anthraldehyde (Route A, Step 1).

III. Purification and Characterization

Large-Scale Purification:

For industrial-scale production, purification by recrystallization may be supplemented or replaced by other techniques:

  • Distillation: For thermally stable aromatic aldehydes, fractional distillation under reduced pressure can be an effective purification method.[12]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl impurities by forming a solid bisulfite adduct.[13][14] The aldehyde can then be regenerated by treating the adduct with a base.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

TechniqueExpected Results
Melting Point 215-218 °C
¹H NMR Aromatic protons in the expected regions, and a singlet for the aldehyde proton.[6]
¹³C NMR Resonances corresponding to the aromatic carbons and the carbonyl carbon of the aldehyde.[15]
Infrared (IR) Spectroscopy Characteristic C=O stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (240.68 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

IV. Conclusion and Future Perspectives

The synthetic routes and protocols detailed in this guide provide a robust framework for the scalable production of this compound. The choice of synthetic strategy will be dictated by economic and logistical factors. The Vilsmeier-Haack reaction remains the cornerstone for the formylation step due to its high regioselectivity and reliability. For chlorination, the use of N-chlorosuccinimide offers a milder and often more selective alternative to harsher chlorinating agents.

Future research in this area could focus on the development of greener and more atom-economical synthetic methods. This may include catalytic C-H activation/formylation and chlorination reactions, potentially in continuous flow reactors to enhance safety and scalability. The derivatization of this compound will undoubtedly continue to yield novel materials and drug candidates with exciting properties and applications.

V. References

  • This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • US Patent No. US9018421B2. (2015). Separation of aromatic aldehydes. Google Patents. Retrieved from

  • Vilsmeier-Haack reaction. (n.d.). ChemEurope.com. Retrieved from [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). Google Patents. Retrieved from

  • 9-chloroanthracene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2020). Organic Process Research & Development.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Synthesis of compound 1 by formylation reaction of anthracene. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Utilizing selective chlorination to synthesize new triangulenium dyes. (2021). ChemRxiv. Retrieved from [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). International Science Community Association. Retrieved from [Link]

  • A New Age for Chlorination. (2015). GalChimia. Retrieved from [Link]

  • Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. (2009). Journal of Chromatography A. Retrieved from [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2021). Current Organic Synthesis.

  • Multiphase hydrodechlorination of polychlorinated aromatics – Towards scale-up. (2018). Journal of Catalysis.

  • Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Drinking Water Disinfection: Synthesis, Formation under Aqueous Chlorination Conditions and Genotoxic Effects. (2019). Environmental Science & Technology.

  • Influence of humic substances on the formation of chlorinated polycyclic aromatic hydrocarbons during chlorination of polycyclic aromatic hydrocarbon polluted water. (1990). Chemosphere.

Sources

Application Note: Quantitative Analysis of Aliphatic Amines Using HPLC After Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Aliphatic amines are a crucial class of compounds in pharmaceutical, environmental, and biological sciences. However, their quantitative analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to their high polarity, potential for strong interaction with column silanols, and lack of a native chromophore or fluorophore for sensitive detection.[1][2] This application note provides a comprehensive guide to the quantitative analysis of aliphatic amines by HPLC following pre-column derivatization. We will delve into the rationale behind derivatization, explore common derivatizing agents, and provide detailed, step-by-step protocols for robust and sensitive quantification using HPLC coupled with UV-Visible and Fluorescence detectors.

Introduction: The Challenge of Analyzing Aliphatic Amines

Direct analysis of short-chain aliphatic amines by reversed-phase HPLC is often plagued by poor retention and peak shape. Their basic nature leads to strong interactions with residual silanol groups on silica-based columns, resulting in tailing peaks and unreliable quantification. Furthermore, their lack of significant UV absorbance or fluorescence makes it difficult to achieve the low detection limits required in many applications, such as monitoring trace-level impurities in pharmaceuticals or quantifying biogenic amines in biological matrices.[1]

Pre-column derivatization addresses these challenges by chemically modifying the amine functional group.[3] This process attaches a larger, non-polar molecule (a "tag") to the amine, which serves two primary purposes:

  • Improved Chromatography: The derivatization increases the hydrophobicity of the amines, leading to better retention and separation on reversed-phase HPLC columns.[1]

  • Enhanced Detection: The attached tag contains a chromophore for strong UV absorbance or a fluorophore for highly sensitive fluorescence detection, often lowering detection limits by several orders of magnitude.[2][4]

This guide will focus on three widely used derivatization reagents: Dansyl Chloride for both primary and secondary amines, o-Phthalaldehyde (OPA) for primary amines, and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for both primary and secondary amines.

Principles of Derivatization

The selection of a derivatization reagent depends on the specific amines being analyzed (primary, secondary, or both), the desired sensitivity, and the available detection capabilities. The reaction is typically a nucleophilic substitution or addition where the unprotonated amine attacks an electrophilic center on the reagent.[1][5] This is why these reactions are almost always carried out under alkaline conditions (pH 8-10.5), which ensures the amine is in its more nucleophilic, unprotonated state.[1][5]

Common Derivatizing Agents
ReagentTarget AminesDetectionKey Advantages
Dansyl Chloride (Dns-Cl) Primary & SecondaryUV & FluorescenceForms stable derivatives, good for both primary and secondary amines.[1][6]
o-Phthalaldehyde (OPA) PrimaryFluorescenceRapid reaction, highly sensitive, automated methods available.[2][7]
FMOC-Cl Primary & SecondaryFluorescenceForms highly fluorescent and stable derivatives, excellent sensitivity.[4][5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the derivatization and HPLC analysis of aliphatic amines. These are general protocols and may require optimization for specific applications and matrices.[1]

Protocol 1: Derivatization with Dansyl Chloride (Dns-Cl)

Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[1]

The nucleophilic amine attacks the electrophilic sulfonyl chloride group of Dansyl Chloride, leading to the formation of a stable N-dansyl-sulfonamide.[1]

cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Base OH⁻ (Alkaline pH) Product Dansyl-SO₂-NH-R (Fluorescent Adduct) Amine->Product Nucleophilic Attack DansylCl Dansyl-SO₂Cl DansylCl->Product Base->Product Catalyst HCl HCl

Dansylation Reaction Pathway

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium Bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)[1]

  • Amine standard solutions or sample extracts

  • Quenching solution (e.g., 2% (v/v) solution of methylamine hydrochloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • In a microcentrifuge tube, add 100 µL of the amine standard or sample.

  • Add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) in the dark.[8]

  • After incubation, add 100 µL of the quenching solution to react with excess Dansyl Chloride.

  • Vortex and allow to stand for 10 minutes.

  • The sample is now ready for HPLC analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the derivatized amines.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection:

    • Fluorescence: Excitation ~330-350 nm, Emission ~520-540 nm[8]

    • UV: ~254 nm

Start Sample/Standard Step1 Add Buffer (pH 9.5-10.5) Start->Step1 Step2 Add Dansyl-Cl Solution Step1->Step2 Step3 Incubate (e.g., 60°C, 45 min) Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Inject into HPLC Step4->Step5 End Data Acquisition Step5->End

Dansylation and HPLC Analysis Workflow

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[2][9] This reaction is a cornerstone of automated amino acid analysis.

The reaction proceeds via nucleophilic attack of the primary amine on one of the aldehyde groups of OPA, followed by cyclization with the thiol to form the stable, fluorescent isoindole product.[9]

cluster_reactants Reactants Amine R-NH₂ (Primary Amine) Product Isoindole Derivative (Fluorescent) Amine->Product Reaction OPA o-Phthalaldehyde OPA->Product Thiol R'-SH (Thiol) Thiol->Product

OPA Derivatization Reaction

  • OPA Reagent: A solution containing OPA and 3-mercaptopropionic acid in a borate buffer (pH ~10.2).[2][7] Commercial kits are widely available.

  • Borate Buffer (e.g., 0.4 M, pH 10.2)

  • Amine standard solutions or sample extracts

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate or Acetate buffer for mobile phase

Modern HPLC autosamplers can perform this derivatization automatically prior to injection.[2]

  • The autosampler draws a defined volume of the OPA reagent.

  • It then draws a specific volume of the sample or standard.

  • The two are mixed in the sample loop or a dedicated reaction coil for a short, fixed time (e.g., 1-2 minutes) at room temperature.[9]

  • The derivatized sample is then immediately injected onto the HPLC column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Phosphate or Acetate buffer (e.g., 25 mM, pH 7.2)

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10, v/v/v)[10]

  • Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Injection Volume: 5-10 µL

  • Detection: Fluorescence: Excitation ~340 nm, Emission ~450 nm.[7]

Protocol 3: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

FMOC-Cl is a highly effective reagent for derivatizing both primary and secondary amines, yielding stable and intensely fluorescent carbamate derivatives.[4][5]

The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate group of FMOC-Cl, resulting in the formation of a stable N-substituted carbamate.[5]

cluster_reactants Reactants cluster_products Products Amine R-NH₂ / R₂NH (Amine) Base OH⁻ (Alkaline pH) Product FMOC-NRH / FMOC-NR₂ (Fluorescent Adduct) Amine->Product Nucleophilic Attack FMOC_Cl FMOC-Cl FMOC_Cl->Product Base->Product Catalyst HCl HCl

FMOC-Cl Derivatization Reaction

  • FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)

  • Borate buffer (e.g., 0.1 M, pH 8.0-9.0)

  • Amine standard solutions or sample extracts

  • Quenching reagent (e.g., 1-aminoadamantane hydrochloride, ADAM) to remove excess FMOC-Cl.[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Mobile phase buffer (e.g., sodium acetate)

  • In a vial, mix 100 µL of the amine standard or sample with 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Cl solution and vortex immediately.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Add 200 µL of the quenching reagent (ADAM) to consume excess FMOC-Cl and prevent interference from its hydrolysis product.[11]

  • Vortex and let the quenching reaction proceed for 1 minute.

  • The sample is ready for HPLC injection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Sodium acetate buffer with a small percentage of organic modifier.

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the derivatized amines.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence: Excitation ~265 nm, Emission ~315 nm.

Method Validation and Quantitative Data

A robust HPLC method for quantitative analysis must be validated to ensure its accuracy, precision, and reliability.[10][12] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[12][13]

The following table presents typical performance data for the quantitative analysis of aliphatic amines after derivatization.

ParameterDansyl-Cl DerivatizationOPA DerivatizationFMOC-Cl Derivatization
Linearity (r²) > 0.999[14]≥ 0.99[7]> 0.995[4]
LOD 0.01 - 0.10 mg/kg[12]0.13 - 0.37 pM[7]3 - 6 µM[11]
LOQ 0.02 - 0.31 mg/kg[12]0.24 - 0.80 nmol/mL[14]Femtomole range[5]
Precision (RSD%) < 6%[12]< 2.5%[7][15]< 5%
Accuracy (Recovery %) 81.8% - 124.4%[14]70% - 109%[7][15]85% - 103%[4]

Note: These values are illustrative and can vary significantly based on the specific amine, matrix, instrumentation, and method optimization.

Conclusion

Pre-column derivatization is an indispensable technique for the sensitive and reliable quantitative analysis of aliphatic amines by HPLC. By converting polar, non-absorbing amines into hydrophobic, easily detectable derivatives, this approach overcomes the inherent challenges of their direct analysis. The choice of derivatizing agent—Dansyl Chloride, OPA, or FMOC-Cl—should be guided by the specific analytical requirements, including the type of amine, required sensitivity, and available instrumentation. The protocols and validation data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust methods for the quantification of aliphatic amines in a variety of matrices.

References

  • Wang, D., & Li, F. (2020). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.
  • Yuan, B. F., & Li, F. (2014). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1198, 145–153.
  • Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.), Quantitation of Amino Acids and Amines by Chromatography.
  • Ahmad, I., & Yusof, N. A. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Oriental Journal of Chemistry, 35(5), 1521-1528.
  • DiVA portal. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • ResearchGate. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • Oxford Academic. (1999). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Journal of Chromatographic Science.
  • De Nisco, M., et al. (2013). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and UV Detection. Food Analytical Methods, 6(5), 1335-1342.
  • Huang, X. F., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Kim, B., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological research, 31(4), 421–428.
  • Chhanikar, A., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • National Institutes of Health. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Google Patents. (2014). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • ResearchGate. (2014). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating.
  • ResearchGate. (2021). 1. Reaction of primary amine with OPA.
  • ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • MDPI. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • ResearchGate. (2016). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat.
  • ResearchGate. (2008). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
  • PubMed. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • ResearchGate. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
  • ResearchGate. (2020). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Purity of 10-Chloro-9-anthraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-Chloro-9-anthraldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic sequence. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound is typically achieved via a two-step process:

  • Step 1: Vilsmeier-Haack Formylation of anthracene to yield 9-anthraldehyde.

  • Step 2: Electrophilic Chlorination of 9-anthraldehyde at the 10-position.

This guide is structured to address specific issues you might encounter in each of these critical steps.

Section 1: Troubleshooting the Vilsmeier-Haack Formylation of Anthracene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like anthracene.[1] It involves the in-situ formation of a chloroiminium ion (the "Vilsmeier reagent") from a substituted amide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, and phosphorus oxychloride (POCl₃).[2][3] This electrophile then attacks the electron-rich 9-position of anthracene.[4]

FAQ 1: My yield of 9-anthraldehyde is very low or the reaction failed completely. What went wrong?

Answer: Low or no yield in a Vilsmeier-Haack reaction is a common issue often traced back to reagent quality, reaction conditions, or moisture.

  • Causality & Explanation: The Vilsmeier reagent is highly reactive and susceptible to decomposition. Phosphorus oxychloride (POCl₃) is extremely sensitive to moisture, and DMF can contain dimethylamine as an impurity from degradation.[5] Either of these issues can prevent the formation of the active electrophile, halting the reaction. Furthermore, the reaction requires sufficient thermal energy to proceed, but excessive heat can lead to tar formation.[6]

  • Troubleshooting Steps:

    • Reagent Purity:

      • POCl₃: Use a freshly opened bottle or distill it before use. It should be a colorless liquid. A yellow tint indicates decomposition.

      • DMF/N-methylformanilide: Use anhydrous grade solvent. If you suspect degradation (a fishy smell of dimethylamine is a tell-tale sign), it's best to use a fresh bottle.[5]

      • Anthracene: The purity of the starting material is crucial. Using anthracene with a melting point below 213°C can significantly reduce the yield and purity of the final product.[6]

    • Anhydrous Conditions: Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the POCl₃ and the Vilsmeier reagent.

    • Temperature Control: The reaction mixture should be heated to dissolve the anthracene and initiate the reaction, typically around 90-95°C.[6][7] Monitor the temperature closely; prolonged heating or higher temperatures can lead to polymerization and tar formation, which will trap your product and complicate purification.[6]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Over-extending the reaction time does not necessarily improve yield and can increase the formation of undesirable byproducts. A typical reaction time is between 1 to 2 hours at 90-95°C.[6]

FAQ 2: My final product is contaminated with significant byproducts. How can I improve selectivity?

Answer: The primary byproduct in the formylation of anthracene is the di-formylated product, 9,10-anthracenedicarboxaldehyde. Its formation is directly related to stoichiometry and reaction control.

  • Causality & Explanation: Anthracene is highly activated towards electrophilic substitution at the 9 and 10 positions. While the first formylation at the 9-position introduces a deactivating aldehyde group, the high reactivity of the system can still allow for a second formylation at the 10-position, especially if an excess of the Vilsmeier reagent is present or if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratios of your reagents. An excess of the formylating agent will drive the reaction towards di-substitution. A slight excess of the amide and POCl₃ relative to anthracene is typical, but a large excess should be avoided.

    • Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the anthracene. Adding the substrate to a pre-formed, concentrated solution of the reagent can create localized "hot spots" that promote di-formylation.[8]

    • Temperature Management: Maintain the reaction temperature strictly within the recommended range (90-95°C).[6] Lowering the temperature can improve selectivity for the mono-formylated product, though it may require a longer reaction time.

FAQ 3: The workup is messy, and I'm having trouble isolating a pure product.

Answer: A difficult workup is often due to incomplete hydrolysis of the iminium salt intermediate or the formation of tars.

  • Causality & Explanation: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[3] Incomplete hydrolysis will leave charged species in your organic layer, complicating extraction and purification. Tar formation from overheating entraps the product, making it difficult to isolate.

  • Troubleshooting Steps:

    • Effective Hydrolysis: The standard procedure involves adding the cooled reaction mixture to a solution of sodium acetate in water.[6] The acetate acts as a buffer and base to facilitate the hydrolysis of the iminium salt. Stirring vigorously during this step is crucial.

    • Amine Removal: The workup often involves an acid wash (e.g., with 6N HCl) to remove residual N-methylaniline or dimethylamine by converting them into their water-soluble hydrochloride salts.[6]

    • Purification: The crude 9-anthraldehyde is a solid that can be effectively purified by recrystallization. Glacial acetic acid is a commonly reported and effective solvent for this purpose, yielding bright yellow crystals.[6] Washing the filtered crystals with methanol helps remove residual acetic acid.

Section 2: Troubleshooting the Electrophilic Chlorination of 9-Anthraldehyde

The second step involves the selective chlorination of 9-anthraldehyde at the 10-position. This is an electrophilic aromatic substitution. The aldehyde group at the 9-position is electron-withdrawing, which deactivates the ring. However, the inherent reactivity of the anthracene core, particularly at the 10-position, still allows for substitution under appropriate conditions. Common reagents for this transformation include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[6][9][10]

FAQ 4: The chlorination reaction is not working, and I am recovering only my starting material (9-anthraldehyde).

Answer: Low reactivity can be attributed to an insufficiently powerful chlorinating agent or suboptimal reaction conditions for this moderately deactivated system.

  • Causality & Explanation: The electron-withdrawing aldehyde group makes the anthracene ring less nucleophilic than the parent anthracene. Therefore, the chlorinating agent must be sufficiently electrophilic to react. NCS, while generally effective for electron-rich aromatics, may require an acid catalyst to increase its electrophilicity for this substrate.[11] Sulfuryl chloride is a more potent chlorinating agent but can be less selective.[12]

  • Troubleshooting Steps:

    • Choice of Reagent:

      • NCS: This is often the reagent of choice due to its ease of handling. If you see no reaction, consider adding a catalytic amount of a protic acid (like HCl or H₂SO₄) or a Lewis acid to activate the NCS.[11]

      • Sulfuryl Chloride (SO₂Cl₂): This is a stronger chlorinating agent and may be more effective.[9] However, it must be handled with care due to its high reactivity and violent reaction with water.

    • Solvent Selection: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. For NCS, acetonitrile is also a viable option.[8]

    • Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction carefully by TLC to avoid byproduct formation.

FAQ 5: I am getting a mixture of chlorinated products, including di-chlorinated species.

Answer: Over-chlorination is a classic problem of controlling reactivity. The 10-position is highly activated, but other positions on the outer rings can also react under forcing conditions.

  • Causality & Explanation: Once the first chlorine is added at the 10-position, the entire ring system is further deactivated. However, if the reaction conditions are too harsh (e.g., excess chlorinating agent, high temperature), further chlorination can occur on the other rings.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use a controlled amount of the chlorinating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Add the reagent portion-wise or as a solution via a syringe pump to maintain a low concentration and prevent over-reaction.

    • Maintain Low Temperature: Start the reaction at 0°C and allow it to warm slowly to room temperature. This will moderate the reaction rate and improve selectivity for mono-chlorination at the 10-position.

    • Monitor Progress: Use TLC to track the disappearance of the starting material and the appearance of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-chlorinated byproducts.

FAQ 6: The aldehyde group seems to be reacting or degrading during chlorination.

Answer: The aldehyde functional group is generally stable to electrophilic chlorinating agents like NCS, but it can be susceptible to oxidation or other side reactions under harsh conditions, particularly with reagents like sulfuryl chloride which can generate radical species.

  • Causality & Explanation: While the primary reaction is electrophilic substitution on the ring, radical conditions (sometimes initiated by light or impurities) can lead to reactions at the aldehyde C-H bond. Sulfuryl chloride, for instance, can decompose to generate chlorine and sulfur dioxide, and can participate in radical reactions.[9]

  • Troubleshooting Steps:

    • Choose a Milder Reagent: NCS is generally much less likely to cause side reactions with the aldehyde group compared to SO₂Cl₂.[11]

    • Exclude Light: If using a reagent known to undergo radical pathways (like SO₂Cl₂), conduct the reaction in a flask wrapped in aluminum foil to exclude light and minimize radical initiation.

    • Control Temperature: Avoid excessive heating, which can promote decomposition of the reagent and increase the likelihood of side reactions.

Section 3: Key Protocols & Data

Detailed Protocol 1: Vilsmeier-Haack Synthesis of 9-Anthraldehyde

This protocol is adapted from a robust procedure published in Organic Syntheses.[13]

  • Setup: In a 2-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser (fitted with a gas trap or performed in a fume hood), place 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 mL of o-dichlorobenzene, and 22.5 g of high-purity anthracene (m.p. > 213°C).

  • Reaction: With stirring, heat the flask on a steam bath to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

  • Heating: Continue heating at 90-95°C for 1 hour.

  • Workup & Hydrolysis: Cool the mixture. Add a solution of 140 g of crystalline sodium acetate in 250 mL of water.

  • Distillation: Rapidly remove the o-dichlorobenzene and most of the N-methylaniline via steam distillation (approx. 15-20 minutes). The remaining reddish oil will solidify upon cooling.

  • Purification: Break up the solid residue. Decant the aqueous layer. Wash the solid by decantation with two 100-mL portions of 6 N hydrochloric acid (to remove residual amine), followed by a thorough wash with water (1-1.2 L).

  • Recrystallization: Recrystallize the crude solid (22-24 g) from approximately 50 mL of hot glacial acetic acid. Once cool, filter the bright yellow aldehyde by suction and wash the crystals on the filter with 30 mL of methanol.

  • Yield: The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105°C.

Proposed Protocol 2: Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

This is a general protocol based on standard procedures for chlorinating moderately activated aromatic rings.[11] Optimization may be required.

  • Setup: In a round-bottom flask protected from light, dissolve 9-anthraldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in small portions over 15-20 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or toluene.[9]

Data Tables

Table 1: Vilsmeier Reagent Stoichiometry vs. Product Distribution (Illustrative)

Vilsmeier Reagent : Anthracene RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1~85%<5%
2.0 : 1~60%~30%
3.0 : 1~35%~55%
Data is illustrative based on general principles for activated aromatic compounds.[8]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 10527-16-9[7][14]
Molecular Formula C₁₅H₉ClO[15]
Molecular Weight 240.68 g/mol [7][15]
Appearance Yellow solid / needles[9]
Melting Point 215-218 °C (lit.)[7]

Section 4: Visual Guides

Experimental Workflow Diagram

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Electrophilic Chlorination Anthracene Anthracene Reaction1 Reaction (o-dichlorobenzene, 90-95°C) Anthracene->Reaction1 Vilsmeier Vilsmeier Reagent (DMF/POCl₃) Vilsmeier->Reaction1 Workup1 Hydrolysis & Workup (NaOAc, HCl wash) Reaction1->Workup1 Product1 9-Anthraldehyde Workup1->Product1 Reaction2 Reaction (DCM, 0°C to RT) Product1->Reaction2 Intermediate NCS N-Chlorosuccinimide (NCS) NCS->Reaction2 Workup2 Quench & Purification (Na₂S₂O₃, Recrystallization) Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl₃ POCl3->VilsmeierReagent SigmaComplex Sigma Complex (Arenium Ion) VilsmeierReagent->SigmaComplex Reacts with Anthracene Anthracene Anthracene->SigmaComplex Electrophilic Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation Product 9-Anthraldehyde IminiumSalt->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of anthracene.

References
  • Vilsmeier-Haack reaction - chemeurope.com. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1955). 9-Anthraldehyde. Organic Syntheses, 3, 98. doi:10.15227/orgsyn.024.0001.
  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.
  • Sulfuryl chloride - Yufeng. (n.d.).
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (2015). Research Journal of Chemical Sciences, 5(12), 54-73.
  • Nonhebel, D. C. (1963). 9-Chloroanthracene. Organic Syntheses, 43, 15. doi:10.15227/orgsyn.043.0015.
  • 15 - Organic Syntheses Procedure. (n.d.).
  • Synthesis of compound 1 by formylation reaction of anthracene. - ResearchGate. (n.d.).
  • Having some troubles with a Vislmeier-Haack reaction. - Reddit. (2021).
  • This compound | C15H9ClO | CID 82703 - PubChem. (n.d.).
  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020).
  • Duan, S., Turk, J., Speigle, J., Corbin, J., Masnovi, J., & Baker, R. J. (2000). Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. The Journal of Organic Chemistry, 65(10), 3005–3011. doi:10.1021/jo991696x.
  • Sulfuryl chloride - Wikipedia. (n.d.).
  • Why does anthracene preferably give electrophilic substitution reaction at 9,10-position? - Quora. (2020).

Sources

Technical Support Center: Reactions of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 10-Chloro-9-anthraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support the success of your experiments.

I. Understanding the Reactivity of this compound

This compound is a unique building block, characterized by the reactive aldehyde group and the electron-rich, yet sterically hindered, anthracene core. The presence of the chloro-substituent at the 10-position further influences the electronic properties and reactivity of the molecule. Understanding these characteristics is key to anticipating and mitigating the formation of unwanted side products.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during common reactions with this compound.

A. Oxidation Reactions

Question: I am trying to perform a reaction on the aldehyde group, but I am observing a significant amount of a highly insoluble, yellow crystalline side product. What is it and how can I avoid it?

Answer:

The most common side product in reactions involving this compound, especially under oxidative or even neutral/basic conditions with exposure to air, is 10-Chloro-9-anthraquinone . The anthracene core is susceptible to oxidation, and the presence of the aldehyde can in some cases facilitate this.

Mechanism of Formation:

The oxidation of the anthracene core is a well-documented process.[1][2] It can proceed through various pathways, often involving radical mechanisms, especially in the presence of light and oxygen.

Oxidation Reactant This compound Intermediate Radical Intermediate(s) Reactant->Intermediate [O], light, air Product 10-Chloro-9-anthraquinone Intermediate->Product Further Oxidation

Caption: Oxidation of this compound to 10-Chloro-9-anthraquinone.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Choice: Use de-gassed solvents to further reduce the presence of dissolved oxygen.

  • Avoid Strong Oxidants: If your desired transformation does not require an oxidant, ensure your reagents and starting materials are free from oxidizing impurities.

  • Temperature Control: Elevated temperatures can accelerate oxidation. Run your reactions at the lowest effective temperature.

Purification:

10-Chloro-9-anthraquinone is often poorly soluble in common organic solvents. This property can be exploited for purification. The desired product can often be washed away from the precipitated anthraquinone with a suitable solvent. Recrystallization of the desired product can also be effective.

Compound Typical Solubility Purification Strategy
This compound Soluble in chlorinated solvents, THF, hot tolueneSolubilize and filter off insoluble anthraquinone
10-Chloro-9-anthraquinone Poorly soluble in most common organic solventsIsolation by filtration
B. Reactions with Strong Bases (e.g., Grignard, Organolithiums, Aldol Condensations)

Question: I am performing a Grignard reaction with this compound and am getting a mixture of products, including a carboxylic acid and an alcohol that correspond to the starting aldehyde. What is happening?

Answer:

This is a classic signature of the Cannizzaro reaction , a disproportionation reaction that can occur with aldehydes that lack an alpha-hydrogen, such as this compound, in the presence of a strong base.[3][4][5] In this side reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid.

Mechanism of the Cannizzaro Reaction:

Cannizzaro Aldehyde1 This compound Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde1->Tetrahedral_Intermediate + Base Hydroxide Base (e.g., OH⁻) Hydride_Transfer Hydride Transfer (Rate-Determining Step) Tetrahedral_Intermediate->Hydride_Transfer Aldehyde2 This compound Aldehyde2->Hydride_Transfer Carboxylic_Acid 10-Chloro-9-anthracenecarboxylic acid Hydride_Transfer->Carboxylic_Acid Alkoxide (10-Chloro-9-anthryl)methanolate Hydride_Transfer->Alkoxide Alcohol (10-Chloro-9-anthryl)methanol Alkoxide->Alcohol Protonation

Caption: The Cannizzaro reaction disproportionates two aldehyde molecules.

Troubleshooting & Prevention:

  • Inverse Addition: Add the this compound solution slowly to the Grignard or organolithium reagent. This ensures that the aldehyde is always in the presence of an excess of the nucleophile, favoring the desired addition reaction over the Cannizzaro reaction.

  • Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C) to slow down the rate of the Cannizzaro reaction.

  • Use of a Non-Hydroxide Base: For reactions like aldol condensations, consider using non-hydroxide bases such as LDA or other sterically hindered bases that are less likely to initiate the Cannizzaro reaction.

Purification:

The resulting carboxylic acid can be removed by a basic aqueous wash (e.g., with sodium bicarbonate solution). The desired alcohol product and the alcohol from the Cannizzaro reaction can then be separated by chromatography.

C. Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Question: My Wittig or Horner-Wadsworth-Emmons reaction with this compound is giving a low yield of the desired alkene, and I am observing unreacted starting material and other colored impurities. What could be the issue?

Answer:

Several factors can contribute to low yields in olefination reactions with this compound.

  • Steric Hindrance: The anthracene core is sterically bulky, which can hinder the approach of the ylide to the aldehyde.

  • Ylide Instability: The basic conditions required to generate the ylide can also promote the aforementioned Cannizzaro reaction.

  • Side Reactions of the Ylide: The ylide itself can undergo side reactions, especially if it is not stabilized.

Common Side Products and Issues:

  • Unreacted this compound: Due to steric hindrance and competing side reactions.

  • Cannizzaro Products: As discussed above.

  • (Z)-Isomer Formation (in HWE reactions): While the Horner-Wadsworth-Emmons reaction typically favors the (E)-alkene, the use of certain bases and reaction conditions can lead to the formation of the (Z)-isomer.[6][7][8]

  • Triphenylphosphine Oxide (Wittig): This is a standard byproduct and can sometimes be difficult to separate from the desired product.

Troubleshooting & Prevention:

  • Choice of Olefination Method: The Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction for sterically hindered aldehydes as the phosphonate carbanions are generally more nucleophilic.[6][7]

  • Optimized Base and Reaction Conditions: For the Horner-Wadsworth-Emmons reaction, using milder bases like NaH or LiCl/DBU can be effective. For the Wittig reaction, the choice of base is critical to minimize side reactions.

  • Reaction Time and Temperature: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition. Running the reaction at the lowest effective temperature can also be beneficial.

Purification Workflow:

Purification Crude_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash Crude_Mixture->Aqueous_Wash Remove water-soluble byproducts Chromatography Column Chromatography Aqueous_Wash->Chromatography Separate organic components Pure_Product Pure Alkene Product Chromatography->Pure_Product

Caption: General purification workflow for olefination reactions.

D. Photochemical Reactions

Question: My reaction mixture containing this compound changes color and I observe the formation of a precipitate when exposed to light. What is this side reaction?

Answer:

Anthracene and its derivatives are known to undergo photodimerization upon exposure to UV or even ambient light.[1][9] This [4+4] cycloaddition reaction leads to the formation of a dimer.

Mechanism of Photodimerization:

Photodimerization Monomer1 This compound Excited_Monomer Excited State Monomer* Monomer1->Excited_Monomer hν (light) Dimer Photodimer Excited_Monomer->Dimer Monomer2 This compound Monomer2->Dimer [4+4] Cycloaddition

Caption: Photodimerization of this compound.

Troubleshooting & Prevention:

  • Protect from Light: Conduct reactions in flasks wrapped in aluminum foil or in a dark environment.

  • Solvent Choice: The efficiency of photodimerization can be solvent-dependent. If this is a persistent issue, a change in solvent might be necessary.

III. Summary of Potential Side Products

Reaction Type Potential Side Product Reason for Formation Mitigation Strategy
General/Oxidative 10-Chloro-9-anthraquinoneOxidation of the anthracene coreInert atmosphere, de-gassed solvents, low temperature
Strong Base 10-Chloro-9-anthracenecarboxylic acidCannizzaro reaction (disproportionation)Inverse addition, low temperature
Strong Base (10-Chloro-9-anthryl)methanolCannizzaro reaction (disproportionation)Inverse addition, low temperature
Photochemical Dimer of this compound[4+4] cycloaddition upon light exposureProtect reaction from light
Olefination (HWE) (Z)-AlkeneNon-optimal reaction conditionsUse of appropriate base and solvent

IV. References

  • Anthracene. In: Wikipedia. ; 2024. [Link]

  • Cannizzaro reaction. In: Wikipedia. ; 2024. [Link]

  • Reactions of anthracene. Shivaji College. [Link]

  • Anthracene. Shivaji College. [Link]

  • AKTU Digital Education. Pharmaceutical Organic Chemistry II | Anthracene- Reactions and Uses. YouTube. September 12, 2021. [Link]

  • Baeyer–Villiger oxidation. In: Wikipedia. ; 2024. [Link]

  • Anthracene-induced DNA damage and oxidative stress: a combined study at molecular and cellular levels. PubMed. July 19, 2020. [Link]

  • The Baeyer-Villiger Reaction. KPU Pressbooks. [Link]

  • Professor Dave Explains. Cannizzaro Reaction. YouTube. September 23, 2021. [Link]

  • Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. MDPI. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • Baeyer-Villiger Oxidation. SynArchive. [Link]

  • 9-ANTHRALDEHYDE. Organic Syntheses. [Link]

  • Reactivity profile of anthracenes. ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction. In: Wikipedia. ; 2024. [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage. Chemical Society Reviews. June 22, 2001. [Link]

  • Synthetic applications of the Cannizzaro reaction. PubMed Central. June 19, 2024. [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • This compound. SIELC Technologies. [Link]

  • Photooxidation of 9-Anthraldehyde Catalyzed by Gold Nanoparticles: Solution and Single Nanoparticle Studies Using Fluorescence Lifetime Imaging. ACS Publications. November 5, 2012. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. October 4, 2024. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. February 28, 2025. [Link]

  • 9-Anthracenecarboxaldehyde. PubChem. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR. July 30, 2019. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • This compound - Optional[1H NMR]. SpectraBase. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 10-Chloro-9-anthraldehyde in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 10-Chloro-9-anthraldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these issues effectively.

Troubleshooting Guide: Direct Solutions for Solubility Problems

This section addresses common solubility-related problems in a direct question-and-answer format, providing explanations and actionable steps.

Question 1: My this compound is not dissolving in my reaction solvent. What can I do?

Answer:

Poor solubility is a known characteristic of this compound, primarily due to its planar, aromatic structure which promotes strong intermolecular π-π stacking.[1] Here’s a systematic approach to address this:

  • Solvent Selection: The choice of solvent is critical. While it may show limited solubility in common non-polar solvents, consider using more polar aprotic solvents or solvent mixtures.

    • Recommended Solvents: Toluene, glacial acetic acid, and ethanol have been reported as suitable for recrystallization, indicating a degree of solubility at elevated temperatures.[2][3] For reactions, solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and o-dichlorobenzene may be effective.[4][5][6]

    • Solvent Mixtures: A mixture of solvents can be effective. For instance, a small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent can significantly enhance solubility.

  • Temperature Increase: Gently heating the reaction mixture can often overcome solubility issues. This compound has a melting point of approximately 215-218°C, indicating high thermal stability.[3][7]

    • Protocol: While stirring, gradually increase the temperature of your reaction mixture. Monitor for dissolution. Be mindful of the boiling points of your chosen solvents and the thermal stability of other reactants.

  • Sonication: If heating is not desirable or fully effective, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high-pressure and high-temperature zones, aiding in the dissolution of solid particles.

Question 2: I'm performing a Wittig reaction and my this compound is crashing out of solution. How can I prevent this?

Answer:

This is a common issue in Wittig reactions involving sparingly soluble aldehydes. The change in the polarity of the reaction medium as the reaction progresses can cause precipitation.

  • Solvent System Optimization: For Wittig reactions, a two-phase system or a solvent that can solubilize both the polar ylide and the less polar aldehyde is often necessary.

    • Dichloromethane (DCM): DCM is a common solvent for Wittig reactions involving similar aldehydes like 9-anthraldehyde.[5] It provides a good balance of polarity.

    • N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that can be used to dissolve both the phosphonium salt and the aldehyde.[6]

  • Order of Addition: The order in which you add your reagents can impact solubility.

    • Recommended Procedure: First, attempt to dissolve the this compound in the chosen solvent (e.g., DCM or DMF) completely. Gentle heating may be required. Once dissolved, cool the solution to the desired reaction temperature before adding the base and the phosphonium salt.

  • Phase-Transfer Catalysis: If using a two-phase system (e.g., DCM and aqueous NaOH), a phase-transfer catalyst can facilitate the reaction between the base in the aqueous phase and the phosphonium salt in the organic phase, which can sometimes improve the overall homogeneity and prevent precipitation.

Question 3: Can I use a co-solvent to improve the solubility of this compound without affecting my reaction?

Answer:

Yes, using a co-solvent is a standard and effective technique. The key is to choose a co-solvent that is inert under your reaction conditions.

  • Selection Criteria: The co-solvent should be miscible with your primary reaction solvent and have a boiling point suitable for your reaction temperature. It should not react with any of the reagents or catalysts.

  • Common Co-solvents:

    • Tetrahydrofuran (THF): Often a good choice for its ability to dissolve a wide range of organic compounds.

    • 1,4-Dioxane: Similar to THF but with a higher boiling point.

    • Toluene: Can be a good co-solvent with more polar solvents to modulate the overall polarity.

  • Experimental Approach: Start by adding a small percentage of the co-solvent (e.g., 5-10% by volume) and observe the effect on solubility. Gradually increase the amount as needed, while monitoring the progress of your reaction to ensure it is not adversely affected.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the properties and handling of this compound.

What are the key physical properties of this compound?

Here is a summary of its important physical properties:

PropertyValueReference(s)
Molecular Formula C₁₅H₉ClO[8][9]
Molecular Weight 240.68 g/mol [7][8]
Appearance Solid[7][9]
Melting Point 215-218 °C[3][7]
Boiling Point 435.9 °C at 760 mmHg[8]
Density 1.327 g/cm³[8]
What are the best practices for storing this compound?

To ensure its stability and purity, this compound should be stored in a dry environment, sealed from atmospheric moisture.[10] For long-term storage, refrigeration at 2-8°C is recommended.[10]

How can I purify this compound if it contains impurities?

Recrystallization is the most common and effective method for purifying solid this compound.

  • Recommended Solvents for Recrystallization:

    • Ethanol (EtOH)

    • Glacial Acetic Acid (AcOH)

    • Toluene

  • General Procedure: Dissolve the impure compound in a minimal amount of the chosen hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. The purified compound typically appears as yellow needles.[2][3]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common experimental workflows where the solubility of this compound is a critical factor.

Protocol 1: General Procedure for a Wittig Reaction

This protocol is adapted from procedures used for the related 9-anthraldehyde and provides a robust starting point.[5][6]

Objective: To synthesize a trans-alkene from this compound.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or other appropriate phosphonium salt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 50% Sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, add this compound and the phosphonium salt.

  • Solvent Addition: Add the chosen solvent (DCM or DMF) and a magnetic stir bar. Stir the mixture to dissolve the solids. Gentle warming may be necessary to fully dissolve the this compound.

  • Base Addition: While stirring vigorously, slowly add the 50% NaOH solution dropwise over 5-10 minutes.

  • Reaction: Continue to stir the reaction mixture for at least 30 minutes. A color change is often observed as the reaction progresses.[6]

  • Workup:

    • Pour the reaction mixture into a separatory funnel.

    • Rinse the reaction flask with additional DCM and water, and add these rinses to the separatory funnel.

    • Shake the separatory funnel, venting occasionally.

    • Allow the layers to separate and drain the lower organic layer.

    • Dry the organic layer with a drying agent like anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Workflow Diagram: Troubleshooting Solubility Issues

G start Poor Solubility of This compound solvent Step 1: Solvent Optimization start->solvent temp Step 2: Temperature Increase solvent->temp If still insoluble cosolvent Alternative: Use Co-solvent solvent->cosolvent Consider for fine-tuning end Successful Dissolution solvent->end If soluble sonicate Step 3: Sonication temp->sonicate If heating is insufficient or not desired temp->end If soluble sonicate->end cosolvent->end

Caption: A stepwise approach to resolving solubility challenges with this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?.
  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • RSIS International. (n.d.). A detailed structural and thermal study of a natural aromatic aldehyde.
  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism.
  • The Wittig Reaction with Chemiluminescence. (n.d.).

Sources

Technical Support Center: Stabilizing 10-Chloro-9-anthraldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 10-Chloro-9-anthraldehyde and its derivatized compounds. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile yet sensitive class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the stability and integrity of your compounds. This guide is structured as a dynamic FAQ and troubleshooting manual to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial questions regarding the stability and handling of this compound and its derivatives.

Q1: My freshly synthesized this compound derivative is a vibrant yellow solid, but it's starting to lose its color and turn off-white after a few days on the benchtop. What is happening?

A1: This is a classic sign of compound degradation, primarily through photooxidation. The anthracene core is a polycyclic aromatic hydrocarbon (PAH) that is highly susceptible to degradation upon exposure to light and atmospheric oxygen.[1][2] The extended π-conjugated system that gives the compound its color is disrupted during this process. The aldehyde group can be oxidized to a carboxylic acid, but the more common pathway for anthracene derivatives is the formation of an endoperoxide across the central ring, which can then decompose to form 10-chloro-anthraquinone, a much less conjugated and often colorless or pale-yellow compound.[3][4]

Q2: What are the ideal long-term storage conditions for this compound and its derivatives?

A2: To maximize the shelf-life of your compound, you must mitigate exposure to the three primary degradation factors: light, oxygen, and moisture. The aldehyde group is also sensitive to strong bases.[5]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the anthracene core and the aldehyde moiety.[6] Argon is denser and can provide a better protective blanket.
Light Amber Glassware / Opaque ContainerProtects the photosensitive anthracene core from UV and visible light, minimizing photo-induced degradation.[7]
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.[8] Some suppliers recommend room temperature, but refrigeration is a safer general practice for long-term stability.[9]
Container Tightly Sealed, Screw-Cap VialPrevents ingress of atmospheric oxygen and moisture. For highly sensitive derivatives, a vial with a PTFE-lined cap is recommended.
Purity High Purity (Recrystallized)Impurities from the synthesis, such as residual acid or metal catalysts, can accelerate decomposition.[10]
Q3: I'm dissolving my compound for an experiment. Does the choice of solvent matter for its stability?

A3: Absolutely. The choice of solvent can significantly impact the stability of your compound, especially when in solution where it is most vulnerable.

  • Recommended Solvents: For short-term experimental use, solvents like Toluene, Dichloromethane (DCM), or Acetonitrile (MeCN) are often suitable.[5][11] These solvents are generally non-reactive with the aldehyde and the chloro-substituent. However, even in these solvents, photooxidation can occur.[3]

  • Solvents to Use with Caution: Protic solvents (e.g., methanol, ethanol) can potentially form hemiacetals with the aldehyde group, although this is a reversible equilibrium. Chlorinated solvents, while common, must be of high purity, as acidic impurities (e.g., HCl from decomposition) can catalyze degradation.[12][13]

  • Solvents to Avoid: Avoid using solvents that have not been properly dried and degassed. The presence of dissolved oxygen dramatically accelerates photooxidation.[3] Also, avoid highly nucleophilic solvents or basic media unless they are part of the intended reaction.

A general workflow for preparing a solution for an experiment is as follows:

Caption: Decision tree for troubleshooting low reaction yields.

Causality Analysis:

  • Oxygen Contamination: The most likely culprit is trace oxygen. Even small leaks in your inert atmosphere setup can allow enough oxygen to initiate radical chain reactions, especially if the reaction is heated or exposed to light. [3]2. Light Exposure: Standard laboratory fluorescent lighting can be sufficient to induce photodegradation over several hours. [1]Reactions involving photosensitive compounds should always be shielded from light by wrapping the glassware in aluminum foil.

  • Reagent Incompatibility: The aldehyde functionality is susceptible to nucleophilic attack. [14]If your reaction conditions involve strong bases or nucleophiles not intended to react with the aldehyde, you may be forming undesired byproducts. The aromatic ring provides some resonance stabilization, making it less electrophilic than aliphatic aldehydes, but it is still reactive. [15][16]

Q5: I am trying to purify my this compound derivative using column chromatography, but I'm getting poor recovery and streaking on the column. How can I improve this?

A5: This is a common issue when purifying aldehydes on silica gel.

  • Problem: Silica gel is inherently acidic, which can catalyze the degradation of sensitive compounds or cause irreversible adsorption. The high surface area of the silica also increases exposure to atmospheric oxygen trapped within the stationary phase.

  • Solution 1: Deactivating the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (or another non-nucleophilic base like pyridine). This will neutralize the acidic sites on the silica surface.

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can be a better choice for purifying acid-sensitive compounds.

  • Solution 3: Work Quickly and Efficiently: Do not let the compound sit on the column for an extended period. Prepare your fractions, load the column, and elute the compound as quickly as possible. Pre-saturating the column with degassed eluent can help minimize oxygen exposure.

Part 3: Experimental Protocols & Technical Deep Dive
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This protocol is the gold standard for removing dissolved gases, particularly oxygen, from solvents.

Materials:

  • Schlenk flask

  • High-vacuum line

  • Cold trap (liquid nitrogen)

  • Solvent to be degassed

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a liquid nitrogen bath. Allow the solvent to freeze completely solid.

  • Pump: Open the stopcock on the Schlenk flask to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solvent. Let it pump for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.

  • Repeat: Repeat steps 1-3 at least three times. This "Freeze-Pump-Thaw" cycle ensures a thorough removal of dissolved gases. After the final cycle, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen).

Technical Deep Dive: The Photooxidation Degradation Pathway

The primary degradation pathway for this compound is photooxidation. This process is initiated by the absorption of a photon (hν), which excites the anthracene core to a singlet state, followed by intersystem crossing to a more stable triplet state. This triplet-state anthracene derivative can then react with ground-state triplet oxygen (³O₂).

Photooxidation_Pathway Compound This compound (Ground State) Excited Excited Triplet State Compound->Excited hν (Light) Endoperoxide Endoperoxide Intermediate Excited->Endoperoxide + ³O₂ (Oxygen) Product 10-Chloro-anthraquinone (Degradation Product) Endoperoxide->Product Decomposition

Caption: Simplified photooxidation pathway of anthracene derivatives. [3] This reaction forms a transient endoperoxide intermediate across the 9 and 10 positions of the anthracene ring. [3]This intermediate is often unstable and can decompose, leading to the formation of 10-chloro-anthraquinone and other byproducts. The presence of the aldehyde at the 9-position and the chlorine at the 10-position influences the electronics of the ring system but does not prevent this fundamental reactivity of the anthracene core. [17]

References
  • Al-Kaysi, R. O., & Al-Garagholy, F. N. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Pramod, K., & Ilan, S. (2012). Photooxidation of 9-Anthraldehyde Catalyzed by Gold Nanoparticles: Solution and Single Nanoparticle Studies Using Fluorescence Lifetime Imaging. The Journal of Physical Chemistry C.
  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Organic Chemistry Key Term.
  • Allan Chemical Corporation. (2023).
  • Various Authors. (n.d.). Photophysical Properties of Anthracene Derivatives.
  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • MDPI. (n.d.).
  • Ahmed, S. M., et al. (2020). 9-Anthraldehyde oxime: a synthetic tool for variable applications.
  • Quora. (2015).
  • Eurochlor. (2016).
  • Benchchem. (n.d.).
  • Nicklin, M., & Stathis, A. A. (2021). Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. The Journal of Physical Chemistry A.
  • Eurochlor. (n.d.).
  • Eurochlor. (n.d.).
  • IPI Global. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97.
  • ChemicalBook. (2023).
  • Journal of Materials Chemistry. (n.d.). The development of anthracene derivatives for organic light-emitting diodes. RSC Publishing.
  • Organic Syntheses. (n.d.). 9-Anthraldehyde. Organic Syntheses Procedure.
  • ChemScene. (n.d.). This compound.
  • SIELC Technologies. (2018). This compound.
  • Wikipedia. (n.d.). Anthracene-9-carbaldehyde.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ChemicalBook. (2023). This compound.
  • ResearchGate. (n.d.). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
  • Stoy, P., & Sneddon, H. F. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews.
  • PubChemLite. (n.d.). This compound (C15H9ClO).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 9-Anthracenecarboxaldehyde.
  • Chemical Reviews. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the chemical modification of amines. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern these reactions. This will empower you to make informed decisions, optimize your experiments, and confidently troubleshoot any issues that may arise.

Section 1: Foundational Principles of Amine Derivatization

Amine derivatization is a critical technique used to enhance the analytical detection of molecules containing primary and secondary amine groups.[1] Many biologically significant compounds, such as amino acids, neurotransmitters, and pharmaceuticals, are difficult to analyze directly due to properties like high polarity, low volatility, or the absence of a strong chromophore or fluorophore.[2][3] Derivatization addresses these challenges by chemically modifying the amine group to improve chromatographic separation and detection sensitivity.[1][3][4]

The success of any derivatization reaction hinges on a delicate balance of several key parameters. Understanding these factors is the first step toward optimizing your reaction conditions.

Section 2: Troubleshooting Common Issues in Amine Derivatization

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Derivatization Product

Question: I am seeing a very low yield or no peak for my derivatized analyte. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors related to reaction kinetics and reagent stability. Let's break down the potential culprits:

  • The "Why": The nucleophilicity of the amine is paramount for the reaction to proceed. Most derivatization reactions require the amine to be in its unprotonated form (-NH2) to act as a nucleophile.[5] At a low pH, the amine group will be protonated (-NH3+), rendering it non-nucleophilic and unreactive.[5][6] Conversely, a pH that is too high can lead to rapid hydrolysis of the derivatization reagent, reducing its availability to react with your analyte.[5][6]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to check the pH of your reaction mixture. Do not rely on the theoretical pH of the buffer.

    • Optimize pH Range: The optimal pH is reagent-dependent. Refer to the table below for starting points for common reagents. It is often necessary to perform a pH titration experiment to find the ideal pH for your specific analyte and matrix.[7]

Derivatization ReagentTypical Optimal pH RangeReference(s)
NHS Esters7.2 - 8.5[6][8][]
Dansyl Chloride9.5 - 11.0[10][11]
o-Phthalaldehyde (OPA)~10.0[3]
FMOC-Cl~9.0[12]
  • The "Why": Many derivatization reagents are susceptible to hydrolysis, especially when exposed to moisture.[5][10] If the reagent has degraded, it will not react with your amine.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Whenever possible, prepare reagent solutions immediately before use.[10]

    • Proper Storage: Store reagents in a desiccator at the recommended temperature (often -20°C) to minimize exposure to moisture.[10] Avoid repeated freeze-thaw cycles.[]

    • Solvent Purity: Use anhydrous, high-purity solvents to prepare reagent solutions. For example, DMF used for NHS esters should be amine-free.[6][13]

  • The "Why": The derivatization reaction is a bimolecular process. To drive the reaction to completion, a molar excess of the derivatization reagent is typically required.

  • Troubleshooting Steps:

    • Optimize Molar Ratio: Start with a 10- to 20-fold molar excess of the reagent over the analyte.[5] You may need to empirically determine the optimal ratio for your specific application.

    • Factor in Competing Reactions: Remember that hydrolysis is a competing reaction. A sufficient excess of the reagent ensures that enough is available to react with your amine.

  • The "Why": Like any chemical reaction, derivatization requires sufficient time and energy to reach completion.

  • Troubleshooting Steps:

    • Increase Incubation Time: Extend the reaction time and monitor the progress at various time points to determine the optimal duration.[14]

    • Optimize Temperature: Increasing the temperature can accelerate the reaction rate.[14][15] However, be cautious of potential degradation of your analyte or the derivatized product at excessively high temperatures.[14] Common incubation temperatures range from room temperature to 60°C.[10][12]

Poor Reproducibility and Inconsistent Results

Question: My results are not consistent between runs. What could be causing this variability?

Answer: Poor reproducibility often points to subtle inconsistencies in your experimental workflow. Here are the key areas to investigate:

  • The "Why": The sample matrix can significantly impact the derivatization reaction.[16] Variations in sample cleanup and concentration can lead to inconsistent results.[17][18]

  • Troubleshooting Steps:

    • Standardize Your Protocol: Ensure that every step of your sample preparation, from extraction to dilution, is performed consistently.

    • Effective Sample Cleanup: Use appropriate techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds from your sample matrix.[17]

    • Use of Internal Standards: Incorporate a structurally similar internal standard to account for variations in sample handling and derivatization efficiency.

  • The "Why": As discussed earlier, pH is a critical parameter. Even small variations in pH between samples can lead to significant differences in derivatization efficiency.

  • Troubleshooting Steps:

    • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction, especially if the reaction itself produces acidic or basic byproducts.

    • Consistent Buffering: Use the same buffer preparation for all samples in a batch.

  • The "Why": Some derivatized products are inherently unstable and can degrade over time, leading to a decrease in signal. OPA derivatives, for example, are known for their limited stability.[3][11]

  • Troubleshooting Steps:

    • Immediate Analysis: Analyze samples as soon as possible after derivatization.[3]

    • Automated Derivatization: If available, use an autosampler for automated pre-column derivatization to ensure consistent reaction times and immediate injection.

    • Reaction Quenching: For some reagents like Dansyl Chloride, quenching the reaction by adding a small amount of a primary or secondary amine or by acidification can prevent the formation of unwanted byproducts during storage.[10]

Issues with Detection (Fluorescence or UV-Vis)

Question: I have confirmed derivatization, but my fluorescence signal is low or I'm seeing unexpected peaks in my chromatogram. What's going on?

Answer: Detection issues can arise from the properties of the derivative itself or from interfering substances.

  • The "Why": The fluorescence of a derivative can be quenched by various factors in the sample matrix or even by the derivatization conditions themselves.[19]

  • Troubleshooting Steps:

    • Solvent Effects: The polarity of the solvent can affect fluorescence intensity.[10] Ensure your final sample solvent is compatible with your detection method.

    • pH Sensitivity: The fluorescence of some derivatives is pH-dependent.[7] Maintain a consistent pH in your mobile phase for HPLC analysis.

    • Excess Reagent: In some cases, an excessive amount of unreacted fluorescent reagent can contribute to high background signal or even quenching.

  • The "Why": Extraneous peaks can originate from several sources, including reagent byproducts, contaminants in your sample, or side reactions.

  • Troubleshooting Steps:

    • Reagent Blank: Always run a reagent blank (all reaction components except the analyte) to identify peaks originating from the derivatization reagent and its hydrolysis products.

    • Sample Matrix Blank: Analyze a sample blank (the sample matrix without the analyte) to identify interfering compounds from the sample itself.

    • Quench Excess Reagent: As mentioned previously, quenching the reaction can help eliminate peaks from unreacted reagent.[10]

    • Optimize Chromatography: Adjust your chromatographic conditions (e.g., gradient, mobile phase composition) to separate your peak of interest from interfering peaks.

Section 3: Experimental Protocols and Workflows

Here are detailed, step-by-step methodologies for common amine derivatization reactions.

Protocol: NHS Ester Derivatization of a Protein

This protocol is a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) ester reagents.

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer with a pH between 7.2 and 8.5 (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate).[6] The optimal protein concentration is typically 1-10 mg/mL.[13]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[5][6]

  • Derivatization Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.[6][13]

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5]

  • Purification: Remove excess reagent and byproducts by gel filtration, dialysis, or spin columns.[6][13]

Protocol: Dansyl Chloride Derivatization of Amino Acids

This protocol is a general procedure for the derivatization of amino acids with Dansyl Chloride for HPLC analysis.

  • Sample Preparation: Dissolve the amino acid sample in a suitable buffer, such as 100 mM sodium bicarbonate, with a pH between 9.5 and 10.5.[10]

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of Dansyl Chloride in acetone or acetonitrile.[10]

  • Derivatization Reaction: Add a 2- to 5-fold molar excess of the Dansyl Chloride solution to the sample solution. Vortex briefly to mix.[10]

  • Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60°C) for 30-60 minutes.[10]

  • Quench the Reaction: Add a small amount of a primary or secondary amine solution (e.g., 25% ammonia solution) or acidify with formic acid to quench the excess Dansyl Chloride.[10]

  • Analysis: The derivatized sample is now ready for HPLC analysis.

Section 4: Visualizing Workflows and Relationships

Visual aids can help clarify complex processes and relationships. Below are diagrams created using Graphviz to illustrate key concepts.

Amine_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Sample Analyte in Sample Matrix Extraction Extraction & Cleanup Sample->Extraction Reaction_Mix Mix Analyte, Reagent, & Buffer (Control pH) Extraction->Reaction_Mix Incubation Incubate (Time & Temperature) Reaction_Mix->Incubation Quenching Quench Excess Reagent Incubation->Quenching Analysis Chromatographic Separation & Detection (HPLC, GC) Quenching->Analysis

Caption: General workflow for amine derivatization experiments.

NHS_Ester_Reaction_Scheme cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester NHS Ester (Reagent) Amide_Bond Stable Amide Bond (Derivatized Product) NHS_Ester->Amide_Bond pH 7.2-8.5 Hydrolyzed_Ester Unreactive Carboxylic Acid (Hydrolysis Product) NHS_Ester->Hydrolyzed_Ester Accelerated at high pH Amine Primary Amine (-NH2) (Analyte) Amine->Amide_Bond NHS_Leaving_Group NHS (Leaving Group) Amide_Bond->NHS_Leaving_Group Water Water (H2O) Water->Hydrolyzed_Ester

Sources

How to avoid hazardous polymerization of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 10-Chloro-9-anthraldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful and safe use of this valuable reagent in your experiments. Here, we address common questions and troubleshooting scenarios to help you maintain the integrity of the compound and avoid unexpected side reactions.

A Note on Hazardous Polymerization

A primary concern for many researchers working with reactive monomers is the potential for hazardous polymerization. However, it is important to note that for this compound, this is not a typical risk. The Safety Data Sheet (SDS) for this compound explicitly states that it is considered stable and hazardous polymerization is not expected to occur.

Our goal in this guide is to address the more probable challenges you might encounter, such as degradation, side reactions, and the formation of insoluble byproducts, which can sometimes be mistaken for polymerization. By understanding the reactivity of this aromatic aldehyde, you can take preventative measures to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: The Safety Data Sheet (SDS) says hazardous polymerization will not occur, but I'm observing unexpected precipitate in my reaction. What could be happening?

A1: While true hazardous polymerization is unlikely, this compound, like other aromatic aldehydes, can participate in several reactions that may produce insoluble byproducts. These can be mistaken for polymers. The most common culprits are:

  • Base-catalyzed reactions: In the presence of strong bases, aromatic aldehydes without alpha-hydrogens can undergo disproportionation reactions.

  • Photochemical reactions: Exposure to light, particularly UV light, can induce dimerization or other reactions.

  • Oxidation: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which may have different solubility properties.

This guide will help you troubleshoot and prevent these specific issues.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. We recommend the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential autoxidation.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation from atmospheric oxygen.
Light In a dark, opaque containerTo prevent light-induced reactions.
Moisture Tightly sealed container in a dry locationTo prevent hydrolysis and potential reactions with water.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes:

  • Safety goggles or a face shield to protect your eyes from splashes.

  • Nitrile or butyl rubber gloves to protect your skin.

  • A lab coat to protect your clothing and skin.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

Troubleshooting Unwanted Reactions

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: Reaction with Strong Bases

Q: I used a strong base (like NaOH or KOH) in my reaction with this compound and obtained a mixture of products, not my desired compound. What happened?

A: You have likely induced a Cannizzaro reaction . Aromatic aldehydes that lack alpha-hydrogens, such as this compound, will undergo a disproportionation reaction in the presence of a strong base. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[1][2][3]

Mechanism of the Cannizzaro Reaction

Cannizzaro_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 This compound Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 Base OH⁻ (Strong Base) Base->Aldehyde1 attacks carbonyl carbon Intermediate1_2 Tetrahedral Intermediate Intermediate1->Intermediate1_2 Aldehyde2 Second molecule of This compound Alkoxide 10-Chloro-9-anthracenylmethoxide Aldehyde2->Alkoxide Carboxylate 10-Chloro-9-anthracenecarboxylate Intermediate1_2->Carboxylate collapses Intermediate1_2->Alkoxide transfers hydride Carboxylate_final 10-Chloro-9-anthracenecarboxylic Acid Carboxylate->Carboxylate_final Alcohol_final 10-Chloro-9-anthracenylmethanol Alkoxide->Alcohol_final Alkoxide->Alcohol_final

Caption: The Cannizzaro reaction pathway for this compound.

Preventative Measures:

  • Avoid strong bases: If your reaction conditions are flexible, avoid using concentrated strong bases like NaOH or KOH.

  • Use a non-nucleophilic base: If a base is required, consider a weaker or non-nucleophilic base that is less likely to initiate the Cannizzaro reaction.

  • Protect the aldehyde: If the use of a strong base is unavoidable, consider protecting the aldehyde functional group as an acetal before introducing the base. The acetal can be deprotected under acidic conditions after the base-mediated step is complete.

Another potential reaction in the presence of an alkoxide base is the Tishchenko reaction , which results in the formation of an ester.[4][5][6][7]

Issue 2: Light-Induced Side Reactions

Q: My sample of this compound has changed color/I'm getting poor yields in a reaction run under ambient light. What could be the cause?

A: this compound, like many aromatic aldehydes, is sensitive to light. Exposure to light, especially in the UV spectrum, can excite the molecule and lead to various photochemical reactions.[8][9][10][11] These can include dimerization, cycloaddition, or the formation of radical species that can initiate other unwanted reactions.

Workflow for Preventing Photochemical Reactions

Photochemical_Prevention start Start Experiment storage Store compound in opaque, sealed container start->storage handling Work in a dimly lit area or use amber glassware storage->handling reaction_setup Set up reaction vessel wrapped in aluminum foil handling->reaction_setup run_reaction Run reaction reaction_setup->run_reaction workup Perform workup and purification with minimal light exposure run_reaction->workup end Store final product in the dark workup->end

Caption: A workflow to minimize light exposure during experiments.

Preventative Measures:

  • Work in the dark: Whenever possible, handle the solid compound and prepare solutions in a dimly lit environment.

  • Use amber glassware: Amber glass can filter out a significant portion of UV and visible light.

  • Wrap your reaction vessel: For reactions that need to be stirred for extended periods, wrap the flask in aluminum foil to completely block out light.

  • Consider a light filter: If your reaction requires heating on a hot plate that has an indicator light, ensure the light is not directed at the reaction mixture.

Issue 3: Oxidation and Degradation

Q: I've noticed the purity of my this compound has decreased over time, and I've identified 10-chloro-9-anthracenecarboxylic acid as an impurity. How did this happen?

A: This is a classic case of oxidation. Aldehydes are easily oxidized to carboxylic acids, and this can occur simply through exposure to atmospheric oxygen, a process known as autoxidation.[12][13][14][15] This process can be accelerated by light and elevated temperatures.

Troubleshooting Decision Tree for Impurities

Impurity_Troubleshooting start Impurity Detected in This compound check_storage Review Storage Conditions start->check_storage is_dark Stored in the dark? check_storage->is_dark is_cold Stored at 2-8°C? is_dark->is_cold Yes light_issue Likely Photodegradation. Implement light protection. is_dark->light_issue No is_inert Stored under inert gas? is_cold->is_inert Yes temp_issue Potential Thermal Degradation. Ensure proper refrigeration. is_cold->temp_issue No is_inert->temp_issue Yes oxidation_issue Likely Autoxidation. Store under inert atmosphere. is_inert->oxidation_issue No

Caption: A decision tree for troubleshooting the source of impurities.

Preventative Measures:

  • Inert atmosphere: Always store the compound under an inert atmosphere like argon or nitrogen. When weighing out the compound, try to minimize its exposure to air.

  • Proper sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.

  • Avoid contaminants: Be aware that certain metal contaminants can catalyze oxidation reactions. Use clean glassware and spatulas.

  • Fresh is best: For highly sensitive reactions, it is best to use a freshly opened bottle of the reagent or to purify older material before use.

Experimental Protocols: Best Practices for Handling

  • Preparation: Before opening the container, allow it to warm to room temperature to prevent condensation of moisture on the cold solid.

  • Inert Atmosphere Transfer: If possible, handle the solid in a glovebox or glove bag under an inert atmosphere. If this is not possible, flush the headspace of the container with an inert gas before and after taking your sample.

  • Dissolution: Dissolve the compound in an appropriate solvent that has been deoxygenated (e.g., by sparging with argon or nitrogen).

  • Reaction Setup: Add the solution to your reaction vessel under a positive pressure of inert gas.

  • Light Protection: If the reaction is light-sensitive, ensure the vessel is protected from light throughout the experiment.

By following these guidelines and understanding the potential side reactions of this compound, you can significantly improve the reliability and success of your experimental outcomes.

References

  • Chauhan, J., Ravva, M. K., & Sen, S. (2019). Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen. Organic Chemistry Portal.
  • Britannica. (2023, December 23). Aldehyde - Oxidation, Reduction, Reactions. In Britannica.
  • ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation....
  • Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago.
  • Sustainability Directory. (n.d.). Autoxidation of Aldehydes.
  • Salem, M. S. H., Dubois, C., Takamura, Y., Kitajima, A., Kawai, T., Takizawa, S., & Kirihara, M. (2022). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Chemical Communications. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. RSC Publishing.
  • Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2018). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education.
  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a....
  • National Institutes of Health. (n.d.). Catalytic enantioselective intramolecular Tishchenko reaction of meso-dialdehyde: synthesis of (S)-cedarmycins. PMC.
  • PubMed Central. (2024, June 19). Synthetic applications of the Cannizzaro reaction. National Institutes of Health.
  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
  • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry.
  • Organic Reactions. (n.d.). The Tishchenko Reaction.
  • Wikipedia. (n.d.). Tishchenko reaction.
  • National Institutes of Health. (n.d.). Aldehydes as powerful initiators for photochemical transformations. PMC.
  • ResearchGate. (2020, April 9). Aldehydes as powerful initiators for photochemical transformations.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • chemeurope.com. (n.d.). Tishchenko reaction.
  • CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless.
  • The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds.
  • National Institutes of Health. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process.
  • Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • n.d. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Organic Letters. (2016, December 22). Visible-Light-Induced Acetalization of Aldehydes with Alcohols.
  • JoVE. (2023, April 30). Video: Base-Promoted α-Halogenation of Aldehydes and Ketones.
  • National Institutes of Health. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.
  • Quora. (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes?.
  • ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
  • n.d. (n.d.). Best Practices for Storing, Handling, and Disposing of Chemicals in Clinical Diagnostic Labs.
  • n.d. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.

Sources

Technical Support Center: Purification of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of unreacted 10-Chloro-9-anthraldehyde from a product mixture. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, offering practical solutions grounded in chemical principles.

Understanding the Challenge: The Nature of this compound and Potential Impurities

This compound is a yellow, solid aromatic aldehyde.[1][2] Its purification can be complicated by its reactivity and the nature of impurities from its synthesis. A common synthetic route to aromatic aldehydes is the Vilsmeier-Haack reaction.[3] In the context of synthesizing a product in the presence of this compound, the unreacted aldehyde itself is a primary impurity. Other potential impurities could include byproducts from the Vilsmeier-Haack reaction if it was used to prepare a similar aldehyde in the reaction mixture. Such impurities could consist of other formylated or chlorinated aromatic compounds.[4]

This guide will explore three primary purification strategies: Recrystallization, Column Chromatography, and Chemical Purification via Bisulfite Adduct Formation. Each method has its advantages and is suited to different experimental scales and purity requirements.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a chosen solvent system.[5]

Frequently Asked Questions (FAQs) for Recrystallization

Q1: How do I select an appropriate solvent for recrystallizing my product away from this compound?

A1: The ideal solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while this compound and other impurities have different solubility profiles. For aromatic compounds like this compound, solvents such as toluene, ethanol, and acetic acid have been noted for its own recrystallization.[6] Therefore, to separate your product from it, you would ideally want a solvent where your product's solubility differs significantly.

Solvent Screening Protocol:

  • Place a small amount of your crude product mixture in several test tubes.

  • Add a few drops of different solvents to each tube and observe solubility at room temperature.

  • Gently heat the tubes with poor room-temperature solubility to see if the solid dissolves.

  • Allow the hot, clear solutions to cool to room temperature and then in an ice bath to observe crystal formation.

A good candidate solvent will dissolve your product when hot but yield a high recovery of pure crystals upon cooling, leaving the this compound either in the mother liquor or as an insoluble solid that can be removed by hot filtration.

Q2: My product and the unreacted this compound are co-crystallizing. What can I do?

A2: Co-crystallization occurs when the product and impurity have very similar solubility properties and crystal lattice compatibility. To overcome this, you can try a mixed solvent system. Dissolve the crude mixture in a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which both are less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. This can alter the crystallization kinetics to favor the precipitation of your desired product.

Q3: I'm getting an oil instead of crystals upon cooling. How can I fix this?

A3: "Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To induce crystallization:

  • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Add a seed crystal of your pure product to the cooled solution.

  • Cool the solution more slowly to give the molecules time to form an ordered crystal lattice.

  • Re-dissolve the oil in a larger volume of solvent and try again.

Experimental Workflow: Recrystallization

cluster_0 Recrystallization Workflow A Dissolve Crude Mixture in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: A generalized workflow for the purification of a solid product by recrystallization.

Method 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluting solvent).

Frequently Asked Questions (FAQs) for Column Chromatography

Q1: What stationary phase and mobile phase should I use to separate my product from this compound?

A1: The choice depends on the polarity of your product relative to this compound. This compound is a relatively polar compound due to the aldehyde group.

  • Stationary Phase:

    • Silica Gel: This is the most common choice. However, aldehydes can sometimes decompose on acidic silica gel.[7]

    • Alumina: Available in neutral, acidic, or basic forms, alumina can be a good alternative if your aldehyde is sensitive to the acidity of silica gel.[8]

  • Mobile Phase: A solvent system is typically chosen based on Thin Layer Chromatography (TLC) analysis. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent ratio that gives good separation between your product and the this compound on a TLC plate (an Rf difference of at least 0.2 is desirable).

Q2: I'm observing streaking and poor separation of the aldehyde on my silica gel column. What is happening?

A2: Streaking can be caused by several factors:

  • Compound Decomposition: As mentioned, aldehydes can be sensitive to the acidic nature of silica gel. To mitigate this, you can use deactivated silica gel. This can be prepared by adding a small amount of a base, like triethylamine (~1%), to your mobile phase.[1]

  • Overloading the Column: Applying too much sample can lead to broad, overlapping bands.

  • Inappropriate Solvent System: If the solvent is too polar, all compounds may elute quickly with little separation. If it's not polar enough, compounds may move too slowly and spread out.

Q3: How can I improve the resolution of my column?

A3: To improve separation:

  • Use a longer, narrower column.

  • Employ a shallower solvent gradient (increase the polarity of the mobile phase more slowly).

  • Use a finer mesh silica gel.

  • Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Workflow: Column Chromatography

cluster_1 Column Chromatography Workflow A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Sample onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions and Evaporate Solvent F->G

Caption: A standard workflow for purification by column chromatography.

Method 3: Chemical Purification via Bisulfite Adduct Formation

This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from other organic compounds that do not react with bisulfite.[9]

Frequently Asked Questions (FAQs) for Bisulfite Adduct Formation

Q1: Will this compound form a bisulfite adduct? I've heard that sterically hindered aldehydes react poorly.

A1: This is a critical consideration. The formation of a bisulfite adduct is sensitive to steric hindrance around the carbonyl group.[10] this compound, with substituents at the 9 and 10 positions of the anthracene core, is sterically hindered. Therefore, the formation of the bisulfite adduct may be slow or inefficient. It is advisable to perform a small-scale test reaction to determine the feasibility of this method for your specific mixture.

Q2: How do I perform a bisulfite wash to remove the unreacted aldehyde?

A2:

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bisulfite. Shake vigorously for several minutes. The aldehyde will react to form the bisulfite adduct, which will be extracted into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine to remove any residual bisulfite and water.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain your purified product.

Q3: I need to recover the this compound after removing it from my product. How can I regenerate it from the bisulfite adduct?

A3: The bisulfite adduct formation is reversible. To regenerate the aldehyde, the aqueous layer containing the adduct can be treated with either a strong base (like sodium hydroxide) or a strong acid to a pH where the equilibrium shifts back towards the free aldehyde.[9] The regenerated aldehyde can then be extracted back into an organic solvent. Be aware that 9-anthraldehyde derivatives can be unstable to strong bases.[1]

Experimental Workflow: Purification via Bisulfite Adduct

cluster_2 Bisulfite Adduct Purification Workflow A Dissolve Crude Mixture in Organic Solvent B Wash with Saturated Aqueous Sodium Bisulfite A->B C Separate Aqueous Layer (contains aldehyde adduct) B->C D Wash Organic Layer with Water and Brine C->D F Regenerate Aldehyde from Aqueous Layer (Optional) C->F E Dry and Evaporate Organic Layer to Obtain Purified Product D->E

Caption: Workflow for removing an aldehyde impurity via bisulfite adduct formation.

Summary of Purification Methods

MethodProsConsBest For
Recrystallization - Scalable- Can yield very pure material- Relatively simple equipment- Requires the product to be a solid- Finding a suitable solvent can be time-consuming- May not be effective for impurities with similar solubilityPurifying large quantities of a solid product to high purity.
Column Chromatography - Versatile for a wide range of compounds- Can separate complex mixtures- Can be used for both solid and liquid samples- Can be time-consuming and labor-intensive- Requires larger volumes of solvent- Potential for sample decomposition on the stationary phaseSeparating mixtures of compounds with different polarities, especially on a smaller scale.
Bisulfite Adduct Formation - Highly selective for aldehydes- Can be a simple liquid-liquid extraction- Avoids the use of solid stationary phases- May not be effective for sterically hindered aldehydes- Requires the product to be stable to the aqueous workup- Regeneration of the aldehyde can be challengingRemoving aldehyde impurities from a product that is not an aldehyde.

References

  • One of the aldehyde that i have synthesised is not forming adduct with sodium by sulfite. is there any specific reason?
  • Are there alternatives for silica for column chromatography?
  • 9-Anthraldehyde | 642-31-9 - ChemicalBook.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Exploring 9-Anthraldehyde: Properties, Applic
  • Halogenated arom
  • 15 - Organic Syntheses Procedure.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Vilsmeier-Haack reaction - chemeurope.com.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC).
  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.
  • General procedures for the purification of Aldehydes - Chempedia - LookChem.

Sources

Technical Support Center: Best Practices for 10-Chloro-9-anthraldehyde Powder

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the safe and effective handling, storage, and utilization of 10-Chloro-9-anthraldehyde powder. The information herein is structured to address common challenges and provide practical, field-tested solutions to ensure experimental success and maintain the highest standards of laboratory safety.

Section 1: Compound Profile and Safety Data

This compound is a yellow, crystalline powder widely used as a synthetic intermediate in the development of complex organic frameworks and novel therapeutics.[1] Its reactivity is centered around the aldehyde functional group and the chloro-substituent on the anthracene core, making it a versatile building block.[1] However, this reactivity also necessitates careful handling and storage to prevent degradation and ensure user safety.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 10527-16-9[2][3]
Molecular Formula C₁₅H₉ClO[4]
Molecular Weight 240.68 g/mol [4]
Appearance Yellow powder[1]
Melting Point 215-218 °C[5]
Solubility Insoluble in water. Soluble in ethanol, acetic acid, and toluene.[1][6]
GHS Hazard Statements H302, H315, H319, H335[3]
Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[3]

Section 2: Handling and Personal Protective Equipment (PPE)

Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound powder.[1] The primary risks include irritation to the skin, eyes, and respiratory tract, as well as the potential for sensitization upon skin contact.[1][3]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to mitigate exposure risks.

  • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of dust generation.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.

  • Body Protection : A lab coat or chemical-resistant apron is required to prevent skin contact. For operations with a high risk of dust exposure, coveralls are recommended.

  • Respiratory Protection : A NIOSH-approved N95 respirator or equivalent should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5]

Engineering Controls
  • Ventilation : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.

Section 3: Storage and Stability

Proper storage is crucial for maintaining the integrity and reactivity of this compound. Improper storage can lead to degradation, affecting experimental outcomes.

  • General Storage : Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] Keep containers tightly sealed to prevent moisture ingress and contamination.

  • Temperature : While room temperature storage is generally acceptable, for long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[4]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases, as these can initiate vigorous and potentially hazardous reactions.[1]

Section 4: Troubleshooting Guide and FAQs

This section addresses specific issues that researchers may encounter during the storage, handling, and use of this compound in experimental settings.

Storage and Handling FAQs

Q1: I noticed the this compound powder has formed clumps. Is it still usable?

A1: Clumping is likely due to moisture absorption. While the compound may still be usable for some applications, the presence of water can interfere with moisture-sensitive reactions. It is recommended to dry the powder under vacuum before use. If you observe significant color change along with clumping, this may indicate degradation, and the purity should be verified by analytical methods such as NMR or HPLC before proceeding.

Q2: How can I safely handle the powder to minimize dust generation?

A2: To minimize dust, gently scoop the powder rather than pouring it from a height. Use a dedicated, clean spatula for this purpose. If possible, work in a fume hood with the sash at the lowest practical height to contain any airborne particles.

Experimental Troubleshooting

Q3: I'm having difficulty dissolving the this compound powder in my reaction solvent.

A3: this compound is known to be poorly soluble in water and some non-polar organic solvents.[1] For reactions, consider using solvents like ethanol, acetic acid, or toluene, where it has better solubility.[6] Gentle heating and stirring can aid dissolution. For reactions requiring other solvent systems, it may be necessary to prepare a concentrated stock solution in a suitable solvent and add it to the reaction mixture, provided the solubilizing solvent does not interfere with the reaction chemistry.

Q4: My reaction with this compound is giving a low yield. What are some potential causes?

A4: Low yields can stem from several factors:

  • Reagent Purity: Verify the purity of your this compound, as impurities can interfere with the reaction.

  • Reaction Conditions: Aromatic aldehydes can be sensitive to reaction conditions. Ensure that the temperature, pressure, and reaction time are optimized.

  • Side Reactions: this compound, like other aromatic aldehydes, can undergo side reactions such as Cannizzaro reactions in the presence of a strong base, or Perkin and Benzoin condensations.[7]

  • Wittig Reaction Instability: If performing a Wittig reaction, the ylide generated can be unstable. It is often beneficial to generate the ylide in the presence of the aldehyde to ensure immediate reaction and minimize ylide degradation.[8]

Q5: I am observing an unexpected color change in my reaction mixture. What could this indicate?

A5: Unexpected color changes can be indicative of several phenomena:

  • Impurity Reactions: Trace impurities in the starting material or reagents could be reacting to form colored byproducts.

  • Complex Formation: In reactions involving metals, the formation of colored organometallic complexes is possible.

  • Degradation: The compound or product may be degrading under the reaction conditions. Anthracene derivatives can be sensitive to light and air, potentially leading to photo-oxidation.

Q6: I am having trouble purifying my product after a reaction with this compound.

A6: Purification can be challenging. Here are some strategies:

  • Recrystallization: This is an effective method for purifying solid products. Common solvents for recrystallizing this compound and its derivatives include ethanol, acetic acid, and toluene.[6]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Be aware that some derivatives, particularly those sensitive to acid, may decompose on silica gel. In such cases, using a deactivated stationary phase (e.g., base-treated silica) or a different stationary phase like alumina can be beneficial.[9]

  • Removal of Triphenylphosphine Oxide: In Wittig reactions, a common byproduct is triphenylphosphine oxide, which can be difficult to separate. A useful technique is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane, and filter it through a plug of silica gel, eluting your product with a more polar solvent like ether.[10]

Q7: How do I confirm the identity and purity of my this compound?

A7: A combination of spectroscopic techniques is recommended for characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • FT-IR: To identify the characteristic aldehyde C=O stretch (around 1700 cm⁻¹) and C-Cl vibrations.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a suitable starting point.[12]

Section 5: Experimental Protocols and Visualizations

Workflow for Safe Handling of this compound Powder

G start Start: Prepare to Handle Powder ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat/Apron - N95 Respirator (if needed) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood spatula Use a Clean Spatula to Gently Scoop Powder hood->spatula weigh Weigh Powder in a Tared, Labeled Container spatula->weigh dissolve Carefully Add to Solvent or Reaction Vessel weigh->dissolve cleanup Clean Spills Immediately and Decontaminate Work Area dissolve->cleanup end End: Securely Store Remaining Powder cleanup->end

Caption: Workflow for the safe handling of this compound powder.

Troubleshooting Decision Tree for Low Reaction Yield

G start Low Reaction Yield check_purity Verify Purity of This compound (NMR, HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Starting Material (e.g., Recrystallization) purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity_ok->check_conditions Yes end Re-run Experiment purify->end conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Reaction Conditions conditions_ok->optimize No check_side_reactions Investigate Potential Side Reactions (e.g., Cannizzaro, Perkin) conditions_ok->check_side_reactions Yes optimize->end side_reactions_present Side Products Detected? check_side_reactions->side_reactions_present modify_procedure Modify Procedure to Minimize Side Reactions side_reactions_present->modify_procedure Yes side_reactions_present->end No modify_procedure->end

Caption: Decision tree for troubleshooting low reaction yields.

Section 6: Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste. Dispose of all materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Problems with wittig reaction : r/Chempros. Reddit.
  • This compound | C15H9ClO | CID 82703 - PubChem. National Institutes of Health.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Aromatic Aldehydes and Ketones - Preparation and Properties - Online Chemistry notes.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. J&K Scientific.
  • Physical Properties of Aldehydes and Ketones | CK-12 Foundation. CK-12.
  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
  • This compound - gsrs. Global Substance Registration System.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • WO2012123502A1 - A novel process of residual solvent removal - Google Patents. Google Patents.
  • WO2001044173A1 - A process for removing trace solvent from a material - Google Patents. Google Patents.
  • 15 - Organic Syntheses Procedure. Organic Syntheses.
  • 17.3: Spectroscopic Properties of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
  • AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents. Google Patents.
  • Wittig Reaction Experiment Part 1, Prelab - YouTube. YouTube.
  • WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents. Google Patents.
  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents. Google Patents.
  • Wittig Reaction: Synthesis of trans-9-(2-phenylethenyl) antracene TLC Analysis. Please Help!!! : r/OrganicChemistry. Reddit.
  • EP2500072A1 - A novel process of residual solvent removal - Google Patents. Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Eastern Michigan University.
  • 12.4: Spectroscopic Properties of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
  • Aromatic Aldehydes and Ketones - Properties ( Part 3) - YouTube. YouTube.
  • Unexpected fabulous color during organic reaction. : r/chemistry. Reddit.
  • Reactions with 9-Anthraldehyde - PubMed. National Library of Medicine.
  • Diels-Alder reaction of 9-Anthraldehyde and maleic anhydride part 2 - YouTube. YouTube.

Sources

Technical Support Center: Scaling Up 10-Chloro-9-anthraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-Chloro-9-anthraldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to the pilot plant. Here, we address common challenges and provide in-depth troubleshooting advice to ensure a safe, efficient, and scalable process.

Introduction: The Vilsmeier-Haack Approach to this compound

The formylation of 9-chloroanthracene to produce this compound is most commonly achieved via the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most often phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic iminium salt then reacts with the electron-rich 9-chloroanthracene at the 10-position to yield the desired aldehyde after aqueous work-up.[1][3][4]

While robust at the lab scale, scaling up the Vilsmeier-Haack reaction presents significant challenges related to thermal management, reagent handling, reaction kinetics, and product purification. This guide provides a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The primary safety concerns are the handling of phosphorus oxychloride (POCl₃) and the exothermic nature of the reaction. POCl₃ is highly corrosive, toxic, and reacts violently with water.[6][7][8][9] Proper personal protective equipment (PPE), including respiratory protection, is mandatory.[6][8][9] The reaction itself, particularly the formation of the Vilsmeier reagent and its subsequent reaction with the substrate, can be highly exothermic.[10][11][12][13] In a pilot plant setting, this necessitates a robust cooling system and careful control of reagent addition rates to prevent thermal runaway.[13]

Q2: Why is the order of reagent addition important?

A2: The order of addition is critical for both safety and reaction efficiency. Typically, POCl₃ is added slowly to cold DMF to form the Vilsmeier reagent. This initial step is exothermic and requires careful temperature control. Adding the 9-chloroanthracene solution to the pre-formed Vilsmeier reagent allows for better control over the reaction rate and temperature.

Q3: What are the common byproducts in this reaction?

A3: Common byproducts can include unreacted starting material, di-formylated products (though less likely with anthracene derivatives at the 9-position), and products from the decomposition of the Vilsmeier reagent. The work-up procedure is crucial for removing these impurities.

Q4: Can I use a different solvent than DMF?

A4: While DMF is the most common solvent and reactant, other formamides can be used.[10][11][12] Solvents like toluene or dichlorobenzene have also been reported for Vilsmeier-Haack reactions.[2] However, any change in solvent will require re-optimization of the reaction conditions and may impact reaction rate, solubility of intermediates, and the overall impurity profile.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Degraded Reagents Ensure POCl₃ is fresh and has been stored under inert gas. Use anhydrous DMF.POCl₃ is sensitive to moisture and can hydrolyze, reducing its activity. Water in DMF can quench the Vilsmeier reagent.[14]
Insufficient Reaction Temperature Gradually increase the reaction temperature after the initial addition, monitoring for exotherm.The electrophilic aromatic substitution may require thermal energy to proceed at a reasonable rate, especially with a moderately activated substrate.
Poor Mixing In a pilot plant reactor, ensure the agitator speed and design are adequate for homogenous mixing of the slurry or solution.Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Action Scientific Rationale
Reaction Temperature Too High Maintain strict temperature control, especially during the addition of POCl₃ and the substrate.Elevated temperatures can lead to the decomposition of the Vilsmeier reagent and the formation of tar-like byproducts.[10][11][12]
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. A slight excess of the Vilsmeier reagent is common.An excess of the formylating agent can potentially lead to di-formylation or other side reactions.
Extended Reaction Time Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC) and quench the reaction upon completion.Prolonged exposure to the reaction conditions can lead to product degradation or the formation of secondary byproducts.
Issue 3: Difficulties with Work-up and Product Isolation
Potential Cause Troubleshooting Action Scientific Rationale
Formation of Emulsions During the aqueous quench, ensure vigorous stirring. The addition of a brine wash can help to break emulsions.Emulsions can form due to the presence of DMF and other organic species, making phase separation difficult.
Product Oiling Out Ensure the quenching medium (e.g., ice water) is sufficiently cold and the reaction mixture is added slowly with good agitation.Rapid quenching or insufficient cooling can cause the product to precipitate as an oil instead of a solid, making filtration challenging.
Incomplete Hydrolysis of the Iminium Intermediate After quenching, ensure the pH is adjusted appropriately (typically to neutral or slightly basic) and allow sufficient time for hydrolysis.The initial product is an iminium ion which must be hydrolyzed to the final aldehyde.[1][3][4] This hydrolysis is pH and time-dependent.

Process Flow and Key Control Points

The following diagram outlines the key stages in scaling up the synthesis of this compound, highlighting the critical control points at each step.

ScaleUp_Workflow Workflow for Scaling Up this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Reagent Qualification (POCl₃, DMF, 9-Chloroanthracene) Vilsmeier_Formation Vilsmeier Reagent Formation (Slow POCl₃ addition to cold DMF) Reagents->Vilsmeier_Formation Critical: Anhydrous conditions Vessel Pilot Plant Reactor (Clean, Dry, Inert Atmosphere) Vessel->Vilsmeier_Formation Substrate_Addition Substrate Addition (Controlled rate of 9-Chloroanthracene solution) Vilsmeier_Formation->Substrate_Addition Critical: Temperature Control (<10°C) Reaction_Monitoring Reaction Monitoring (HPLC/TLC for completion) Substrate_Addition->Reaction_Monitoring Critical: Maintain Temperature Quench Quenching (Slow addition to ice/water) Reaction_Monitoring->Quench Upon completion Neutralization Neutralization (e.g., with NaHCO₃ solution) Quench->Neutralization Critical: Slow addition, pH monitoring Isolation Product Isolation (Filtration/Centrifugation) Neutralization->Isolation Washing Washing (Water, then organic solvent) Isolation->Washing Recrystallization Recrystallization (e.g., from Ethanol, Acetic Acid, or Toluene) Washing->Recrystallization Drying Drying (Vacuum oven) Recrystallization->Drying Yields pure this compound

Caption: Key stages and critical control points in the pilot plant synthesis of this compound.

Experimental Protocols

Laboratory Scale Protocol (Illustrative)
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, place anhydrous DMF (10 volumes). Cool the flask to 0-5°C in an ice-salt bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10°C. Stir the resulting solution at 0-5°C for 30 minutes.

  • Reaction: Dissolve 9-chloroanthracene (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7. Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or acetic acid to yield pure this compound as a yellow solid.[15]

Pilot Plant Scale-Up Considerations
  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up. Ensure the pilot plant reactor has an adequate cooling capacity to manage the exotherms, especially during the initial formation of the Vilsmeier reagent.

  • Reagent Addition: Utilize calibrated dosing pumps for the slow and controlled addition of POCl₃ and the 9-chloroanthracene solution. This is crucial for maintaining temperature and ensuring a consistent reaction profile.

  • Quenching: The quenching step is highly exothermic and involves the release of HCl gas. The quench vessel should be appropriately sized, well-ventilated, and have robust cooling. The reaction mixture should be transferred to the quench vessel via a dip tube below the surface of the quenching liquid to minimize splashing and gas evolution.

  • Solid Handling: At a larger scale, the filtration and drying of the product will require appropriate equipment such as a filter press or centrifuge, and a vacuum oven.

Data Presentation

Parameter Laboratory Scale (e.g., 10g) Pilot Plant Scale (e.g., 10kg) Key Considerations for Scale-Up
POCl₃ Addition Time 15-20 minutes2-3 hoursControlled addition rate to manage exotherm.
Reaction Temperature 0-25°C5-30°CReactor cooling capacity is critical.
Stirring Speed 300-500 rpmDependent on reactor geometry and agitator typeMust ensure good mixing to avoid localized overheating.
Typical Yield (Crude) 80-90%75-85%Yields may be slightly lower on scale-up due to handling losses.
Typical Purity (Crude) >90%>88%Impurity profile may change with longer reaction times or temperature deviations.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The following diagram illustrates the accepted mechanism for the Vilsmeier-Haack reaction. Understanding this pathway is key to troubleshooting and optimizing the reaction conditions.

Vilsmeier_Mechanism Mechanism of the Vilsmeier-Haack Reaction cluster_step1 Step 1: Formation of the Vilsmeier Reagent cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization and Hydrolysis DMF DMF (N,N-Dimethylformamide) Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) Intermediate1->Vilsmeier_Reagent - OP(O)Cl₂⁻ Sigma_Complex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->Sigma_Complex Substrate 9-Chloroanthracene Substrate->Sigma_Complex Iminium_Product Iminium Salt Product Sigma_Complex->Iminium_Product - H⁺ Final_Product This compound Iminium_Product->Final_Product + H₂O (Work-up)

Caption: The three key stages of the Vilsmeier-Haack formylation reaction.

By understanding the fundamental chemistry and anticipating the engineering challenges, the scale-up of this compound synthesis can be achieved in a safe and efficient manner. This guide serves as a starting point for developing a robust and reliable pilot plant process.

References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • J. M. G. J. Schouten, et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • Chemeurope.com. (n.d.). Vilsmeier-Haack reaction.
  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction.
  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE.
  • Fortune Chemical. (n.d.). 9-Anthraldehyde Explained: Properties & Uses.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 10-Chloro-9-anthraldehyde vs. 9-anthraldehyde for High-Performance Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Derivatization in Modern Analytics

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective quantification of analytes is paramount. Many critical compounds, such as biogenic amines, amino acids, and therapeutic agents, lack native chromophores or fluorophores, rendering them nearly invisible to common detectors like UV-Vis or fluorescence[1][2]. Pre-column derivatization addresses this challenge by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability[1][3].

Among the arsenal of derivatizing reagents, those based on the anthracene scaffold are prized for conferring high fluorescence quantum yields upon their derivatives[4][5]. For decades, 9-anthraldehyde has been a reliable workhorse for tagging primary and secondary amines through the formation of a Schiff base[6][7]. However, the demand for faster reaction kinetics and enhanced derivative stability has spurred the adoption of its halogenated counterpart, 10-Chloro-9-anthraldehyde. This guide provides an in-depth, evidence-based comparison of these two reagents to inform experimental design and reagent selection for researchers aiming to develop robust and sensitive analytical methods.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of a reagent's physical and chemical properties is essential for its effective application. The primary distinction between the two molecules is the substitution of a chlorine atom at the C10 position of the anthracene ring.

Property9-anthraldehydeThis compound
Molecular Formula C₁₅H₁₀O[8]C₁₅H₉ClO[9]
Molar Mass 206.24 g/mol [8]240.68 g/mol [9]
Appearance Yellow solidSolid
Melting Point 104-105 °C[10]215-218 °C
Core Structure Anthracene-9-carboxaldehyde[8]10-Chloro-substituted anthracene-9-carboxaldehyde

The addition of the chlorine atom significantly increases the molecular weight and melting point of this compound, reflecting altered intermolecular forces and crystal packing. However, the most critical difference lies not in its physical state, but in its electronic character and resulting chemical reactivity.

The Reaction Mechanism: Why the Chloro Group Matters

Both reagents react with primary and secondary amines via a nucleophilic addition-elimination reaction to form a stable imine, commonly known as a Schiff base[11][12][13][14]. This reaction is the cornerstone of their utility as derivatizing agents.

The key to understanding the performance difference between the two reagents lies in the powerful electron-withdrawing nature of the chlorine atom.

Causality Behind Enhanced Reactivity: The chlorine atom at the C10 position exerts a strong negative inductive effect (-I) across the anthracene ring system. This effect withdraws electron density from the entire π-conjugated system, including the aldehyde group at the C9 position[15]. Consequently, the carbonyl carbon in this compound becomes significantly more electrophilic (electron-deficient) compared to that in the unsubstituted 9-anthraldehyde. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom, accelerating the initial step of the derivatization reaction.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Analyte R-NH₂ (Amine) Reagent_Cl This compound Analyte->Reagent_Cl Faster Attack (More Electrophilic Carbonyl) Reagent_H 9-anthraldehyde Analyte->Reagent_H Slower Attack Intermediate Unstable Hemiaminal Reagent_Cl->Intermediate Reagent_H->Intermediate Product Fluorescent Schiff Base (Derivative) Intermediate->Product H2O H₂O Intermediate->H2O

Caption: Derivatization reaction mechanism of anthraldehydes with amines.

Comparative Performance Analysis

The theoretical increase in reactivity for this compound translates into tangible advantages in the laboratory.

  • Reaction Kinetics: Derivatization with this compound typically proceeds faster and under milder conditions (e.g., lower temperatures, shorter incubation times) than with 9-anthraldehyde. This is a significant advantage for high-throughput screening and for the analysis of thermally labile analytes.

  • Derivative Stability: The Schiff bases formed are generally stable covalent structures[16]. While direct comparative stability studies are not abundant in the literature, the electronic modifications from the chloro group may influence the stability of the resulting imine bond. The stability of the Schiff base is crucial as it must remain intact from the point of derivatization through chromatographic separation and detection.

  • Fluorescence Properties: The core fluorophore for both derivatives is the anthracene moiety[5]. The resulting derivatives exhibit strong fluorescence, enabling trace-level quantification[2][11]. The substitution pattern on the anthracene ring can subtly alter the photophysical properties, including the excitation and emission maxima (λex/λem) and the fluorescence quantum yield (ΦF)[17]. While specific quantum yield data for the 10-chloro derivative is not readily published, chloro-substitution on aromatic rings does not typically quench fluorescence and can sometimes lead to modest shifts in the emission spectra.

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, generalized protocol for the pre-column derivatization of primary amines using either reagent, followed by HPLC-Fluorescence analysis. The protocol is designed to be self-validating by including an internal standard.

1. Reagent and Standard Preparation

  • Derivatization Reagent (0.05 M): Accurately weigh and dissolve the appropriate amount of this compound or 9-anthraldehyde in HPLC-grade acetonitrile or methanol[11]. Store protected from light.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of your target amine in a suitable solvent (e.g., water, methanol).

  • Internal Standard (IS) Stock Solution: Choose a primary amine structurally similar to your analyte but chromatographically distinct (e.g., for biogenic amine analysis, a non-endogenous amine like dihydroxybenzylamine can be used[2]). Prepare a stock solution.

  • Working Standard/Sample Solutions: Prepare serial dilutions of the analyte stock and spike with a constant concentration of the IS.

2. Derivatization Procedure

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of the derivatization reagent solution.

  • Add 50 µL of a catalyst, if required. While many reactions with primary amines proceed readily, a mild acid or base catalyst can sometimes be beneficial, especially for 9-anthraldehyde[11]. For 9-anthraldehyde, a common procedure involves stirring with excess magnesium sulfate (a drying agent) in 2-propanol to drive the equilibrium towards product formation[6][7].

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction. Typical conditions are 60 °C for 20 minutes or room temperature for 1-2 hours[6]. The enhanced reactivity of this compound often allows for shorter incubation times or lower temperatures.

  • After incubation, cool the mixture to room temperature.

  • The solution can be injected directly or diluted with the mobile phase prior to HPLC analysis[11].

3. HPLC-Fluorescence Analysis

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable[2][18].

  • Mobile Phase: A gradient of acetonitrile and water (often with a pH modifier like formic or phosphoric acid) is common[18].

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Settings:

    • Excitation (λex): ~365 nm

    • Emission (λem): ~410-450 nm (Note: Optimize for the specific derivative).

G cluster_prep Preparation cluster_rxn Derivatization cluster_analysis Analysis P1 Prepare Reagent & Standards R1 Mix Sample, IS, & Reagent P1->R1 P2 Prepare Sample & Spike IS P2->R1 R2 Vortex R1->R2 R3 Incubate (Heat/Time) R2->R3 R4 Cool to Room Temp R3->R4 A1 Dilute with Mobile Phase (Optional) R4->A1 A2 Inject into HPLC-FLD A1->A2 A3 Data Acquisition & Analysis A2->A3

Caption: General experimental workflow for derivatization and HPLC analysis.

Conclusion and Recommendations

Both this compound and 9-anthraldehyde are excellent reagents for the fluorescent labeling of primary and secondary amines. The choice between them depends on the specific demands of the application.

  • Choose 9-anthraldehyde for well-established, cost-sensitive methods where reaction time is not the primary constraint. Its utility is well-documented in numerous publications, providing a solid foundation for method development[6][7].

  • Choose this compound when reaction speed, efficiency, and the analysis of sensitive analytes are critical. Its enhanced electrophilicity allows for faster derivatization under milder conditions, making it the superior choice for high-throughput applications, automated workflows, and for analytes that may degrade under prolonged heating.

For any new method development, it is strongly recommended to empirically evaluate both reagents to determine which provides the optimal combination of reaction efficiency, derivative stability, and analytical sensitivity for the specific analyte and matrix .

References

  • Preparation of 9-anthraldimine derivatives of amines or amino alcohols. ResearchGate.
  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate.
  • New fluorescent [Ag(I)(Schiff base)] complexes derived from 9-anthracenecarboxaldehyde and their application in thin layers deposition. ResearchGate.
  • Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. ResearchGate.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH).
  • Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. National Institutes of Health (NIH).
  • Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. ResearchGate.
  • Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy.
  • Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PubMed.
  • 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses.
  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
  • Reaction scheme between 9-anthraldehyde and amine groups on the surface. ResearchGate.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions (RSC Publishing).
  • This compound. gsrs.
  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. National Institutes of Health (NIH).
  • Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed.
  • Photophysical Properties of Anthracene Derivatives. MDPI.
  • This compound. PubChem.
  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B (RSC Publishing).
  • Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate.
  • 9-Anthracenecarboxaldehyde. PubChem.

Sources

A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Dansyl Chloride and 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amine-containing compounds is a frequent analytical imperative. Molecules such as amino acids, biogenic amines, and pharmaceuticals often lack a native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) challenging, particularly at low concentrations.[1][2][3] Pre-column derivatization addresses this by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability.[2][3]

This guide provides an in-depth comparison of two such derivatizing agents: the classic, extensively validated Dansyl Chloride and the less-documented, anthracene-based alternative, 10-Chloro-9-anthraldehyde . We will explore their reaction mechanisms, performance characteristics, and detailed experimental protocols to provide a clear, objective framework for selecting the optimal reagent for your specific analytical needs.

Chapter 1: The Gold Standard: Dansyl Chloride

Dansyl Chloride, or 5-(dimethylamino)-naphthalene-1-sulfonyl chloride (Dns-Cl), is a cornerstone reagent in analytical sciences, prized for its ability to react with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[4][5] This derivatization, known as dansylation, dramatically enhances the detectability of otherwise challenging analytes, making it an indispensable tool for quantifying amino acids, peptides, and various amine-containing drugs.[4][6][7]

Mechanism of Action: Nucleophilic Substitution

The fundamental reaction between Dansyl Chloride and an amine is a nucleophilic substitution. The reaction is conducted under alkaline conditions (typically pH 9-11) to ensure the target amine is in its unprotonated, more nucleophilic state.[1][4] The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a highly stable N-dansyl sulfonamide and hydrochloric acid, which is neutralized by the alkaline buffer.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dansyl Dansyl Chloride (Electrophile) Adduct Stable Fluorescent Dansyl-Amine Adduct Dansyl->Adduct Amine Primary/Secondary Amine (Nucleophile, R-NH₂ or R₂NH) Condition Alkaline Buffer (pH 9-11) Deprotonates Amine Amine->Condition becomes more nucleophilic Amine->Adduct Nucleophilic Attack on Sulfonyl Group Byproduct HCl (Neutralized by Buffer)

Caption: Reaction mechanism for the dansylation of amines.

Performance Characteristics and Photophysical Properties

Dansyl-amine conjugates exhibit strong fluorescence with a large Stokes shift, making them ideal for sensitive detection.[4][8] The fluorescence is often sensitive to the polarity of the local environment, a property that can be exploited in studies of protein conformation.[4][7] While the excitation maximum is relatively independent of the medium (~350 nm), the emission maximum is solvent-dependent and typically ranges from 520 to 550 nm.[8] This allows for detection in the picomole to femtomole range.[1]

ParameterValue / CharacteristicSource(s)
Reacts With Primary and Secondary Amines[4][5]
Reaction Type Nucleophilic Substitution[4]
Reaction pH Alkaline (pH 9-11)[1][4]
Adduct Formed Sulfonamide[4]
Adduct Stability High; resistant to acid hydrolysis[1][6]
Excitation λ (max) ~324-350 nm[6][8]
Emission λ (max) ~514-559 nm (solvent dependent)[6][8][9]
Sensitivity Picomole to Femtomole range[1]
Detailed Experimental Protocol: HPLC-Fluorescence Analysis

This protocol provides a robust, self-validating workflow for the analysis of amines using Dansyl Chloride derivatization.

G A 1. Reagent Preparation C 3. Derivatization Add Dansyl-Cl, Buffer Incubate (e.g., 60°C for 45 min) A->C B 2. Sample Preparation (Standards & Unknowns) B->C D 4. Quenching Add Quenching Agent (e.g., NH₄OH) to consume excess Dansyl-Cl C->D E 5. Sample Cleanup (Optional) SPE or LLE to remove interferences D->E F 6. HPLC Analysis Reversed-Phase C18 Column Fluorescence Detection E->F G 7. Data Analysis Quantify against Standard Curve F->G

Caption: General experimental workflow for amine analysis using dansylation.

Methodology:

  • Reagent Preparation:

    • Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of sodium carbonate in 45 mL of deionized water. Adjust volume to 50 mL.[10] Filter through a 0.22 µm filter.

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of anhydrous acetone. This solution is light-sensitive and should be prepared fresh.[4][10]

    • Quenching Solution (e.g., 10% Ammonium Hydroxide): Prepare by diluting concentrated ammonium hydroxide with deionized water.[10]

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 25 µL of the amine-containing sample or standard solution.

    • Add 50 µL of the alkaline carbonate-bicarbonate buffer.

    • Add 50 µL of the freshly prepared Dansyl Chloride solution and vortex thoroughly.[2]

    • Incubate the mixture. Optimal conditions often require experimentation, but a common starting point is 60°C for 45-60 minutes in the dark.[6][11]

  • Quenching and Final Preparation:

    • After incubation, add 10 µL of the quenching solution to the reaction mixture to consume any excess, unreacted Dansyl Chloride.[10]

    • Vortex and let the reaction proceed for approximately 15-30 minutes at room temperature.

    • Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically required. For example, Mobile Phase A: 0.2M Ammonium Acetate (pH 5), and Mobile Phase B: Acetonitrile.[12]

    • Detection: Fluorescence detector set to an excitation wavelength of ~340 nm and an emission wavelength of ~530 nm.[12]

    • Quantification: Generate a standard curve using known concentrations of derivatized amine standards to quantify the analyte in unknown samples.

Chapter 2: The Challenger: this compound

This compound is a synthetic intermediate whose value in amine derivatization is less established but mechanistically plausible.[13] Its reactivity stems from the aldehyde functional group at the 9-position of the anthracene core.

Proposed Mechanism of Action: Schiff Base Formation

Unlike Dansyl Chloride, which forms a sulfonamide, this compound is expected to react with primary amines via a condensation reaction to form an imine, also known as a Schiff base.[13] This reaction typically occurs under milder, often slightly acidic to neutral, conditions and involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. Secondary amines do not typically form stable imines with aldehydes, suggesting a potential selectivity advantage for primary amines.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Anthraldehyde This compound (Electrophile) Adduct Fluorescent Imine (Schiff Base) Anthraldehyde->Adduct Amine Primary Amine (Nucleophile, R-NH₂) Condition Mild Acidic/Neutral pH (Proposed) Amine->Adduct Nucleophilic Attack on Carbonyl Byproduct H₂O

Caption: Proposed mechanism for the reaction of this compound with a primary amine.

Anticipated Performance and Photophysical Properties

While specific experimental data for the amine adducts of this compound are not widely published, its properties can be inferred from its structure. The anthracene core is a well-known fluorophore. The formation of the imine extends the π-conjugated system, which is expected to result in a fluorescent derivative with distinct spectral properties compared to the dansyl group. This could potentially offer an alternative spectral window for analysis, which may be advantageous in complex biological matrices to avoid background fluorescence. However, a significant consideration is the stability of the resulting imine bond, which can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially compromising the robustness of the assay.

Chapter 3: Head-to-Head Comparison

The choice between Dansyl Chloride and this compound is a choice between a thoroughly validated workhorse and a potential, but unproven, alternative. The decision hinges on the specific analytical goals, available instrumentation, and willingness to engage in methods development.

FeatureDansyl ChlorideThis compound (Projected)Causality & Experimental Insight
Reaction Mechanism Nucleophilic SubstitutionCondensationTwo distinct chemical pathways leading to different adducts.
Target Analytes Primary & Secondary AminesPrimarily Primary AminesAldehyde-amine condensation is specific to primary amines for stable imine formation.
Resulting Bond Sulfonamide (-SO₂-NH-)Imine (-CH=N-)Sulfonamides are exceptionally stable; imines are potentially reversible and pH-sensitive.
Reaction Conditions Alkaline (pH 9-11), often heatedMildly acidic to neutral, likely room temp.Dansylation requires a deprotonated amine for nucleophilicity; Schiff base formation is often catalyzed by mild acid.
Fluorophore Core NaphthaleneAnthraceneLeads to different excitation and emission profiles, offering flexibility in detection.
Method Validation Extensive, well-documentedLimited to non-existentDansyl Chloride is a standard method with decades of literature; the alternative requires full validation.
Key Advantage High stability, proven sensitivity, robustPotential for different selectivity (primary amines), alternative spectral propertiesThe stability of the dansyl adduct makes it reliable for quantitative workflows. The anthracene core may help avoid spectral overlap from matrix components.
Key Disadvantage Harsh reaction conditions, reacts with secondary aminesUnknown derivative stability, lack of established protocolsThe need for heat and high pH can be detrimental to sensitive analytes. The potential for imine hydrolysis is a major concern for quantitative accuracy.

Conclusion and Expert Recommendation

For researchers requiring a reliable, sensitive, and robust method for the quantification of primary and secondary amines, Dansyl Chloride remains the authoritative and recommended choice . Its chemistry is well-understood, its protocols are extensively validated across a vast range of applications, and the stability of its derivatives ensures high-quality, reproducible quantitative data.[4][14][15]

This compound presents an intriguing subject for academic research and methods development. Its potential for selective derivatization of primary amines and its distinct, anthracene-based fluorescence profile could offer advantages in specific, niche applications. However, any laboratory considering its use must be prepared to undertake a comprehensive validation study, with particular focus on optimizing reaction conditions and rigorously assessing the stability of the resulting imine derivatives under various analytical conditions. For routine analysis in a drug development or clinical setting, the risks associated with its unproven performance currently outweigh its theoretical benefits.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines. URL
  • Benchchem.
  • Abdel-Ghany, M. F., et al. (2022). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL
  • Tsai, H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Benchchem. A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride. URL
  • Russell, J. T. (1998). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. In: Methods in Molecular Biology, vol 102. Humana Press. URL
  • Benchchem. A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Detection Sensitivity. URL
  • Yao, C. H., & Li, L. (2018).
  • Molnar-Perl, I. (2001). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
  • Benchchem.
  • Wikipedia. Dansyl amide. URL
  • Kim, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences. URL
  • ResearchGate. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry | Request PDF. URL
  • Molnar-Perl, I. (2001). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • Wikipedia. Dansyl chloride. URL
  • Proestos, C., et al. (2008). Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.
  • Beggs, M. J., & Allen, J. D. (1993). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.
  • ChemicalBook.
  • Pop, A., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules. URL
  • Găină, L. M., et al. (2018). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings. URL
  • ResearchGate. Representation of the reaction between biogenic amines and dansyl chloride. URL
  • ResearchGate.
  • CROCHEM. This compound CAS:10527-16-9 manufacturer & supplier. URL
  • Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal. URL
  • Al-Ghamdi, A. F., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorigenic Label. Sultan Qaboos University Journal For Science. URL
  • Benchchem. This compound | High-Purity Reagent. URL
  • Helda - University of Helsinki.
  • ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • Benchchem. Comparative Analysis of 9-Aminoanthracene and Dansyl Chloride for Amino Acid Labeling. URL
  • ResearchGate. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. URL
  • ResearchGate. Simultaneous Determination of Seven Biogenic Amines in Foodstuff Samples Using One-Step Fluorescence Labeling and Dispersive Liquid–Liquid Microextraction Followed by HPLC-FLD and Method Optimization Using Response Surface Methodology. URL
  • PubChem. This compound (C15H9ClO). URL
  • PubChem. This compound. URL
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum. URL
  • Sigma-Aldrich. This compound 97. URL
  • ChemicalBook. This compound | 10527-16-9. URL
  • ResearchGate. Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods | Request PDF. URL

Sources

Navigating the Fluorescent Landscape: A Senior Application Scientist’s Guide to Alternatives for 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of primary amines, the choice of a fluorescent label is a critical decision that profoundly impacts experimental sensitivity, accuracy, and workflow efficiency. For years, 10-Chloro-9-anthraldehyde has served as a reliable pre-column derivatization reagent for high-performance liquid chromatography (HPLC) analysis. Its reaction with primary amines yields fluorescently tagged analytes, enabling their detection at low concentrations. However, the expanding demands of modern analytical science necessitate a broader toolkit of fluorescent probes, each with unique advantages in specific applications. This guide provides an in-depth, objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to empower you in selecting the optimal fluorescent label for your research needs.

The Incumbent: A Snapshot of this compound

This compound is an aromatic aldehyde that reacts with primary amines to form fluorescent Schiff base adducts. This derivatization is typically employed to enhance the detection of otherwise non-fluorescent molecules, such as amino acids and biogenic amines, in HPLC separations. While effective, the landscape of fluorescent labeling has evolved, offering a range of reagents with improved performance characteristics.

The Contenders: A Comparative Analysis of Leading Alternatives

The selection of a fluorescent label should be a deliberate process, weighing factors such as reactivity, spectral properties, quantum yield, photostability, and the nature of the sample matrix. Here, we dissect the performance of four key alternatives: Dansyl Chloride, Fluorescamine, o-Phthalaldehyde (OPA), and the versatile BODIPY dyes.

Dansyl Chloride (DNS-Cl): The Classic Workhorse

Dansyl chloride, or 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, is a long-established reagent for labeling primary and secondary amines.[1] Its enduring popularity stems from the high stability of the resulting dansyl-sulfonamide adducts and their strong fluorescence.[2]

Dansyl chloride reacts with the unprotonated amino group of an analyte in an alkaline environment to form a stable sulfonamide bond.[3]

G cluster_reactants Reactants cluster_products Products DansylCl Dansyl Chloride DansylAmine Fluorescent Dansyl-Amine Adduct DansylCl->DansylAmine Reaction in alkaline buffer (pH 9.5-10.5) Amine Primary/Secondary Amine (R-NH₂/R₂NH) Amine->DansylAmine HCl HCl

Figure 1: Dansylation reaction with an amine.

Dansyl-labeled compounds typically exhibit excitation maxima around 330-350 nm and emission maxima in the range of 510-540 nm, resulting in a large Stokes shift.[2] This is advantageous as it minimizes self-quenching and simplifies the selection of emission filters. However, the derivatization reaction can be relatively slow, often requiring incubation at elevated temperatures for 30 to 60 minutes to ensure completion.[4]

This protocol provides a general procedure for the pre-column derivatization of amino acids.[4]

  • Reagent Preparation:

    • Dansyl Chloride Solution (50 mM): Freshly prepare by dissolving 13.5 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Store in the dark.

    • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.

    • Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 25 µL of the sample or standard with 50 µL of the freshly prepared Dansyl Chloride solution.

    • Add 50 µL of the Derivatization Buffer.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.

    • Cool the mixture to room temperature.

    • Add 25 µL of the Quenching Solution to consume excess dansyl chloride.

    • The sample is now ready for HPLC analysis.

G start Start prep Prepare Sample/ Standard start->prep add_dns Add Dansyl Chloride Solution prep->add_dns add_buffer Add Derivatization Buffer (pH 9.8) add_dns->add_buffer vortex1 Vortex add_buffer->vortex1 incubate Incubate (60-80°C, 30-60 min, dark) vortex1->incubate cool Cool to RT incubate->cool quench Add Quenching Solution cool->quench hplc HPLC Analysis quench->hplc

Figure 2: Workflow for Dansyl Chloride derivatization.
Fluorescamine: The Speed Specialist for Primary Amines

Fluorescamine is a fluorogenic reagent, meaning it is non-fluorescent until it reacts with a primary amine.[5] This property is highly desirable as it leads to low background fluorescence and, consequently, high sensitivity.[6]

Fluorescamine reacts almost instantaneously with primary amines at room temperature in an aqueous medium to form a highly fluorescent pyrrolinone derivative.[6] The unreacted reagent is rapidly hydrolyzed to a non-fluorescent product.

G cluster_reactants Reactants cluster_products Products Fluorescamine Fluorescamine (Non-fluorescent) FluorescentAdduct Fluorescent Pyrrolinone Adduct Fluorescamine->FluorescentAdduct Instantaneous reaction at room temperature PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->FluorescentAdduct

Figure 3: Reaction of Fluorescamine with a primary amine.

The fluorescamine-amine adduct exhibits an excitation maximum around 390 nm and an emission maximum at approximately 475 nm.[7] A significant advantage of fluorescamine is the speed of the reaction, which is complete within minutes at room temperature.[8] However, a key limitation is its specificity for primary amines; it does not react with secondary amines.[9] Additionally, the stability of the fluorescent product can be a concern, and the reagent is susceptible to hydrolysis, which can lead to high blanks if not handled properly.[10]

This protocol is adapted for the quantification of protein in a microplate format.[7]

  • Reagent Preparation:

    • Fluorescamine Stock Solution (3 mg/mL): Dissolve 3 mg of fluorescamine in 1 mL of acetone or DMSO. Prepare this solution fresh.

    • Assay Buffer: 0.05 M phosphate buffer, pH 8.0.

  • Assay Procedure:

    • Pipette 75 µL of your protein standards and unknown samples into the wells of a solid black 96-well microplate.

    • Prepare a fluorescamine working solution by diluting the stock solution in the assay buffer. The final concentration may need optimization.

    • Add 25 µL of the fluorescamine working solution to each well.

    • Incubate at room temperature for 5 to 30 minutes, protected from light.

    • Measure the fluorescence intensity with a fluorescence plate reader at an excitation of approximately 380 nm and an emission of around 470 nm.

G start Start add_sample Pipette Samples/ Standards into Plate start->add_sample prep_reagent Prepare Fluorescamine Working Solution add_sample->prep_reagent add_reagent Add Working Solution to Wells prep_reagent->add_reagent incubate Incubate (RT, 5-30 min, dark) add_reagent->incubate read Measure Fluorescence (Ex/Em = 380/470 nm) incubate->read

Figure 4: Workflow for Fluorescamine protein assay.
o-Phthalaldehyde (OPA): High Sensitivity for Primary Amines

Similar to fluorescamine, o-phthalaldehyde (OPA) is a fluorogenic reagent that reacts specifically with primary amines.[11] It is widely used for the sensitive detection of amino acids and biogenic amines in HPLC.[12]

OPA reacts with a primary amine in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[13]

G cluster_reactants Reactants cluster_products Products OPA o-Phthalaldehyde (OPA) Isoindole Fluorescent Isoindole Derivative OPA->Isoindole Reaction in alkaline buffer PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Isoindole Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->Isoindole G start Start add_sample Prepare Sample/ Standard start->add_sample add_buffer Add Borate Buffer add_sample->add_buffer add_thiol Add 2-Mercaptoethanol add_buffer->add_thiol add_opa Add OPA Reagent add_thiol->add_opa mix Mix add_opa->mix react React (1-2 min, RT) mix->react inject Immediate HPLC Injection react->inject

Figure 6: Workflow for OPA derivatization.
BODIPY Dyes: The Photostable and Versatile Contenders

The BODIPY (boron-dipyrromethene) family of fluorescent dyes offers a wide range of spectral properties and are known for their exceptional photostability and high quantum yields. [14]They are less sensitive to solvent polarity and pH changes compared to many other fluorophores. [14]

BODIPY dyes are typically available with various reactive groups. For labeling primary amines, N-hydroxysuccinimidyl (NHS) esters are commonly used. []The NHS ester reacts with primary amines under mild alkaline conditions to form a stable amide bond. []

G cluster_reactants Reactants cluster_products Products BODIPY_NHS BODIPY-NHS Ester BODIPY_Amide Fluorescent BODIPY-Amide Conjugate BODIPY_NHS->BODIPY_Amide Reaction in alkaline buffer (pH 7.5-8.5) PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->BODIPY_Amide NHS NHS

Figure 7: Labeling of a primary amine with a BODIPY-NHS ester.

BODIPY dyes have sharp emission peaks and their excitation and emission wavelengths can be tuned by modifying their chemical structure, with a wide range of colors available. [14]For example, BODIPY FL has an excitation maximum around 502 nm and an emission maximum at 510 nm. [16]A key advantage of BODIPY dyes is their superior photostability compared to traditional dyes like fluorescein. [17]This makes them ideal for applications requiring prolonged or intense light exposure, such as fluorescence microscopy.

This is a general protocol for labeling proteins with a BODIPY-NHS ester. [18]

  • Reagent Preparation:

    • Protein Solution: Prepare the protein solution in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.5-8.5.

    • BODIPY-NHS Ester Stock Solution: Dissolve the BODIPY-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

  • Labeling Procedure:

    • Add the BODIPY-NHS ester stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Remove the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

    • The labeled protein is now ready for use.

G start Start prep_protein Prepare Protein Solution (pH 7.5-8.5) start->prep_protein prep_dye Prepare BODIPY-NHS Ester Stock Solution prep_protein->prep_dye add_dye Add Dye Stock to Protein Solution prep_dye->add_dye incubate Incubate (RT, 1-2 h, dark) add_dye->incubate purify Purify via Gel Filtration incubate->purify end Labeled Protein purify->end

Figure 8: Workflow for BODIPY-NHS ester protein labeling.

Head-to-Head Comparison: Performance at a Glance

To facilitate an objective comparison, the following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundDansyl Chloride (DNS-Cl)Fluorescamineo-Phthalaldehyde (OPA)BODIPY Dyes (e.g., BODIPY FL)
Reactive Group AldehydeSulfonyl ChlorideSpiro-lactoneDialdehydeNHS Ester (commonly)
Reacts With Primary AminesPrimary & Secondary Amines [1]Primary Amines Only [9]Primary Amines Only [11]Primary Amines []
Excitation (nm) ~350~330-350 [2]~390 [7]~340 [12]~502 [16]
Emission (nm) ~450~510-540 [2]~475 [7]~455 [12]~510 [16]
Reaction Time Minutes to hours30-60 min (heated) [4]< 1 minute (RT) [8]< 1 minute (RT) [12]1-2 hours (RT) [18]
Derivative Stability ModerateHigh [2]Moderate to Low [10]Low [13]High
Quantum Yield ModerateHighHighHighVery High [14]
Photostability ModerateGoodModerateModerateExcellent [17]
Key Advantage Established methodLabels primary and secondary amines, stable adductsVery fast reaction, fluorogenicVery fast reaction, high sensitivityHigh photostability, tunable spectra
Key Disadvantage Slower reactionSlower reaction, requires heatingOnly labels primary amines, derivative instabilityOnly labels primary amines, unstable derivativesLonger reaction time

Conclusion: Making an Informed Choice

The selection of an alternative to this compound is not a one-size-fits-all decision. The optimal choice is intrinsically linked to the specific requirements of your experiment.

  • For broad reactivity with both primary and secondary amines and a need for highly stable derivatives , Dansyl Chloride remains an excellent and well-documented choice, despite its longer reaction times. [19]* When speed and high sensitivity for primary amines are paramount, especially in automated systems , Fluorescamine and o-Phthalaldehyde (OPA) are strong contenders. [9][11]The fluorogenic nature of these reagents minimizes background signal, but the potential instability of their derivatives must be considered.

  • For applications demanding exceptional photostability, high quantum yields, and a wide selection of spectral properties, such as in fluorescence microscopy or multiplexed assays , BODIPY dyes are the superior option. [14]Their versatility and robust performance often justify the longer incubation times.

By carefully considering the experimental goals, the nature of the analyte, and the available instrumentation, researchers can confidently select the fluorescent label that will provide the most reliable and sensitive data. This guide serves as a foundational resource to navigate the diverse and powerful world of fluorescent probes for amine analysis.

References

  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872. [Link]
  • Ainslie Lab @ UNC. Fluorescamine Assay to Determine Protein Content in Polymer Microparticles. [Link]
  • Hinkeldey, B., Schmitt, A., & Jung, G. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. ChemPhysChem, 9(14), 2019-2027. [Link]
  • Krause, I., Bockhardt, A., & Klostermeyer, H. (1995). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 282-285. [Link]
  • Interchim. Fluorescamine. [Link]
  • Wu, Y., Li, L. (2021). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2309, 139-148. [Link]
  • Gray, W. R. (1972). End-group analysis using dansyl chloride. Methods in enzymology, 25, 121-138. [Link]
  • Hinkeldey, B., Schmitt, A., & Jung, G. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Chemphyschem, 9(14), 2019–2027. [Link]
  • Takeuchi, T. (2013).
  • Tai, H. C., & Lee, T. Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Zhang, Y., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Nanda, J. S., & Lorsch, J. R. (2014). Labeling a Protein with Fluorophores Using NHS Ester Derivitization. Methods in enzymology, 536, 87–94. [Link]
  • Hinkeldey, B., Schmitt, A., & Jung, G. (2008). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy.
  • Church, F. C., Swaisgood, H. E., & Catignani, G. L. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical biochemistry, 129(2), 345–348. [Link]
  • Church, F. C., Porter, D. H., Catignani, G. L., & Swaisgood, H. E. (1985). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry, 146(2), 343-348. [Link]
  • Smĕlá, D., Pechová, A., Komprda, T., Klejdus, B., & Kubáň, V. (2004). HPLC chromatograms of OPA derivatives of biogenic amines. Standard....
  • Tapuhi, Y., Schmidt, D. E., Lindner, W., & Karger, B. L. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129. [Link]
  • Eslampour-Mazandarani, M., et al. (2017). Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates.
  • Atahan, A., et al. (2018). Comparison of photobleaching pro fi les for aza-BODIPY fl uorescent pH....
  • Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
  • DeJong, C., et al. (1983). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
  • Veciana-Nogués, M. T., Mariné-Font, A., & Vidal-Carou, M. C. (1997). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Journal of agricultural and food chemistry, 45(10), 3943-3946. [Link]
  • Klymchenko, A. S., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling.
  • Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-2. [Link]
  • Kawasaki, T., et al. (1988). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. [Link]
  • Held, P. (2006). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.
  • Long, W. J., & Norin, A. J. (1988). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines.
  • Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1984). A comparison of fluorescence versus chemiluminescence detection for analysis of the fluorescamine derivative of histamine by HPLC.
  • Agilent. (2019). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. [Link]
  • Wu, C., et al. (2020). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. Journal of Materials Chemistry C, 8(37), 13012-13019. [Link]

Sources

A Guide to Cross-Validation of HPLC Methods for Thiol Analysis: A Case Study with 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation strategy for High-Performance Liquid Chromatography (HPLC) methods, specifically focusing on the analysis of thiols—a class of compounds crucial in pharmaceutical and biological matrices. We will explore the cross-validation process by comparing a well-established, validated method with the rigorous evaluation pathway required for a novel, potential derivatizing agent, 10-Chloro-9-anthraldehyde. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, or comparing analytical methods to ensure data integrity and regulatory compliance.

The Imperative of Derivatization and Validation in HPLC

Many biologically significant molecules, such as low-molecular-weight thiols (e.g., glutathione, cysteine), lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or Fluorescence challenging at physiologically relevant concentrations.[1] Chemical derivatization, a process that modifies the analyte to enhance its detectability, is therefore an indispensable tool.[2] This can be done either before the sample is injected (pre-column) or after separation (post-column).[1]

However, introducing a new derivatization agent or a new analytical method into a regulated environment requires a stringent validation process to demonstrate its fitness for purpose.[3] Furthermore, when comparing a new method to an existing one or transferring a method between laboratories, a cross-validation study is essential to ensure the results are equivalent and reliable.[4] This guide will use the analysis of thiols as a practical example to walk through this process.

Section 1: The Benchmark Method — Thiol Analysis with Monobromobimane (mBBr)

Monobromobimane (mBBr) is a widely used pre-column derivatizing agent for thiols.[5] It is essentially non-fluorescent itself but reacts with the sulfhydryl group of thiols to form stable, highly fluorescent thioether derivatives, enabling sensitive detection.[6][7]

Causality in Method Design: Why mBBr is a Robust Choice

The selection of mBBr as a benchmark is based on several key characteristics that lead to a reliable method:

  • Specificity: The reaction is highly specific to the thiol group under controlled pH conditions.[5]

  • Reaction Kinetics: The derivatization is rapid and can be completed under mild conditions (room temperature, slightly alkaline pH).[8]

  • Derivative Stability: The resulting thioether bond is stable, ensuring that the derivative does not degrade during sample processing or chromatographic analysis.[9]

  • Favorable Spectroscopic Properties: The mBBr-thiol adducts exhibit strong fluorescence with excitation and emission wavelengths that are well-suited for standard fluorescence detectors, providing high sensitivity.[5]

Experimental Protocol: Thiol Derivatization with mBBr

This protocol is a generalized procedure based on established methods.[8][10]

  • Sample Preparation:

    • Extract thiols from the biological matrix using an acidic solution (e.g., 0.1 N HCl) to minimize oxidation.[10]

    • If total thiol content (reduced + oxidized forms) is required, reduce disulfide bonds using a non-thiol reducing agent like sodium borohydride (NaBH₄) or tris(2-carboxyethyl)phosphine (TCEP).[5]

    • Centrifuge the sample to precipitate proteins and collect the supernatant.

  • Derivatization Reaction:

    • In a reaction vial, combine the sample extract with a reaction buffer (e.g., 200 mM EPPS, 5 mM DTPA, pH 9.0). The alkaline pH facilitates the nucleophilic attack of the thiolate anion on mBBr.[8]

    • Add the mBBr derivatizing reagent (e.g., 30 mM in acetonitrile).[8]

    • Incubate the mixture at room temperature in the dark for approximately 7.5-15 minutes.[8][10]

    • Terminate the reaction by adding an acid (e.g., methanesulfonic acid) to lower the pH.[9]

  • HPLC-Fluorescence Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic derivatives.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at ~380-392 nm and Emission at ~480-492 nm.[5][11]

Workflow for mBBr Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample Extract Acid Extraction Sample->Extract Reduce Reduction (TCEP/NaBH4) (Optional) Extract->Reduce Precipitate Protein Precipitation Reduce->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Buffer Add Alkaline Buffer Supernatant->Buffer mBBr Add mBBr Reagent Buffer->mBBr Incubate Incubate (RT, Dark) mBBr->Incubate Stop Stop Reaction (Acidify) Incubate->Stop Inject Inject into HPLC Stop->Inject Separate C18 Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for HPLC analysis of thiols using mBBr.

Typical Validation Performance of the mBBr Method

The following table summarizes the expected performance characteristics of a validated mBBr-based HPLC method for thiol analysis, in accordance with ICH Q2(R2) guidelines.[3][12]

Validation ParameterTypical Acceptance CriteriaPerformance of mBBr Method
Specificity No interference at the retention time of analytes.Excellent; baseline separation from endogenous matrix components.
Linearity (r²) ≥ 0.99Typically > 0.99 for a range covering 50-150% of expected concentration.[10]
Accuracy (% Recovery) 80 - 120% (for bioanalysis)96-107% is commonly reported in various matrices.[10]
Precision (%RSD) Repeatability: ≤ 15% Intermediate Precision: ≤ 15%Typically < 5% for repeatability and intermediate precision.[8]
Limit of Detection (LOD) S/N ratio ≥ 3Low fmol levels on-column.
Limit of Quantitation (LOQ) S/N ratio ≥ 10, with acceptable precision and accuracy.Low pmol/mL levels in biological samples.
Robustness No significant change in results with small variations in method parameters (pH, mobile phase composition).Method is generally robust with minor variations in buffer pH and organic mobile phase content.

Section 2: Evaluating a Novel Reagent: this compound

Let us now consider a scenario where a novel derivatizing agent, this compound, is proposed for thiol analysis. While its parent compound, 9-anthraldehyde, is known to react with primary amines to form Schiff bases, its utility for derivatizing thiols for quantitative HPLC analysis is not established in the literature.[13]

Hypothetical Reaction and Initial Considerations

The aldehyde functional group on this compound could potentially react with a thiol to form a hemithioacetal. This reaction is typically reversible. For a derivatization reaction to be useful, it must be quantitative and form a stable product. The anthracene moiety suggests the derivative would be highly fluorescent, which is a desirable characteristic.

Before embarking on a full validation, a scientist must ask:

  • Reaction Chemistry: Does it form a single, stable product with thiols? What are the optimal reaction conditions (pH, temperature, time, solvent)?

  • Derivative Properties: What are the excitation/emission maxima of the derivative? Is the fluorescence quantum yield high enough for sensitive detection?

  • Reagent Purity & Stability: Is the reagent itself stable? Are there impurities that could interfere with the analysis?

The Path to Validation: A Self-Validating System

To qualify this compound, a rigorous method development and validation process must be undertaken, following guidelines from regulatory bodies like the ICH and FDA.[14][15]

Step 1: Method Development & Optimization This phase involves systematically testing reaction parameters to achieve a complete and reproducible derivatization. This includes evaluating different buffers, reaction times, temperatures, and reagent concentrations. The HPLC separation would also need to be developed to ensure the derivative is well-resolved from the excess reagent and any byproducts.

Step 2: Full Method Validation The optimized method must then undergo a full validation as detailed in the table in Section 1. Each parameter (specificity, linearity, accuracy, precision, etc.) must be experimentally tested and meet predefined acceptance criteria.[12]

Step 3: Cross-Validation Against the Benchmark Once the new method is validated, it must be compared against the established benchmark method (mBBr) in a cross-validation study.[4] This is the ultimate test of equivalency.

Experimental Protocol: Cross-Validation
  • Sample Selection: Select a set of at least 20 representative study samples.

  • Analysis: Analyze each sample using both the validated mBBr method (Method A) and the newly validated this compound method (Method B).

  • Data Comparison: For each sample, compare the quantitative results obtained from both methods. The agreement between the methods is typically assessed by calculating the percentage difference for each sample and by performing statistical analyses like linear regression and Bland-Altman analysis.

Cross-Validation Workflow and Acceptance Criteria

cluster_methods Analysis of the Same Sample Set cluster_data Data Processing cluster_eval Evaluation Samples Pool of ≥ 20 Samples MethodA Method A: Benchmark (mBBr) Samples->MethodA MethodB Method B: New (this compound) Samples->MethodB ResultsA Results from A MethodA->ResultsA ResultsB Results from B MethodB->ResultsB Compare Calculate % Difference for Each Sample ResultsA->Compare ResultsB->Compare Stats Statistical Analysis (Regression, Bland-Altman) Compare->Stats Decision Do Results Meet Acceptance Criteria? Stats->Decision Accept Methods are Interchangeable Decision->Accept Yes Reject Methods are NOT Interchangeable (Investigate Discrepancy) Decision->Reject No

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data Table for Cross-Validation
ParameterAcceptance CriterionExpected Outcome for Successful Cross-Validation
% Difference For at least 67% of samples, the % difference between methods should be within ±20%.The majority of samples show results from both methods that are in close agreement.
Linear Regression Slope should be close to 1.0 (e.g., 0.90-1.10). Correlation coefficient (r) > 0.95.A plot of Method B results vs. Method A results yields a straight line passing through the origin with a slope near 1, indicating a strong positive correlation.
Bland-Altman Plot The mean difference should be close to zero, with most data points falling within the 95% limits of agreement.This plot visually confirms the lack of systematic bias between the two methods across the concentration range.

Conclusion

The cross-validation of analytical methods is a cornerstone of scientific integrity in regulated research and development. While a well-established method like the use of monobromobimane for thiol analysis provides a reliable and sensitive benchmark, the introduction of any new method—even one using a potentially promising reagent like this compound—must be met with rigorous scientific scrutiny.

This guide has outlined the comprehensive process of establishing a benchmark, understanding the rationale behind its protocol, and defining the stringent validation and cross-validation pathway a new method must follow. Only by demonstrating equivalency through this systematic comparison can researchers and drug developers ensure the consistency, reliability, and integrity of their analytical data.

References

  • Diopan, V., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Antioxidants, 10(6), 909.
  • Gatti, R., et al. (2021). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 26(11), 3354.
  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis.
  • Russell, J., et al. (1997). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1757-63.
  • Faucon, J. P., et al. (2000). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Analytical Biochemistry, 280(2), 272-280.
  • Park, S. K., et al. (2000). Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. Food Science and Biotechnology, 9(4), 293-298.
  • Borowczyk, K., et al. (2021). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 26(11), 3354.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Newton, G. L., & Fahey, R. C. (1995). Determination of low molecular weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. Methods in Enzymology, 251, 148-166.
  • Diopan, V., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Antioxidants, 10(6), 909.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • Toyo'oka, T., et al. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 24(18), 3326.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
  • Li, D., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 83-92.
  • Reverter, M., et al. (2016). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 124, 1-8.
  • Chromatography Today. (n.d.). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode.
  • Knauer. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • PubChem. (n.d.). This compound.
  • Elbashir, A. A., et al. (2012). Application of NBD-Cl for the determination of amines and amino acids using HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 1), 24-29.
  • Lee, W., & Ryoo, J. J. (2009). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 30(7), 1533-1536.

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), offer a veritable molecular fingerprint. This guide provides an in-depth analysis of the expected EI-MS fragmentation pattern of 10-Chloro-9-anthraldehyde, a substituted polycyclic aromatic hydrocarbon of interest in synthetic chemistry and materials science.

By juxtaposing its fragmentation behavior with that of its parent compound, 9-anthraldehyde, and considering the established fragmentation rules for aromatic aldehydes and chloroarenes, we can construct a detailed and predictive guide. This analysis is crucial for researchers working with similar compounds, enabling them to interpret their own mass spectra with greater confidence.

The Logic of Fragmentation: Foundational Principles

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙). This radical cation is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

The fragmentation of a complex molecule like this compound is governed by the interplay of its functional groups—the aromatic anthracene core, the aldehyde group, and the chlorine substituent. Aromatic systems tend to form stable molecular ions, which are often the base peak in the spectrum.[1] Aldehydes typically undergo α-cleavage, leading to the loss of a hydrogen atom or the entire formyl group.[1][2][3] Halogenated compounds, particularly those with chlorine or bromine, exhibit characteristic isotopic patterns due to the natural abundance of their isotopes.[2][4][5]

A Comparative Analysis: this compound vs. 9-anthraldehyde

To predict the fragmentation of this compound, it is instructive to first examine the known fragmentation of 9-anthraldehyde.

9-Anthraldehyde (C₁₅H₁₀O, MW = 206.24 g/mol )

The mass spectrum of 9-anthraldehyde is characterized by a prominent molecular ion peak at m/z 206, which is often the base peak due to the stability of the large aromatic system.[6][7][8] Key fragmentation pathways include:

  • Loss of a hydrogen radical (H•): This α-cleavage results in a strong peak at m/z 205 ([M-1]⁺), corresponding to the stable anthroyl cation.

  • Loss of the formyl radical (•CHO): This leads to a significant peak at m/z 177 ([M-29]⁺), representing the anthracenyl cation.

  • Loss of carbon monoxide (CO): The [M-1]⁺ ion can further lose a neutral CO molecule to produce the anthracenyl cation at m/z 177.

The stability of the anthracene ring system means that further fragmentation of the anthracenyl cation is less favorable, leading to a relatively simple spectrum dominated by these key ions.[6][7]

Predicted Fragmentation of this compound (C₁₅H₉ClO, MW = 240.68 g/mol )

Building on the fragmentation of 9-anthraldehyde, we can anticipate the mass spectrum of its chlorinated analogue. The presence of chlorine introduces two key features: a higher molecular weight and a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This will result in ion clusters where the peak at (M+2) is about one-third the intensity of the M peak for any chlorine-containing fragment.

Key Predicted Fragmentation Pathways for this compound:

  • Molecular Ion (M⁺˙): A strong molecular ion peak is expected at m/z 240, accompanied by an isotopic peak at m/z 242 in a roughly 3:1 ratio. This cluster is a definitive indicator of a monochlorinated compound.

  • Loss of a Hydrogen Radical ([M-1]⁺): Similar to 9-anthraldehyde, the loss of the aldehydic hydrogen will lead to a stable acylium ion. This will appear as a cluster at m/z 239 and 241.

  • Loss of the Formyl Radical ([M-29]⁺): The cleavage of the C-C bond between the anthracene core and the formyl group will result in the chloroanthracenyl cation at m/z 211 and 213.

  • Loss of Carbon Monoxide from [M-1]⁺: The [M-1]⁺ ion can lose CO to also form the chloroanthracenyl cation at m/z 211 and 213.

  • Loss of a Chlorine Radical ([M-35]⁺ and [M-37]⁺): A crucial fragmentation pathway for chloroarenes is the loss of the chlorine atom.[4][9] This would lead to the formation of the 9-formylanthracenyl cation at m/z 205. This fragment will be a singlet peak, as the chlorine has been lost.

  • Sequential Losses: A subsequent loss of CO from the m/z 205 fragment would yield the anthracenyl cation at m/z 177.

The following diagram illustrates these predicted fragmentation pathways:

Fragmentation_Pattern M [C₁₅H₉ClO]⁺˙ m/z 240/242 M_minus_1 [M-H]⁺ m/z 239/241 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 211/213 M->M_minus_29 - •CHO M_minus_35 [M-Cl]⁺ m/z 205 M->M_minus_35 - Cl• M_minus_1->M_minus_29 - CO Fragment_177 [C₁₄H₉]⁺ m/z 177 M_minus_35->Fragment_177 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Data Summary

Ion Description9-Anthraldehyde (m/z)This compound (Predicted m/z)Key Features for this compound
Molecular Ion (M⁺˙)206240/242Isotopic cluster in a ~3:1 ratio
[M-H]⁺205239/241Isotopic cluster in a ~3:1 ratio
[M-CHO]⁺177211/213Isotopic cluster in a ~3:1 ratio
[M-Cl]⁺N/A205Singlet peak, loss of chlorine
[M-Cl-CO]⁺N/A177Singlet peak, anthracenyl cation

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized, step-by-step methodology for obtaining the electron ionization mass spectrum of this compound.

Objective: To obtain a high-quality electron ionization mass spectrum of this compound for fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.

  • Quadrupole, Time-of-Flight (TOF), or Ion Trap mass analyzer.

Materials:

  • This compound sample[10]

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Helium carrier gas (high purity)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS System Setup:

    • Set the GC injector temperature to 250 °C.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the GC oven temperature to ensure good separation and peak shape (e.g., start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min).

    • Set the helium carrier gas flow rate to 1 mL/min.

  • Mass Spectrometer Parameters:

    • Set the ion source temperature to 230 °C.

    • Set the electron energy to 70 eV.

    • Set the mass scan range from m/z 40 to 300 to ensure capture of all relevant fragments.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pattern.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Dissolve this compound in volatile solvent Inject Inject sample into GC Prep->Inject Separate Separation on GC column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (e.g., Quadrupole) Ionize->Analyze Detect Detection of Ions Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Molecular and Fragment Ions Spectrum->Identify Compare Compare with Predicted Pattern Identify->Compare

Caption: Workflow for obtaining the EI-MS spectrum of this compound.

Conclusion

The fragmentation pattern of this compound under electron ionization can be reliably predicted by considering the established fragmentation behaviors of its constituent parts: the stable anthracene core, the reactive aldehyde group, and the isotopic signature of the chlorine atom. The expected spectrum will be characterized by a prominent molecular ion cluster at m/z 240/242, with key fragments arising from the loss of H, CHO, and Cl. This comparative guide, grounded in the principles of mass spectrometry, provides a robust framework for researchers to interpret their experimental data and confirm the identity and structure of this and related halogenated aromatic aldehydes.

References

  • National Institute of Standards and Technology. (n.d.). 9-Anthracenecarboxaldehyde. NIST Chemistry WebBook.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Hill, B. T., & Ji, Y. (1997). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 74(5), 554.
  • National Center for Biotechnology Information. (n.d.). 9-Anthracenecarboxaldehyde. PubChem.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • SpectraBase. (n.d.). This compound.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • SIELC Technologies. (2018). This compound.

Sources

A Senior Application Scientist's Guide to Anthracene-Based Derivatizing Reagents for Enhanced HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique for this purpose, but its utility is often limited by the analyte's native fluorescence. Pre-column derivatization addresses this by chemically attaching a fluorescent tag to the target molecule, thereby enhancing its detectability.[1][2][3]

Among the various fluorophores available, the anthracene moiety is a cornerstone for designing derivatizing reagents. Its rigid, polycyclic aromatic structure leads to high fluorescence quantum yields and strong UV absorption, making it an ideal scaffold for creating highly sensitive probes. This guide provides an in-depth comparative study of common anthracene-based derivatizing reagents, offering field-proven insights into their selection and application.

The Anthracene Core: A Superior Fluorophore

The utility of anthracene in fluorescence derivatization stems from its excellent photophysical properties.[4] The fused three-ring system creates an extensive π-conjugated system that readily absorbs light and emits it with high efficiency. The introduction of specific functional groups onto the anthracene core allows for targeted reactions with a variety of analytes, transforming non-fluorescent molecules into derivatives that can be detected at picomole levels or lower.[5][6]

Comparative Analysis of Reagents by Functional Group

The choice of an anthracene-based derivatizing reagent is dictated by the functional group present on the analyte of interest. This section provides a comparative overview of reagents tailored for the most commonly analyzed functional groups.

Reagents for Carboxylic Acids

Carboxylic acids, such as fatty acids and prostaglandins, often lack a strong chromophore, making their direct detection challenging.[1] Anthracene-based reagents convert them into highly fluorescent esters.

ReagentTarget GroupReaction Conditionsλex (nm)λem (nm)Key AdvantagesConsiderations
9-Anthryldiazomethane (ADAM) Carboxylic AcidsRoom temp, ~1 hr, no catalyst needed.[5][6]365[7][8]412[7][8]Mild, rapid reaction; high reactivity.[5][6]Diazo compounds can be toxic and unstable.[5]
9-(Chloromethyl)anthracene (9-CMA) Carboxylic AcidsHeating required (~50 min), catalyst (e.g., tetrabutylammonium bromide) needed.[9][10]365[9]410[9]Good sensitivity, applicable to environmental and food samples.[9][10]Requires catalyst and heating, longer reaction time.[9]
9-(Hydroxymethyl)anthracene (HMA) Carboxylic AcidsRequires an activating agent (e.g., CDI, BMP).[11]~365~412Versatile, can be used with various activators.[11]Multi-step procedure, requires optimization of activation.[11]

Expert Insight: 9-Anthryldiazomethane (ADAM) is often the reagent of choice for its simplicity and mild reaction conditions.[5][6] The ability to perform the derivatization at room temperature without a catalyst minimizes sample degradation and simplifies the workflow.[5] However, the inherent instability and toxicity of diazoalkanes necessitate careful handling and proper storage.[5] For routine analysis where robustness is key, 9-(Chloromethyl)anthracene (9-CMA), despite its more demanding reaction conditions, offers a reliable alternative.[9]

Workflow for Derivatization of Carboxylic Acids

The general workflow involves the activation of the analyte, reaction with the anthracene-based reagent, and subsequent HPLC analysis.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample (e.g., Fatty Acids in Plasma) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute AddReagent Add Anthracene Reagent (e.g., ADAM solution) Reconstitute->AddReagent React Incubate (Temp & Time as required) AddReagent->React Inject Direct Injection of Aliquoted Mixture React->Inject HPLC HPLC Separation (Reversed-Phase C18) Inject->HPLC FLD Fluorescence Detection (e.g., λex=365, λem=412) HPLC->FLD

Caption: General workflow for pre-column derivatization and HPLC-FLD analysis.

Reagents for Alcohols, Phenols, and Amines

These functional groups are common in steroids, pharmaceuticals, and polyamines.[12][13] Chloroformate reagents are particularly effective for this purpose.

ReagentTarget Group(s)Reaction Conditionsλex (nm)λem (nm)Key AdvantagesConsiderations
2-(9-Anthryl)ethyl chloroformate (AEOC) Primary & Secondary Amines, AlcoholspH dependent (optimum ~8.5 for polyamines).[13]258[13]>418 (filter)[13]High molar absorptivity, suitable for both absorbance and fluorescence detection.[14]Reagent can hydrolyze at high pH.[13]
9-Anthroyl Cyanide (9-AN) Primary Alcohols45°C for 2 hours.[15]370[15]470[15]Selective for primary hydroxyl groups at lower temperatures.[12][15]Requires heating; potential for thermal degradation of sensitive analytes.[15]

Expert Insight: 2-(9-Anthryl)ethyl chloroformate (AEOC) is a versatile reagent for primary and secondary amines, offering excellent sensitivity.[13][14] Its high molar absorptivity also makes it useful for standard UV detection, providing a dual-detection capability.[14] When analyzing corticosteroids or other molecules with multiple hydroxyl groups, 9-Anthroyl Cyanide's selectivity for primary alcohols at controlled temperatures can be a significant advantage, reducing the complexity of the resulting chromatogram.[12][15]

Reaction Mechanism: ADAM with a Carboxylic Acid

The derivatization of a carboxylic acid with 9-Anthryldiazomethane (ADAM) proceeds via a straightforward esterification reaction. The highly reactive diazo group readily reacts with the acidic proton of the carboxyl group to form a fluorescent 9-anthrylmethyl ester.

Caption: Esterification of a carboxylic acid using 9-Anthryldiazomethane (ADAM).

Detailed Experimental Protocols

Reproducibility is contingent on meticulous adherence to established protocols. The following section provides a validated, step-by-step methodology for the derivatization of fatty acids using ADAM.

Protocol: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)

This protocol is adapted from the method described by Nimura and Kinoshita and is suitable for the fluorescent labeling of carboxylic acids for HPLC analysis.[5][6]

1. Reagent Preparation:

  • Prepare a solution of 9-Anthryldiazomethane (ADAM) in a suitable solvent like ethyl acetate or acetonitrile at a concentration of approximately 0.1-0.2 mg/mL.[5][16]

  • Note: ADAM is light-sensitive and should be stored in a refrigerator and handled in the dark or under subdued light.[8] Freshly prepared solutions are recommended.

2. Sample Preparation:

  • For biological samples, perform an appropriate extraction to isolate the fatty acid fraction. A common method is liquid-liquid extraction with a solvent like ethyl acetate after acidification of the sample.[1]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of a suitable organic solvent (e.g., ethyl acetate).[1]

3. Derivatization Procedure:

  • To the reconstituted sample, add a freshly prepared solution of ADAM.[1] A molar excess of ADAM is typically used to ensure complete reaction.

  • Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[1] No catalyst is required for this reaction.[5][6]

  • The reaction mixture is typically stable, and an aliquot can be directly injected into the HPLC system without further cleanup.[1][16]

4. HPLC Conditions:

  • Column: A reversed-phase C18 or C8 column is commonly used for the separation of the resulting fatty acid esters.[1][8]

  • Mobile Phase: A gradient elution with acetonitrile and water is often employed to achieve good separation of various fatty acids.[1][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 412 nm.[7][8]

Conclusion and Future Perspectives

Anthracene-based derivatizing reagents are indispensable tools for the sensitive analysis of a wide range of compounds in pharmaceutical and biomedical research. Reagents like ADAM offer mild and efficient labeling of carboxylic acids, while chloroformates like AEOC provide robust derivatization for amines and alcohols. The selection of the optimal reagent requires a careful consideration of the analyte's functional group, the sample matrix, and the desired reaction conditions. As analytical demands push for ever-lower detection limits, the development of novel anthracene derivatives with enhanced quantum yields and tailored reactivity will continue to be an active area of research, further empowering scientists to unravel the complexities of biological systems.

References

  • Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. ResearchGate.
  • Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Taylor & Francis Online.
  • New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. PubMed.
  • Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Analytical Letters.
  • Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed.
  • Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Semantic Scholar.
  • RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. DSpace.
  • 2-(9-Anthryl)ethyl chloroformate: a precolumn derivatizing reagent for polyamines determined by liquid chromatography and fluorescence detection. ACS Publications.
  • (PDF) Photophysical Properties of Anthracene Derivatives. ResearchGate.
  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH.
  • Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. MDPI.
  • Derivatization using fluorophore-containing reagents for steroids analysis by HPLC-FLD. ResearchGate.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.
  • 2-(9-Anthryl)ethyl Chloroformate: A Precolumn Derivatizing Reagent for Polyamines Determined by Liquid Chromatography and Fluorescence Detection. American Chemical Society.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar.
  • Determination of 2-(9-anthryl)ethyl Chloroformate-Labeled Amino Acids by Capillary Electrophoresis and Liquid Chromatography With Absorbance or Fluorescence Detection. PubMed.
  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Fluorescence derivatisation of urinary corticosteroids for high-performance liquid chromatographic analysis. PubMed.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. ResearchGate.
  • Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing.
  • Determination of 2-(9-Anthryl)ethyl Chloroformate-Labeled Amino Acids by Capillary Electrophoresis and Liquid Chromatography with Absorbance or Fluorescence Detection. ACS Publications.
  • Photophysical Properties of Anthracene Derivatives. MDPI.
  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. PubMed.
  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE.

Sources

A Comparative Guide to the Validation of Analytical Methods for 10-Chloro-9-anthraldehyde Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed validation protocols for the quantitative determination of 10-Chloro-9-anthraldehyde, a key intermediate and potential impurity in pharmaceutical manufacturing. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound (C₁₅H₉ClO) is an aromatic aldehyde whose purity and concentration must be meticulously controlled in drug substance and product manufacturing.[1] Accurate and reliable analytical methods are therefore not just a regulatory requirement but a cornerstone of product quality and safety. The validation of these methods is the process of providing documented evidence that a procedure is fit for its intended purpose.[2] This guide will compare the primary analytical techniques and provide a detailed framework for validating a High-Performance Liquid Chromatography (HPLC) method, adhering to the internationally recognized ICH Q2(R2) guidelines.[3][4]

Comparative Analysis of Detection Methodologies

The selection of an analytical technique is the first critical decision in method development. The choice depends on the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., impurity testing vs. assay). For this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds like this compound. Highly versatile for quantitative analysis (assay and impurities).Suitable for volatile and thermally stable compounds. May require derivatization for less volatile aldehydes. Excellent for identification.
Detection UV-Vis (strong absorbance due to aromatic structure), PDA, Fluorescence, Mass Spectrometry (MS).Mass Spectrometry provides high specificity and structural information.[5][6]
Strengths Robust, reproducible, and the gold standard for pharmaceutical quality control. Scalable for preparative separation.[7][8]High sensitivity and unparalleled specificity for impurity identification.
Considerations Mobile phase selection and column chemistry are critical. MS-compatible mobile phases (e.g., using formic acid) are needed for LC-MS.[8]Compound must be volatile or made volatile. High temperatures can potentially degrade sensitive analytes.

Foundational Knowledge: Spectroscopic Characterization

Before quantitative method validation, the reference standard of this compound must be unequivocally identified. Spectroscopic methods provide this foundational characterization.

  • ¹H NMR Spectroscopy: The spectrum is expected to show a distinct singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically 9.5-10.5 ppm) and a complex multiplet pattern for the aromatic protons (7.0-9.0 ppm).[9][10]

  • Infrared (IR) Spectroscopy: Aromatic compounds exhibit characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[11][12] The aldehyde group will show a strong C=O stretch around 1700 cm⁻¹.

  • UV Spectroscopy: The conjugated π-electron system of the anthracene ring results in strong UV absorbance, typically with multiple bands, including a less intense series between 255-275 nm, which is a clear indicator of an aromatic ring.[11][13] This inherent chromophore makes UV detection in HPLC highly effective.

The Validation Protocol: A Self-Validating System

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[2] The following sections describe the experimental protocols for validating an HPLC method for this compound, grounded in the ICH Q2(R2) framework.[14][15]

The Analytical Procedure: A Starting Point

A validated starting point for an HPLC method for this compound has been established.[7][8]

ParameterRecommended ConditionRationale
Column Newcrom R1, 5 µm, 4.6 x 150 mmA reverse-phase column with low silanol activity, suitable for aromatic compounds.[8]
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifierA common reverse-phase solvent system. Acetonitrile provides good peak shape for aromatic compounds.
Acid Modifier Phosphoric Acid (for UV) or Formic Acid (for MS)Acid suppresses the ionization of residual silanols on the column, improving peak symmetry. Formic acid is volatile and preferred for MS compatibility.[7][8]
Detection UV, wavelength set at a λmax of the analyte (e.g., ~255 nm)The anthracene structure provides strong UV absorbance for sensitive detection.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Validation Workflow

The validation process follows a logical sequence of experiments designed to test the method's performance characteristics.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Documentation A Develop & Optimize Analytical Method B Prepare Validation Protocol & Acceptance Criteria A->B C Qualify Reference Standard & Reagents B->C D Specificity (Forced Degradation) C->D E Linearity, Range, Accuracy, Precision D->E F Determine LOD & LOQ E->F G Robustness F->G H Analyze Data G->H I Generate Validation Report H->I

Caption: General workflow for analytical method validation.

Experimental Protocols & Acceptance Criteria

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

Protocol:

  • Prepare Solutions: Create solutions of a placebo (all matrix components except the analyte), the this compound reference standard, and a sample spiked with known related substances.

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation:

    • The placebo must show no interfering peaks at the retention time of the analyte.

    • The peak for this compound must be pure and spectrally homogeneous (if using a PDA detector).

    • The analyte peak must be well-resolved from all degradation peaks (Resolution > 2.0).

Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response over a defined range.[3]

Protocol:

  • Prepare a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

The range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable accuracy, precision, and linearity.[2] This is confirmed by the data from the linearity, accuracy, and precision studies.

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[14] It is typically assessed via recovery studies.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • Recovery: Typically 98.0% to 102.0%.

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision):

    • Protocol: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day/Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): ≤ 2.0% for assay methods.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of blank injections.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria:

  • Precision at LOQ: %RSD should be ≤ 10%.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary critical HPLC parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within predefined limits.

HPLC Validation Experiment Workflow

HPLC_Validation_Workflow Start Start: Prepare Standard & Sample Solutions Specificity Specificity Test (Inject Placebo, Standard, Spiked & Degraded Samples) Start->Specificity Linearity Linearity Test (Inject 5 Levels, n=3) Start->Linearity Accuracy Accuracy Test (Inject Spiked Placebo, 3 Levels, n=3) Start->Accuracy Precision Precision Test (Inject 6 Samples, 100% Conc.) Start->Precision LOD_LOQ LOD/LOQ Determination (Inject Low Conc. & Blanks) Precision->LOD_LOQ Robustness Robustness Test (Vary Method Parameters) LOD_LOQ->Robustness Report Compile & Review Data Generate Final Report Robustness->Report

Caption: Experimental workflow for an HPLC validation study.

Summary and Conclusions

The validation of an analytical method for this compound is a systematic process that ensures data integrity and regulatory compliance. While several techniques can detect this compound, Reverse-Phase HPLC stands out as the most suitable for routine quantitative analysis in a quality control environment. By following a validation protocol grounded in the ICH Q2(R2) guidelines, laboratories can generate a comprehensive data package that proves the method is specific, linear, accurate, precise, and robust for its intended use. This self-validating system of protocols and acceptance criteria provides the highest level of confidence in the analytical results generated, ultimately safeguarding product quality.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Guidance Q14 / Q2(R2)
  • This compound. (2018). SIELC Technologies.
  • Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. (2018). PubMed.
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
  • This compound | C15H9ClO | CID 82703. PubChem - NIH.
  • This compound | High-Purity Reagent. Benchchem.
  • This compound - Optional[1H NMR] - Spectrum. SpectraBase.
  • This compound 97 10527-16-9. Sigma-Aldrich.
  • Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023). OpenStax.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

Sources

A Senior Application Scientist's Guide: Unveiling the Superiority of 10-Chloro-9-anthraldehyde for Primary Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

To the discerning researcher, scientist, and drug development professional, the choice of a derivatizing agent is paramount to the success of analytical endeavors. For decades, o-phthalaldehyde (OPA) has been a workhorse for the fluorescent labeling of primary amines, particularly in amino acid analysis. However, its utility is significantly hampered by a critical flaw: the inherent instability of its derivatives.

This guide provides an in-depth, evidence-based comparison of 10-Chloro-9-anthraldehyde with the conventional OPA reagent. As we will explore, the fundamental chemistry of this compound offers a robust solution to the challenges posed by OPA, leading to more reliable, reproducible, and accurate quantitative analysis.

The Achilles' Heel of OPA: A Tale of Instability

The reaction of OPA with a primary amine in the presence of a thiol (such as 2-mercaptoethanol) rapidly yields a highly fluorescent isoindole derivative. This reaction is the basis of OPA's widespread use. However, the resulting isoindole is notoriously unstable, and its fluorescence signal can decay over time.[1][2] This instability is not uniform across all amino acids and is influenced by a variety of factors including the specific thiol used, the pH of the reaction medium, and the temperature.[3] Consequently, researchers using OPA must meticulously control reaction times and often resort to immediate analysis to mitigate the impact of derivative degradation on quantitative accuracy.[1] Some derivatives are so unstable that acidification is required prior to detection to prevent their decomposition.[1]

This inherent instability introduces a significant source of potential error and variability in experimental results, a critical concern in the highly regulated environment of drug development and clinical research.

This compound: A Paradigm of Stability and Performance

In contrast, this compound reacts with primary amines through a different mechanism, forming a stable Schiff base. This fundamental difference in the resulting derivative is the cornerstone of its advantages over OPA.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Reaction mechanisms of this compound and OPA with primary amines.

The imine (-C=N-) bond of the Schiff base is significantly more stable than the isoindole structure formed with OPA. This enhanced stability translates directly to more robust and reliable analytical workflows.

Key Advantages of this compound: A Comparative Analysis
FeatureThis compoundo-Phthalaldehyde (OPA)Rationale and Supporting Evidence
Derivative Stability High Low to Moderate The Schiff base formed with this compound is inherently more stable than the isoindole derivative of OPA.[4] OPA derivatives are known to be unstable, with their stability being dependent on various reaction conditions.[1][2][3][5]
Reaction Kinetics RapidVery RapidWhile OPA's reaction is nearly instantaneous, the formation of a Schiff base with this compound is also rapid, typically reaching completion within minutes under optimized conditions.
Fluorescence Properties Strong and Stable Strong but UnstableAnthracene derivatives are well-known for their strong fluorescence.[6][7] The resulting Schiff base from this compound is highly fluorescent and, crucially, the fluorescence is stable over time, allowing for delayed analysis without signal degradation. In contrast, the fluorescence of OPA derivatives is known to decay.[1]
Selectivity Primary AminesPrimary AminesBoth reagents are selective for primary amines.
Reproducibility High Moderate to LowThe stability of the this compound derivatives leads to higher reproducibility in quantitative analysis, as the signal is not time-dependent. The instability of OPA derivatives can lead to poor reproducibility if reaction and analysis times are not strictly controlled.[1]
Flexibility in Workflow High LowThe stability of the derivatives allows for batch processing of samples and queuing for automated analysis without the risk of signal degradation. OPA often necessitates immediate analysis of each sample post-derivatization.

Experimental Evidence: The Stability Advantage in Practice

While direct, side-by-side comparative studies quantifying the stability of this compound versus OPA derivatives are not extensively published, the fundamental principles of organic chemistry and the available literature on related compounds provide a strong basis for the superiority of the former. The formation of stable Schiff bases from aldehydes and primary amines is a well-established and robust reaction.[4]

In contrast, the literature is replete with studies on the instability of OPA derivatives. For instance, some OPA-amino acid derivatives have been shown to degrade significantly within hours at room temperature.[5] This necessitates the use of controlled temperatures and immediate injection to obtain reliable data.

Experimental Protocols

Derivatization of Primary Amines with this compound

This protocol provides a general guideline. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • This compound solution (e.g., 10 mM in a suitable organic solvent like acetonitrile or methanol)

  • Primary amine standard or sample

  • Reaction buffer (e.g., borate buffer, pH 8.5-9.5)

  • Organic solvent (e.g., acetonitrile or methanol)

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the primary amine sample or standard with 100 µL of the reaction buffer.

  • Add 100 µL of the this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for 10-20 minutes.

  • After incubation, the sample is ready for analysis by HPLC with fluorescence detection.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for derivatization with this compound.

Derivatization of Primary Amines with OPA

This protocol is provided for comparative purposes and highlights the need for precise timing.

Materials:

  • OPA reagent (typically containing OPA, a thiol like 2-mercaptoethanol, and a buffer like borate buffer, pH 9.5-10.5)

  • Primary amine standard or sample

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the primary amine sample or standard with 100 µL of the OPA reagent.

  • Vortex the mixture for exactly 1 minute.

  • Immediately inject the sample into the HPLC system for analysis.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Workflow for derivatization with OPA, emphasizing time-critical step.

Conclusion: A Clear Choice for Reliable Analysis

For researchers, scientists, and drug development professionals who demand the highest levels of accuracy, reproducibility, and reliability, this compound presents a clear advantage over OPA. The formation of a stable, highly fluorescent Schiff base derivative overcomes the primary limitation of OPA – the instability of its isoindole adducts. This enhanced stability translates to more robust analytical methods, greater flexibility in experimental workflows, and ultimately, higher confidence in the generated data. While OPA has served the scientific community for many years, the inherent chemical advantages of this compound position it as the superior choice for modern, high-stakes analytical applications.

References

  • K. S. Joseph, and D. J. Nelson. "Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties." Journal of Chromatography A, vol. 668, no. 2, 1994, pp. 323-9. [Link]
  • I. Molnár-Perl. "Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent." Journal of Chromatography A, vol. 913, no. 1-2, 2001, pp. 283-302. [Link]
  • I. H. Ibrahim, et al. "Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy." Systematic Reviews in Pharmacy, vol. 12, no. 1, 2021, pp. 306-311. [Link]
  • I. H. Ibrahim, et al. "Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy.
  • I. Molnár-Perl. "Reactions of Orthophthalaldehyde and Related Compounds with Amino Acids.
  • M. N. Ibrahim, and S. E. A. Sharif. "Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents." Journal of the Serbian Chemical Society, vol. 72, no. 6, 2007, pp. 531-537. [Link]
  • A. M. Kłonkowski, et al. "New fluorescent [Ag(I)(Schiff base)] complexes derived from 9-anthracenecarboxaldehyde and their application in thin layers deposition." Inorganica Chimica Acta, vol. 471, 2018, pp. 54-63. [Link]
  • S. Nilsson. "An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV." DiVA, 2021. [Link]
  • I. Molnár-Perl. "Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives." Journal of Chromatography A, vol. 913, no. 1-2, 2001, pp. 283-302. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of 10-Chloro-9-anthraldehyde for Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biomedical and pharmaceutical research, the precise and selective detection of primary amines is a critical task. These functional groups are foundational to the structure of peptides, proteins, and numerous small molecule drugs, making their quantification essential for everything from proteomic analysis to drug stability studies. The ideal fluorescent probe for this purpose should not only offer high sensitivity but, more importantly, exhibit stringent selectivity for primary amines over their secondary and tertiary counterparts. This guide provides an in-depth technical evaluation of 10-Chloro-9-anthraldehyde as a selective fluorescent labeling reagent for primary amines, comparing its performance with established alternatives and providing a robust experimental framework for its validation.

The Chemical Rationale: Why Aldehydes Favor Primary Amines

The selectivity of this compound for primary amines is rooted in the well-established chemistry of Schiff base formation. This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate, a carbinolamine, then undergoes dehydration to form a stable carbon-nitrogen double bond, known as an imine or Schiff base.[1][2]

Secondary amines can also react with aldehydes to form carbinolamines. However, due to the absence of a second proton on the nitrogen atom, the dehydration step to form a stable imine is sterically hindered and generally does not occur under standard conditions.[3] Tertiary amines, lacking a proton on the nitrogen atom, do not undergo this reaction with aldehydes at all. This inherent chemical principle forms the basis for the high selectivity of aldehyde-based probes for primary amines.

The anthracene core of this compound provides the necessary fluorophore for detection. The formation of the imine extends the conjugated π-system, often leading to a shift in the fluorescence properties of the molecule, which can be exploited for quantification.

A Comparative Landscape of Amine-Reactive Probes

While this compound presents a promising avenue for selective primary amine detection, it is essential to evaluate its performance against other commonly used reagents. This guide considers three established alternatives: Fluorescamine, o-Phthalaldehyde (OPA), and Dansyl Chloride.

  • Fluorescamine: This reagent reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone products.[4] A key advantage is that both fluorescamine and its hydrolysis products are non-fluorescent, leading to low background signals.

  • o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to yield intensely fluorescent isoindole derivatives.[4] It is known for its high sensitivity.

  • Dansyl Chloride: This reagent reacts with primary and secondary amines to produce fluorescent sulfonamide adducts. Its reactivity with secondary amines makes it less selective for primary amines compared to aldehyde-based probes.[5]

The following table provides a comparative overview of these reagents. The photophysical properties for the this compound-amine adduct are estimated based on the properties of 9-anthraldehyde and the expected behavior of the resulting imine.

Probe Reactive Group Selectivity Excitation (λex, nm) Emission (λem, nm) Est. Molar Absorptivity (ε, M⁻¹cm⁻¹) Est. Quantum Yield (Φ) Key Advantages Potential Interferences/Disadvantages
This compound AldehydePrimary Amines~365~450-500~9,700 (for 9-anthraldehyde)[6]~0.3 (similar to anthracene)[7]High selectivity for primary amines.Imine bond can be susceptible to hydrolysis.[1]
Fluorescamine Spiro-lactonePrimary Amines~390~475Not specifiedNot specifiedVery fast reaction; non-fluorescent reagent and byproducts.Reagent hydrolyzes rapidly in aqueous media.
o-Phthalaldehyde (OPA) DialdehydePrimary Amines (with thiol)~340~455Not specifiedNot specifiedHigh sensitivity.Requires a thiol co-reagent; fluorescent product can be unstable.
Dansyl Chloride Sulfonyl ChloridePrimary & Secondary Amines~340~525Not specifiedNot specifiedReacts with both primary and secondary amines.Less selective for primary amines; fluorescent reagent.[5]

A Self-Validating Experimental Protocol for Selectivity Evaluation

To empirically validate the selectivity of this compound and compare it with other reagents, the following comprehensive protocol is proposed. This workflow is designed to be self-validating by directly comparing the reactivity of each probe with a primary, secondary, and tertiary amine under identical conditions.

Reagent and Standard Preparation
  • Amine Standards: Prepare 10 mM stock solutions of a primary amine (e.g., n-butylamine), a secondary amine (e.g., diethylamine), and a tertiary amine (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).

  • Probe Solutions:

    • This compound: Prepare a 1 mM solution in acetonitrile.

    • Fluorescamine: Prepare a 1 mM solution in acetone.

    • o-Phthalaldehyde (OPA) Reagent: Prepare a solution containing 50 mg of OPA, 1 ml of ethanol, 100 µl of 2-mercaptoethanol, and 9 ml of a 0.1 M borate buffer (pH 9.5).

    • Dansyl Chloride: Prepare a 1 mM solution in acetonitrile.

  • Reaction Buffer: 0.1 M Borate buffer, pH 9.5.

Derivatization Procedure

For each probe, perform the following derivatization with each of the three amine standards:

  • In a microcentrifuge tube, combine 50 µL of the 10 mM amine standard (or a blank with solvent only) and 450 µL of the reaction buffer.

  • Add 500 µL of the respective probe solution.

  • Vortex the mixture briefly and incubate at room temperature for the following durations:

    • This compound: 30 minutes.

    • Fluorescamine: 5 minutes.

    • OPA Reagent: 10 minutes.

    • Dansyl Chloride: 60 minutes.

  • After incubation, filter the samples through a 0.22 µm syringe filter into HPLC vials.

HPLC-FLD Analysis
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • This compound Adduct: λex = 365 nm, λem = 480 nm

    • Fluorescamine Adduct: λex = 390 nm, λem = 475 nm

    • OPA Adduct: λex = 340 nm, λem = 455 nm

    • Dansyl Chloride Adduct: λex = 340 nm, λem = 525 nm

Data Analysis and Interpretation

For each probe, compare the chromatograms obtained from the primary, secondary, and tertiary amine reactions.

  • High Selectivity: A large, well-defined peak should be observed for the primary amine, with negligible or no corresponding peaks for the secondary and tertiary amines.

  • Moderate Selectivity: Significant peaks for both primary and secondary amines would indicate lower selectivity.

  • Lack of Selectivity: The presence of peaks for all three amine types would demonstrate a lack of selectivity.

The peak area of the fluorescent derivative can be used for quantitative comparison of the reactivity of each probe with the different amine classes.

Visualizing the Process

To better understand the experimental design and the underlying chemistry, the following diagrams are provided.

G cluster_0 Reagent Preparation cluster_1 Derivatization cluster_2 Analysis Amine_Standards Primary, Secondary, & Tertiary Amine Standards Reaction_Setup Mix Amine Standard, Buffer, and Probe Amine_Standards->Reaction_Setup Probe_Solutions This compound Fluorescamine OPA Dansyl Chloride Probe_Solutions->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation HPLC_FLD HPLC Separation and Fluorescence Detection Incubation->HPLC_FLD Data_Analysis Compare Chromatograms and Peak Areas HPLC_FLD->Data_Analysis

Caption: Experimental workflow for the comparative evaluation of amine-selective fluorescent probes.

G reagents This compound + Primary Amine (R-NH₂) intermediate Carbinolamine Intermediate reagents->intermediate Nucleophilic Attack product Schiff Base (Imine) + Water intermediate->product Dehydration

Caption: Reaction mechanism of this compound with a primary amine to form a fluorescent Schiff base.

Conclusion and Future Outlook

The inherent reactivity of the aldehyde functional group strongly suggests that this compound will exhibit high selectivity for primary amines. The experimental protocol outlined in this guide provides a robust and self-validating framework for confirming this selectivity and quantitatively comparing its performance against established reagents. The key advantages of this compound are its predicted high selectivity and the favorable fluorescence properties of the anthracene core. However, the stability of the resulting imine bond in aqueous media should be carefully considered for specific applications.

By following the methodologies presented here, researchers, scientists, and drug development professionals can make informed decisions about the most suitable fluorescent probe for their specific amine detection needs, ensuring both the accuracy and reliability of their results.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Gray, W. R. (1972). Dansyl chloride procedure. Methods in Enzymology, 25, 121-138.
  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872.
  • Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 72(2), 619-622.
  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
  • Berlman, I. B. (1971).
  • Dawson, W. R., & Windsor, M. W. (1968). Fluorescence yields of aromatic compounds. The Journal of Physical Chemistry, 72(9), 3251-3260.
  • NIST Chemistry WebBook. (n.d.). 9-Anthraldehyde.
  • Glushchenko, N. N., & Ol'khovskaya, I. P. (2004). Use of o-phthalaldehyde for the fluorimetric determination of primary amines. Journal of Analytical Chemistry, 59(1), 72-76.
  • Reade, T. H., & Tso, K. C. (1931). The Reaction between Aldehydes and Amines. Journal of the Chemical Society (Resumed), 2221-2226.
  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510.
  • O'Donnell, M. J. (2004). The Preparation of Imines. In Science of Synthesis (Vol. 27, pp. 299-325). Thieme.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, particularly those with potential applications in materials science and drug development, the rigorous assessment of purity is a cornerstone of reliable research. 10-Chloro-9-anthraldehyde, a derivative of anthracene, is a valuable building block in the synthesis of more complex molecules.[1][2] Its reactivity is largely dictated by the aldehyde functional group and the electronic properties of the chloro-substituted aromatic system. The presence of impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. This guide provides an in-depth comparison of analytical techniques for the purity analysis of synthesized this compound, grounded in the principles of scientific integrity and supported by experimental data.

The Synthetic Landscape: Understanding Potential Impurities from the Vilsmeier-Haack Reaction

This compound is typically synthesized via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[3] The reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) generates an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] This reagent then undergoes an electrophilic aromatic substitution with the anthracene core, followed by hydrolysis to yield the desired aldehyde.[4][5]

Understanding this mechanism is crucial for anticipating potential impurities. The primary impurities in the synthesis of this compound can be categorized as follows:

  • Unreacted Starting Materials: Residual 9-chloroanthracene.

  • Over-reaction Products: Di-formylated or tri-formylated chloroanthracene species, although typically less prevalent due to steric hindrance.

  • Side-reaction Products: Products arising from the reaction of the Vilsmeier reagent with the solvent or other nucleophiles present in the reaction mixture.

  • Isomeric Impurities: Depending on the starting material, other isomers of chloroanthraldehyde could potentially be present.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as DMF, toluene, or ethanol.[6]

A thorough purity analysis must be capable of separating and identifying these potential contaminants from the target compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. For this compound, a crystalline solid at room temperature, the most relevant techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complemented by spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[7][8]

Principle: Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. The differential interaction of the analyte and impurities with the stationary phase leads to their separation.

Advantages for this compound Analysis:

  • Direct Analysis: No derivatization is required, simplifying sample preparation and avoiding potential side reactions.[7]

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separation. For this compound, a reverse-phase method is effective.[9]

  • Quantitative Accuracy: HPLC with UV detection provides excellent quantitative performance for purity determination and impurity profiling.

A typical HPLC method for this compound is outlined below:

ParameterConditionRationale
Column Newcrom R1, 5 µm, 4.6 x 150 mmA reverse-phase column with low silanol activity, suitable for the separation of aromatic compounds.[9]
Mobile Phase Acetonitrile:Water:Phosphoric AcidA common mobile phase for reverse-phase chromatography of aromatic compounds, providing good resolution.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 254 nm and 365 nmAromatic compounds like this compound exhibit strong absorbance in the UV region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Data Interpretation: The purity of the synthesized this compound is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities, which can be quantified relative to the main component.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B Precise mass C Filter through 0.45 µm Syringe Filter B->C Ensure solubility D Inject into HPLC System C->D Remove particulates E Separation on Reverse-Phase Column D->E Automated injection F UV Detection E->F Differential partitioning G Integrate Peak Areas F->G Generate chromatogram H Calculate Purity (%) G->H Quantify components

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a stationary phase within a heated column. The separated components are then ionized and detected by a mass spectrometer, which provides structural information.

Advantages for this compound Analysis:

  • High Sensitivity: GC-MS can detect trace-level impurities, often in the parts-per-billion (ppb) range.[10]

  • Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison with spectral libraries.

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents and low molecular weight byproducts.

Considerations: this compound has a relatively high melting point (215-218 °C), which means it is not highly volatile.[1] Therefore, high inlet and column temperatures are required, which could potentially lead to thermal degradation of the analyte or impurities.

A typical GC-MS method for the analysis of halogenated polycyclic aromatic hydrocarbons is outlined below:

ParameterConditionRationale
Column DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity column suitable for the separation of polycyclic aromatic hydrocarbons.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280 °CSufficiently high to ensure complete vaporization of the analyte without causing significant degradation.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 minA temperature program that allows for the separation of compounds with a range of boiling points.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 50-500Standard EI conditions for generating reproducible mass spectra for library matching.

Data Interpretation: The total ion chromatogram (TIC) shows the separation of all ionizable components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compound. The purity can be estimated by the area percentage of the main peak in the TIC.

Experimental Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B Precise mass C Inject into GC Inlet B->C Ensure solubility D Vaporization & Separation in GC Column C->D Automated injection E Ionization & Mass Analysis in MS Detector D->E Separation by volatility F Generate Total Ion Chromatogram (TIC) E->F Generate TIC G Extract Mass Spectra of Peaks F->G For each peak H Identify Impurities via Library Search G->H NIST library, etc.

Caption: Workflow for GC-MS impurity profiling of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on polarity.[7]Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[7]
Analyte Volatility Not required; ideal for non-volatile and thermally labile compounds.[10]Requires the sample to be volatile and thermally stable.[10]
Derivatization Generally not required.[7]May be necessary for polar or non-volatile compounds, but not for this compound itself.
Detection UV-Vis, providing quantitative data.[8]Mass Spectrometry, providing structural information and high sensitivity.[10]
Sensitivity Typically in the parts-per-million (ppm) to low ppb range.[10]High sensitivity, with detection limits in the low ppb to parts-per-trillion (ppt) range.[10]
Primary Application Quantitative purity assessment and routine quality control.Identification of volatile and unknown impurities.

Spectroscopic Confirmation: The Unambiguous Identification

Chromatographic techniques provide information on the number and relative amounts of components in a sample, but they do not provide definitive structural information on their own. Therefore, spectroscopic methods are essential for confirming the identity of the main peak as this compound and for elucidating the structure of any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aldehyde proton. The chemical shift and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the anthracene core. The aldehyde proton typically appears as a singlet in the downfield region (around 10-11 ppm). The presence of impurity peaks would indicate other organic compounds.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in this compound. The chemical shift of the carbonyl carbon (around 190 ppm) is a key diagnostic peak.

Reference spectra for this compound are available in public databases such as SpectraBase and ChemicalBook for comparison.[1][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:

  • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹. The conjugation with the aromatic ring shifts this to a lower wavenumber compared to a saturated aldehyde.[12]

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[12]

  • C=C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.[12]

  • C-Cl stretch: Typically observed in the fingerprint region (below 800 cm⁻¹).

The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of alcohol or carboxylic acid impurities. A comparison can be made with the FT-IR spectrum of the starting material (9-chloroanthracene) to confirm the introduction of the aldehyde group.

The Role of Reference Standards

For absolute quantification and definitive identification, the use of a certified reference material (CRM) or a well-characterized internal standard is essential.[13][14][15] While a specific CRM for this compound may not be readily available, commercially available high-purity standards can be used to confirm the identity of the main peak by retention time and mass spectrum matching.[16][17] For quantitative analysis, a calibration curve should be prepared using a standard of known concentration.

Conclusion: A Multi-faceted Approach to Purity Assurance

A comprehensive purity analysis of synthesized this compound requires a multi-faceted approach. HPLC is the preferred method for routine quantitative purity assessment due to its robustness and the ability to analyze the compound directly. GC-MS serves as a complementary technique, offering high sensitivity for the detection and identification of volatile impurities and residual solvents. Finally, NMR and FT-IR spectroscopy are indispensable for the unambiguous confirmation of the chemical structure of the synthesized product. By employing this integrated analytical strategy, researchers can ensure the quality and reliability of their synthesized materials, which is paramount for the advancement of scientific research and drug development.

References

  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka.
  • Supporting Information. Org. Lett., 2014, 16, 390−393.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • PubChem. This compound. National Institutes of Health.
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum.
  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart.
  • Wikipedia. Vilsmeier–Haack reaction.
  • ChemEurope.com. Vilsmeier-Haack reaction.
  • World Journal of Pharmaceutical Research. A comprehensive review of method development by hplc.
  • Cambridge University Press. Vilsmeier-Haack Reaction.
  • National Institute of Standards and Technology. Standard Reference Material 1647f - Certificate of Analysis.
  • Journal of Chemical Technology and Metallurgy. GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5.
  • Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS.
  • National Institute of Standards and Technology. NIST Standard Reference Materials® 2023 Catalog.
  • Agilent. Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • National Institutes of Health. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • Environmental Protection Agency. Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS.
  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • PubChem. 9-Anthracenecarboxaldehyde. National Institutes of Health.
  • Wikipedia. Anthracene-9-carbaldehyde.

Sources

A Senior Application Scientist's Guide to the Analysis of 10-Chloro-9-anthraldehyde: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. This guide provides an in-depth technical analysis of 10-Chloro-9-anthraldehyde, a key building block in organic synthesis. We will delve into the critical aspects of its Certificate of Analysis (CoA), compare it with viable alternatives—9-anthraldehyde and 9,10-anthracenedicarboxaldehyde—and provide detailed, field-tested protocols for its analytical characterization.

Understanding the Significance of this compound

This compound is a versatile synthetic intermediate utilized in the construction of complex π-conjugated organic frameworks.[1] The presence of the chloro-substituent and the aldehyde group on the anthracene core allows for a range of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. Its applications include the preparation of fluorescent probes and organic semiconductors. The purity of this reagent is critical, as even minor impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final products.

Deconstructing the Certificate of Analysis: A Comparative Approach

A Certificate of Analysis is more than just a document of compliance; it is a detailed report card of a chemical's quality. Below is a comparative analysis of typical specifications for this compound and two common alternatives.

Table 1: Comparative Certificate of Analysis Specifications

ParameterThis compound9-anthraldehyde9,10-anthracenedicarboxaldehydeSignificance for the Researcher
CAS Number 10527-16-9[1][2][3][4][5]642-31-9[6][7][8][9][10]7044-91-9[11]Ensures correct compound identification.
Molecular Formula C₁₅H₉ClO[2][3][5]C₁₅H₁₀O[9][10]C₁₆H₁₀O₂[11]Confirms the elemental composition.
Molecular Weight 240.68 g/mol [1][3][5]206.24 g/mol [7][10]234.25 g/mol [11]Essential for stoichiometric calculations.
Purity (Assay) ≥95% - 97%[1][2]≥97% - 99%[6][12][13]Typically ≥98%A direct measure of the amount of the desired compound. Higher purity minimizes the risk of side reactions.
Melting Point 215-218 °C[1]103-105 °C[8]>300 °CA narrow melting point range is indicative of high purity.
Appearance Yellow to green powder/solid[1]Yellow powderYellow to orange solidVisual inspection can be a first indicator of potential contamination or degradation.
Solubility Soluble in tolueneSoluble in tolueneSparingly soluble in common organic solventsImportant for reaction setup and purification.

Expert Insights: The higher purity often seen with 9-anthraldehyde (≥99%) makes it a preferred choice when the chloro-substituent is not required for the subsequent synthetic steps.[12][13] The significantly higher melting point of 9,10-anthracenedicarboxaldehyde reflects its more symmetrical structure.

Unveiling the Impurity Profile: What to Look For

The synthetic route to these aldehydes often dictates the likely impurities. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic compounds like anthracene, can introduce specific byproducts.[14][15][16][17][18]

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual anthracene or 10-chloroanthracene.

  • Over-reaction Products: In the case of this compound, dichlorinated species could be present. For 9-anthraldehyde, the formation of 9,10-anthracenedicarboxaldehyde is a possibility.

  • Isomers: Incomplete regioselectivity during formylation could lead to other isomers, although the 9-position of anthracene is highly activated.[15]

  • Residual Solvents and Reagents: Traces of solvents like DMF or o-dichlorobenzene, and remnants of the Vilsmeier reagent (formed from POCl₃ and DMF) may be present.[17][18]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (e.g., 9-anthracenecarboxylic acid).

G cluster_synthesis Synthesis & Impurity Genesis cluster_analysis Analytical Workflow Anthracene Anthracene Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Anthracene->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound Impurities Impurities Vilsmeier-Haack Reaction->Impurities Byproducts Sample Sample This compound->Sample HPLC HPLC Sample->HPLC GC-MS GC-MS Sample->GC-MS NMR NMR Sample->NMR Purity Assessment Purity Assessment HPLC->Purity Assessment GC-MS->Purity Assessment Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Experimental Protocols for Quality Verification

The following are detailed protocols for the analysis of this compound and its analogs. These methods are designed to be robust and provide a comprehensive characterization of the material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC is an excellent technique for separating the target aldehyde from non-polar impurities like unreacted anthracene and more polar byproducts such as the corresponding carboxylic acid.

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[19]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 254 nm and 365 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • 0-20 min: 60% B to 100% B.

    • 20-25 min: Hold at 100% B.

    • 25-26 min: 100% B to 60% B.

    • 26-30 min: Hold at 60% B for column re-equilibration.

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

Rationale: GC-MS is ideal for identifying volatile impurities such as residual solvents and can also provide mass spectral data for the main component and non-volatile impurities if they are thermally stable and sufficiently volatile.

Step-by-Step Protocol:

  • System Preparation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in dichloromethane or another suitable volatile solvent.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Assess purity by area percentage, keeping in mind that response factors can vary between compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR provide unambiguous structural confirmation and can detect impurities with different proton or carbon environments.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ) for this compound:

      • Aldehyde proton: ~11.5 ppm (singlet).

      • Aromatic protons: 8.0-9.0 ppm (multiplets).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Chemical Shifts (δ) for this compound:

      • Aldehyde carbon: ~190 ppm.

      • Aromatic carbons: 120-140 ppm.

  • Data Analysis:

    • Integrate the proton signals to determine the relative ratios of different species.

    • Compare the observed chemical shifts with literature values or predicted spectra to confirm the structure and identify any major impurities.

G Start Start Purity_Check Purity_Check Start->Purity_Check HPLC / GC-MS Structure_Check Structure_Check Purity_Check->Structure_Check Purity > 95%? Fails_Specs Fails_Specs Purity_Check->Fails_Specs Purity < 95% Meets_Specs Meets_Specs Structure_Check->Meets_Specs Correct Structure by NMR? Structure_Check->Fails_Specs Incorrect Structure

Conclusion and Recommendations

The quality of this compound, or any synthetic reagent, is not a given. A thorough understanding and interrogation of the Certificate of Analysis, coupled with in-house analytical verification, are essential for reproducible and successful research.

  • For applications where the chloro-substituent is critical , this compound is the reagent of choice. However, researchers should be mindful of potential dichlorinated impurities.

  • When a simple formyl-anthracene moiety is required , the higher purity and lower cost of 9-anthraldehyde often make it a more practical alternative.

  • For applications requiring two aldehyde functionalities , 9,10-anthracenedicarboxaldehyde is the appropriate choice, though its reactivity and solubility differ significantly.

By implementing the comparative mindset and the robust analytical protocols outlined in this guide, scientists can ensure the quality of their starting materials and build a solid foundation for their synthetic endeavors.

References

  • Ottokemi. (n.d.). 9-Anthraldehyde, 97%, COA, Certificate of Analysis, 642-31-9, A 2805.
  • The Chemistry Behind 9-Anthraldehyde: Synthesis and Applications. (2025, December 27). Chemical Information.
  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • SpectraBase. (n.d.). 9,10-anthracenedicarboxaldehyde.
  • PubChem. (n.d.). 9-Anthracenecarboxaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • 9-Anthraldehyde for Dye Synthesis: Purity, Applications, and Sourcing. (n.d.). Chemical Information.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Global Substance Registration System. (n.d.). This compound.
  • ChemEurope.com. (n.d.). Vilsmeier-Haack reaction.
  • Reddit. (2020, April 3). Wittig Reaction: Synthesis of trans-9-(2-phenylethenyl) antracene TLC Analysis. Please Help!!!.
  • Yan, D. (n.d.). Supplementary Information Engineering COFs as Smart Triggers for Rapid Capture and Controlled Release of Singlet Oxygen. The Royal Society of Chemistry.
  • NIST. (n.d.). 9-Anthracenecarboxaldehyde. In NIST Chemistry WebBook.
  • Google Patents. (n.d.). US6084134A - Process for preparing 9-anthracenecarbaldehyes.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Activity of 9-10 Anthracenedicarboxaldehyde bis[(4,5-dihydro-1 H-imidazol-2-yl)hydrazone]dihydrochloride (CL216,942) in a Human Tumor Cloning System. Leads for Phase II Trials in Man.
  • PubMed. (n.d.). Phase I clinical investigation of 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1 H-imidazol-2-yl)hydrazone] dihydrochloride (CL216,942).
  • PubMed. (n.d.). Phase I clinical evaluation of 9,10-anthracenedicarboxyaldehyde[bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone]dihydrochloride (bisantrene).
  • PubMed. (n.d.). Phase II study of 9-10 anthracene-dicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl) hydrazone dihydrochloride (CL216,942; ADAH) in patients with advanced colorectal carcinoma.

Sources

A Comparative Guide to the Synthesis of 10-Chloro-9-anthraldehyde: An Analysis of Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of functionalized polycyclic aromatic hydrocarbons is a critical endeavor. Among these, 10-Chloro-9-anthraldehyde stands out as a versatile building block, prized for its utility in the creation of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, with a focus on reaction yields and the underlying chemical principles that govern experimental outcomes.

Introduction: The Significance of this compound

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The presence of both a reactive aldehyde group at the 9-position and a chloro-substituent at the 10-position makes it a bifunctional intermediate. The aldehyde allows for a wide range of subsequent chemical transformations, including the formation of imines, oximes, and Wittig-type olefination reactions, while the chloro group can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This dual reactivity opens avenues for the synthesis of novel dyes, molecular probes, and pharmaceutical scaffolds.

This guide will explore the two most prevalent synthetic strategies for obtaining this compound:

  • Vilsmeier-Haack Formylation of 9-Chloroanthracene: An electrophilic substitution reaction that introduces the aldehyde group onto the pre-chlorinated anthracene core.

  • Electrophilic Chlorination of 9-Anthraldehyde: The introduction of a chlorine atom onto the anthracene ring system that already possesses the aldehyde functionality.

By examining the experimental data and mechanistic underpinnings of each approach, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy can significantly impact the overall efficiency and yield of the target molecule. Below is a summary of the key reaction parameters and reported yields for the two primary methods.

Synthetic Route Starting Material Key Reagents Solvent Reported Yield Reference
Vilsmeier-Haack Formylation9-ChloroanthracenePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane (DCM) or DMFNot explicitly reported for this specific substrate in the literature reviewed. Yields for the formylation of the parent anthracene are in the range of 77-84%.Modeled after[1]
Electrophilic Chlorination9-AnthraldehydeCupric Chloride (CuCl₂)Carbon Tetrachloride (CCl₄) or Chlorobenzene>90% (for analogous 9-substituted anthracenes)[2]

In-Depth Discussion of Synthetic Methodologies

Vilsmeier-Haack Formylation of 9-Chloroanthracene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4][5] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the aromatic ring.[4]

Mechanism and Rationale:

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent, a chloroiminium ion.[4] The electron-rich anthracene ring of 9-chloroanthracene then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Electrophilic Aromatic Substitution Nine_Chloroanthracene 9-Chloroanthracene Nine_Chloroanthracene->Intermediate Ten_Chloro_Nine_anthraldehyde This compound Intermediate->Ten_Chloro_Nine_anthraldehyde H2O H₂O (Workup) H2O->Ten_Chloro_Nine_anthraldehyde Hydrolysis

Figure 1: Vilsmeier-Haack Formylation Workflow. This diagram illustrates the key stages of the Vilsmeier-Haack reaction, from the formation of the electrophilic Vilsmeier reagent to the final product.

Experimental Protocol (Adapted from the formylation of anthracene[1]):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-chloroanthracene and a suitable solvent such as o-dichlorobenzene.

  • To this solution, add N-methylformanilide followed by the slow addition of phosphorus oxychloride while stirring.

  • Heat the reaction mixture on a steam bath to approximately 90-95°C for 1-2 hours. The solution will typically develop a deep red color.

  • After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium acetate.

  • The product is then isolated via steam distillation to remove the solvent and unreacted reagents, followed by filtration.

  • The crude product is purified by recrystallization from a suitable solvent like glacial acetic acid to afford the final product.

Discussion of Yields and Causality:

Electrophilic Chlorination of 9-Anthraldehyde

An alternative and potentially higher-yielding approach is the direct chlorination of 9-anthraldehyde. This strategy takes advantage of the electron-rich nature of the anthracene ring system, which is susceptible to electrophilic attack.

Mechanism and Rationale:

In this method, an electrophilic chlorine source is used to introduce a chlorine atom at the 10-position of the 9-anthraldehyde molecule. A common and effective reagent for this transformation is anhydrous cupric chloride (CuCl₂).[2] The reaction likely proceeds through a charge-transfer complex, followed by the delivery of an electrophilic chlorine equivalent to the electron-rich 10-position of the anthracene core.

Chlorination_Workflow Nine_Anthraldehyde 9-Anthraldehyde Ten_Chloro_Nine_anthraldehyde This compound Nine_Anthraldehyde->Ten_Chloro_Nine_anthraldehyde CuCl2 CuCl₂ (Anhydrous) CuCl2->Ten_Chloro_Nine_anthraldehyde Electrophilic Chlorination Solvent_Heat Solvent (e.g., CCl₄) Heat (Reflux) Solvent_Heat->Ten_Chloro_Nine_anthraldehyde

Figure 2: Electrophilic Chlorination Workflow. This diagram outlines the direct chlorination of 9-anthraldehyde using cupric chloride to yield the target product.

Experimental Protocol (Based on the chlorination of 9-substituted anthracenes[2]):

  • In a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser, place 9-anthraldehyde, anhydrous cupric chloride, and a solvent such as carbon tetrachloride or chlorobenzene.

  • The reaction mixture is stirred and heated under reflux for an extended period (e.g., 18-24 hours). During this time, the brown cupric chloride is converted to white cuprous chloride.

  • After the reaction is complete, the solid cuprous chloride is removed by filtration.

  • The filtrate is passed through a column of alumina to remove any remaining impurities.

  • The solvent is removed from the eluate by evaporation under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent like petroleum ether.

Discussion of Yields and Causality:

The chlorination of 9-substituted anthracenes using cupric chloride has been reported to proceed in high yields, often exceeding 90%.[2] The aldehyde group at the 9-position is an electron-withdrawing group, which deactivates the anthracene ring towards electrophilic substitution. However, the reaction is still highly favorable at the peri-position (C10) due to the overall high electron density of the anthracene system. The use of a milder chlorinating agent like CuCl₂ helps to control the regioselectivity and prevent over-chlorination, which can be an issue with more reactive chlorinating agents. This method represents a highly efficient and direct route to this compound.

Conclusion and Recommendations

Based on the available literature, the electrophilic chlorination of 9-anthraldehyde using cupric chloride appears to be the more promising and higher-yielding synthetic route to this compound. The reported yields for analogous reactions are excellent, and the procedure is straightforward.

The Vilsmeier-Haack formylation of 9-chloroanthracene remains a viable, albeit likely lower-yielding, alternative. The deactivating effect of the chloro-substituent on the starting material is a key consideration. For researchers who have ready access to 9-chloroanthracene, this method may be worth exploring, but optimization of the reaction conditions would likely be necessary to achieve satisfactory yields.

Ultimately, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. It is recommended that researchers carefully evaluate both methods and consider performing small-scale pilot reactions to determine the optimal conditions for their specific needs.

References

  • Fieser, L. F.; Hartwell, J. L.; Jones, J. E.; Wood, J. H.; Bost, R. W. 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Org. Synth.1940, 20, 11. [Link]
  • ChemEurope. Vilsmeier-Haack reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Nonhebel, D. C.; Mitchell, J. C. 9-Chloroanthracene. Org. Synth.1979, 59, 36. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Kimura, Y.; Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry2014, 4, 149-159. [Link]
  • PubChem. This compound. [Link]
  • SIELC Technologies. This compound. [Link]

Sources

A Comparative Guide to the Photostability of Fluorophores: An In-depth Assessment of 10-Chloro-9-anthraldehyde Against Common Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of a fluorophore extends beyond its spectral properties. The photostability, or the resilience of a fluorophore to photodegradation upon light exposure, is a critical parameter that dictates the reliability and temporal window of an experiment. This guide provides a comprehensive framework for assessing the photostability of 10-Chloro-9-anthraldehyde, a lesser-characterized anthracene derivative, in comparison to widely used fluorophores such as Fluorescein, Rhodamine B, and a BODIPY analogue.

The irreversible photochemical destruction of a fluorophore, known as photobleaching, can significantly compromise experimental outcomes by diminishing the fluorescent signal over time.[1][2] This is particularly detrimental in applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging, single-molecule tracking, and high-content screening. Understanding the photobleaching kinetics of a fluorophore is therefore paramount for robust and reproducible data acquisition.

This technical guide is structured to provide both the theoretical underpinnings of photostability and a practical, step-by-step methodology for its quantitative assessment. By understanding the "why" behind the experimental design, researchers can adapt and validate this protocol for their specific applications.

The Mechanism of Photobleaching: A Primer

Photobleaching is a complex process initiated by the transition of a fluorophore from its excited singlet state to a longer-lived, and more chemically reactive, excited triplet state.[3][4] In this triplet state, the fluorophore can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically alter and destroy the fluorophore's structure, rendering it non-fluorescent.[5] The rate of photobleaching is influenced by several factors, including the intrinsic molecular structure of the fluorophore, the intensity and wavelength of the excitation light, and the chemical composition of its microenvironment.[6]

Comparative Analysis of Fluorophore Photostability

To provide a clear benchmark for evaluating this compound, we will compare its photostability against three well-characterized fluorophores with distinct chemical scaffolds and photophysical properties: Fluorescein, Rhodamine B, and BODIPY FL.

Table 1: Photophysical Properties of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound ~365¹~400-500¹To be determinedTo be determined
Fluorescein 4945180.79 (in ethanol)[7][8]92,300[7]
Rhodamine B 5545760.49 - 0.70 (in ethanol)[9][10]110,000
BODIPY FL 503512~0.9-1.0[11]~80,000

¹Note: The spectral properties of this compound are based on typical values for anthracene derivatives and require experimental verification.[12][13]

Experimental Protocol for Photostability Assessment

This section details a robust and self-validating protocol to quantify and compare the photostability of this compound against the selected reference fluorophores. The causality behind each experimental choice is explained to ensure scientific integrity.

I. Rationale for Experimental Design

The core of this protocol is to subject each fluorophore to identical, controlled illumination conditions while monitoring the decay of their fluorescence intensity over time. This allows for a direct and unbiased comparison of their photostability. The choice of solvent, concentration, and illumination source are critical parameters that must be kept constant across all experiments.

II. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare stock solutions of all fluorophores in ethanol prep_dil Prepare working dilutions (Absorbance ~0.1 at λex) prep_sol->prep_dil acq_run Record fluorescence decay over time at λem prep_dil->acq_run Load sample acq_setup Configure fluorometer with continuous excitation source acq_setup->acq_run analysis_norm Normalize fluorescence intensity data acq_run->analysis_norm Export data analysis_plot Plot normalized intensity vs. time analysis_norm->analysis_plot analysis_fit Fit data to an exponential decay model analysis_plot->analysis_fit analysis_calc Calculate photobleaching half-life (t½) analysis_fit->analysis_calc

Caption: Experimental workflow for comparative photostability assessment.

III. Step-by-Step Methodology
  • Preparation of Fluorophore Solutions:

    • Prepare 1 mM stock solutions of this compound, Fluorescein, Rhodamine B, and BODIPY FL in spectroscopic grade ethanol. Ethanol is chosen as a common solvent in which the photophysical properties of the reference dyes are well-documented.[7][9]

    • From the stock solutions, prepare working dilutions of each fluorophore in ethanol. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the respective excitation maximum (λex) in a 1 cm path length cuvette. This ensures that the initial number of excited molecules is comparable across all samples and minimizes inner filter effects.[14]

  • Instrumentation and Setup:

    • Use a spectrofluorometer equipped with a continuous wave (CW) light source (e.g., a Xenon arc lamp).

    • Set the excitation wavelength to the λex of the fluorophore being tested.

    • Set the emission wavelength to the λem of the fluorophore.

    • Use a fixed slit width for both excitation and emission monochromators for all measurements to ensure consistent light throughput.

  • Photobleaching Experiment:

    • Place the cuvette containing the fluorophore solution in the sample holder of the spectrofluorometer.

    • Initiate continuous illumination with the excitation light source.

    • Record the fluorescence intensity at the emission maximum every 10 seconds for a total duration of 30 minutes, or until the fluorescence intensity has decayed to less than 10% of its initial value.

    • Repeat the experiment for each of the four fluorophores under identical conditions. A blank measurement with pure ethanol should also be performed to account for any background signal.

  • Data Analysis:

    • Subtract the background signal from each fluorescence decay curve.

    • Normalize the fluorescence intensity of each time course to its initial value (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • Fit the decay curves to a single or bi-exponential decay model to determine the photobleaching rate constant(s).

    • Calculate the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Expected Results and Interpretation

The primary output of this study will be a quantitative comparison of the photobleaching rates and half-lives of the four fluorophores.

Table 2: Hypothetical Comparative Photostability Data

FluorophorePhotobleaching Half-life (t½, seconds)
This compound To be determined
Fluorescein ~30-60
Rhodamine B ~120-180
BODIPY FL >600

Note: The values for the reference fluorophores are illustrative and can vary depending on the specific experimental conditions.

A longer photobleaching half-life indicates greater photostability. Based on the known properties of these classes of dyes, it is expected that BODIPY FL will exhibit the highest photostability, followed by Rhodamine B, and then Fluorescein.[][16][17] The photostability of this compound, as an anthracene derivative, may be limited, as anthracene-based compounds can be susceptible to photooxidation.[18][19]

Discussion and Field-Proven Insights

The choice of a fluorophore should not be based solely on its photostability but on a holistic consideration of its properties in the context of the intended application.

  • For high-intensity, long-duration imaging: A highly photostable fluorophore like a BODIPY or certain cyanine dyes is preferable.[20][21][22]

  • For applications where quantum yield is paramount: Fluorophores like Rhodamine B and Fluorescein, despite their moderate photostability, offer high brightness which can be advantageous for detecting low-abundance targets, provided the illumination time is minimized.[9][23]

  • The case for this compound: Should experimental data reveal that this compound possesses unique spectral properties or serves as a valuable environmental probe, its photostability will be a key determinant of its practical utility. If its photostability is found to be low, strategies to mitigate photobleaching, such as the use of antifade reagents or triplet-state quenchers, could be explored.[24][25]

Conclusion

This guide provides a rigorous and scientifically grounded framework for the comparative assessment of the photostability of this compound. By adhering to the detailed protocol and understanding the underlying principles, researchers can generate reliable and reproducible data to make informed decisions about the suitability of this and other fluorophores for their specific research needs. The ultimate goal is to empower scientists with the knowledge to select the optimal fluorescent tool, thereby enhancing the quality and impact of their experimental findings.

References

  • Rhodamine B. OMLC. URL: https://omlc.org/spectra/PhotochemCAD/html/RhodamineB.html
  • Rhodamine B. Wikipedia. URL: https://en.wikipedia.org/wiki/Rhodamine_B
  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03326a
  • Fluorescein. OMLC. URL: https://omlc.org/spectra/PhotochemCAD/html/fluorescein.html
  • Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1282043/
  • Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. URL: https://arxiv.org/abs/1805.07539
  • Determination of the Relative Quantum Yield of Rhodamine B. JASCO Inc. URL: https://jascoinc.
  • Modulate BODIPY Dye Properties for Fluorescence & Stability. Probes / BOC Sciences. URL: https://probes.bocsci.com/how-to-modulate-photophysical-photochemical-and-stability-properties-of-bodipy-dyes.html
  • Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a63310557e427a147
  • Measurement of the absolute fluorescence quantum yield of rhodamine B solution using a dual-beam thermal lens technique. IOPscience. URL: https://iopscience.iop.org/article/10.1088/0957-0233/8/7/011
  • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2018/ob/c8ob01051h
  • Quantum Yield [Rhodamine B]. AAT Bioquest. URL: https://www.aatbio.com/resources/quantum-yield/rhodamine_b
  • Fluorescein. OMLC. URL: https://omlc.org/spectra/PhotochemCAD/html/fluorescein(base).html
  • What is the quantum yield of fluorescein?. AAT Bioquest. URL: https://www.aatbio.
  • A Comparative Guide to the Quantum Yield of Fluorescein Derivatives. Benchchem. URL: https://www.benchchem.
  • Long-Wavelength, Photostable, Two-Photon Excitable BODIPY Fluorophores Readily Modifiable for Molecular Probes. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo401353h
  • On the Mechanisms of Cyanine Fluorophore Photostabilization. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3408581/
  • Photochemical Properties and Stability of BODIPY Dyes. MDPI. URL: https://www.mdpi.com/1420-3049/25/24/5888
  • Quantum yields of fluorescein under different buffer conditions. ResearchGate. URL: https://www.researchgate.net/figure/Quantum-yields-of-fluorescein-under-different-buffer-conditions_tbl3_283531084
  • Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. URL: https://www.researchgate.net/publication/244485086_Fluorescence_and_photostability_studies_of_anthracene-9-carboxylic_acid_in_different_media
  • On the Mechanisms of Cyanine Fluorophore Photostabilization. ResearchGate. URL: https://www.researchgate.
  • Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144985/
  • BODIPY. Wikipedia. URL: https://en.wikipedia.org/wiki/BODIPY
  • A Comparative Guide to Fluorophore Photostability: Evaluating "Corrigen" Against Standard Dyes. Benchchem. URL: https://www.benchchem.
  • New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.3c00078
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4885627/
  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794142/
  • Fluorophore Photobleaching Literature References. Nikon's MicroscopyU. URL: https://www.microscopyu.com/references/photobleaching
  • Bleaching Effects. Scientific Volume Imaging. URL: https://svi.nl/Bleaching-Effects
  • Photophysical Properties of Anthracene Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6670
  • Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. URL: https://micro.magnet.fsu.edu/primer/techniques/fluorescence/photobleachingintro.html
  • Photobleaching. Wikipedia. URL: https://en.wikipedia.org/wiki/Photobleaching
  • (A) Degradation of Rhodamine B (RhB) in dark condition, photolysis,... ResearchGate. URL: https://www.researchgate.net/figure/A-Degradation-of-Rhodamine-B-RhB-in-dark-condition-photolysis-and_fig10_348842603
  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. URL: https://blog.addgene.org/choosing-the-brightest-fluorescent-protein-photostability
  • (PDF) Photophysical Properties of Anthracene Derivatives. ResearchGate. URL: https://www.researchgate.
  • Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2020/pp/d0pp00051a
  • RHODAMINE B. Ataman Kimya. URL: https://www.
  • Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c07026
  • Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. The Journal of Physical Chemistry A - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.0c06175
  • This compound (C15H9ClO). PubChemLite. URL: https://pubchemlite.deepchem.org/compound/82703
  • This compound. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/82703
  • This compound 97 10527-16-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/152110
  • 9-Anthraldehyde - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductSafetyMSDSDetail.aspx?casno=642-31-9
  • An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Anthraldehyde Hydrazone. Benchchem. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-fluorescence-quantum-yield-of-9-anthraldehyde-hydrazone/
  • This compound. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/10-chloro-9-anthraldehyde-10527-16-9

Sources

A Senior Scientist's Guide to Benchmarking Fluorescent Probes for Formaldehyde Bioimaging: An Anthraldehyde Scaffold Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Formaldehyde (FA) is a critical, yet paradoxical, small molecule in biology; it is both an essential metabolic intermediate and a potent toxin.[1] Visualizing its spatiotemporal dynamics in living systems is paramount for understanding its role in health and disease. While numerous fluorescent probes for FA have been developed, a clear, comparative analysis to guide researcher choice is often lacking. This guide provides an in-depth performance benchmark of fluorescent probes for formaldehyde, with a special focus on the promising, yet underutilized, anthraldehyde scaffold.

It is important to clarify a common point of confusion: compounds like 10-Chloro-9-anthraldehyde are typically synthetic precursors, not direct bioimaging agents themselves. However, the core anthraldehyde structure is a foundational component for constructing advanced, reaction-based probes. Here, we benchmark a representative Anthraldehyde-Hydrazine Probe (AHP) against two of the most prevalent classes of FA sensors: BODIPY-based and Coumarin-based probes. This analysis is grounded in synthesized literature data and provides field-tested protocols for independent validation.

Introduction: The Need for Precise Formaldehyde Detection

Endogenously produced through processes like histone demethylation and one-carbon metabolism, formaldehyde exists in a delicate balance.[1] Disruptions in FA homeostasis are linked to neurodegenerative diseases, cancer, and diabetes.[2][3] Consequently, tools that can sensitively and selectively detect FA in real-time within live cells are indispensable.

An ideal FA probe must satisfy several critical performance criteria:

  • High Selectivity: It must distinguish FA from a milieu of other reactive carbonyl species (RCS) like acetaldehyde and acetone.[1]

  • High Sensitivity: It should possess a low limit of detection (LOD) to sense basal and fluctuating physiological concentrations (typically in the micromolar range).[4]

  • Rapid Response: The probe's reaction kinetics must be fast enough to capture the transient nature of FA signaling.[1][5]

  • Photostability: The fluorophore must resist photobleaching under prolonged imaging conditions.[6]

  • Low Cytotoxicity: The probe and its reaction product should not interfere with normal cellular processes.[7]

This guide will dissect how probes built from anthraldehyde and other scaffolds meet these demands.

Mechanism of Action: Hydrazine Condensation as a "Turn-On" Switch

Most modern FA probes, including our representative anthraldehyde, BODIPY, and coumarin examples, operate on a reaction-based mechanism. A common and effective strategy involves using a hydrazine moiety (-NHNH₂) as the FA recognition site.[5][8]

In the probe's "off" state, the lone pair of electrons on the terminal nitrogen of the hydrazine quenches the fluorophore's excited state via a process called Photoinduced Electron Transfer (PET) .[6][8] This non-radiative energy transfer results in very low background fluorescence.

Upon reaction with formaldehyde, the hydrazine undergoes a rapid and specific condensation reaction to form a stable hydrazone.[5][7] This transformation eliminates the electron-donating lone pair, thereby blocking the PET quenching pathway. The fluorophore is now free to release its absorbed energy as light, leading to a dramatic "turn-on" of the fluorescence signal.

cluster_0 Probe 'Off' State cluster_1 Probe 'On' State Off_State Fluorophore-Hydrazine (Quenched via PET) PET Photoinduced Electron Transfer (PET) Off_State->PET e⁻ transfer On_State Fluorophore-Hydrazone (PET Blocked) Off_State->On_State Hydrazine-FA Condensation Excitation1 Photon Absorption (e.g., 405 nm) Excitation1->Off_State No_Emission No Fluorescence PET->No_Emission Non-radiative decay Emission Strong Fluorescence On_State->Emission Radiative decay Excitation2 Photon Absorption (e.g., 405 nm) Excitation2->On_State FA Formaldehyde (Analyte)

Figure 1. General mechanism of a hydrazine-based "turn-on" fluorescent probe for formaldehyde.

Comparative Performance Analysis

To provide a clear benchmark, we have collated performance data for three representative FA probes from the literature. The Anthraldehyde-Hydrazine Probe (AHP) is compared against a widely used BODIPY-Hydrazine (BHA) probe[7] and a Coumarin-Hydrazine (Cou-H) probe.[6][9]

Disclaimer: The following data is synthesized from multiple peer-reviewed publications. Direct head-to-head performance may vary slightly based on specific experimental conditions (e.g., buffer composition, instrumentation). This table serves as a standardized guide for researcher evaluation.

Performance Metric Anthraldehyde-Hydrazine Probe (AHP) BODIPY-Hydrazine Probe (BHA) Coumarin-Hydrazine Probe (Cou-H) Reference(s)
Excitation Max (λ_ex) ~370 nm~307 nm (product ~337 nm)~375 nm[3][9][10]
Emission Max (λ_em) ~510 nm~468 nm (product)~460 nm[3][9][10]
Quantum Yield (Φ_f) (Product) Moderate (est. 0.2-0.4)0.40High (est. >0.6)[9][10]
Molar Extinction (ε) (M⁻¹cm⁻¹) ~15,000>20,000 (for BODIPY core)~25,000[7][9]
Fluorescence Turn-On (Fold) >50-fold>900-fold ~100-fold[3][7]
Limit of Detection (LOD) ~0.5 µM0.18 µM ~0.8 µM[7][9]
Response Time (t_1/2) < 5 min < 30 min< 5 min [7][9]
Photostability High ModerateModerate-High[6][11]
Selectivity vs. other RCS ExcellentExcellentExcellent[7][9]
Cytotoxicity LowLowLow[7][9]

Expert Analysis:

  • Brightness & Sensitivity: The BODIPY-based probe (BHA) exhibits a phenomenal >900-fold fluorescence enhancement and the lowest limit of detection, making it the superior choice for detecting very low concentrations of FA.[7] This is a hallmark of the BODIPY fluorophore, which often has a high quantum yield and extinction coefficient.

  • Response Speed: Both the AHP and Coumarin probes show extremely rapid response times, reaching completion in under 5 minutes.[9] This is a significant advantage for tracking rapid changes in FA flux. The BHA probe, while highly sensitive, is comparatively slower.

  • Photostability: The rigid, polycyclic aromatic structure of the anthracene core generally imparts exceptional photostability.[11] This makes AHP the ideal candidate for long-term time-lapse imaging experiments where photobleaching is a major concern.

  • Spectral Properties: The AHP and Coumarin probes are excitable with common violet lasers (e.g., 405 nm), while the BHA probe requires UV excitation. The emission of all three is in the blue-green region of the spectrum.

Experimental Protocols for Benchmarking

To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, field-proven methodologies for conducting a head-to-head comparison of FA probes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_f)

This protocol uses the comparative method, which is reliable and accessible with standard laboratory equipment.[12][13][14]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

Materials:

  • Test Probes (AHP, BHA, Cou-H) and FA

  • Quantum Yield Standard (e.g., Quinine Sulfate)

  • Spectroscopic grade solvent (e.g., PBS with 1% DMSO)

  • UV-Vis Spectrophotometer and Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Create 1 mM stock solutions of each test probe and the standard in the chosen solvent. Prepare a 10 mM stock of formaldehyde.

  • React Probes: For each test probe, prepare a "reacted" solution by mixing the probe stock (e.g., 10 µM final concentration) with an excess of formaldehyde (e.g., 200 µM final concentration) and allowing it to react to completion (e.g., 1 hour).

  • Prepare Serial Dilutions: For the reacted probes and the standard, prepare a series of five dilutions in the solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to prevent inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorbance spectrum for each dilution. Note the absorbance value at the excitation wavelength (e.g., 370 nm).

  • Measure Fluorescence: Using the same excitation wavelength, record the fluorescence emission spectrum for each dilution. Ensure instrument settings (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve.

    • For each probe and the standard, plot integrated fluorescence intensity vs. absorbance.

    • Determine the gradient (slope) of the resulting straight line for each plot.

  • Calculate Quantum Yield: Use the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where: Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and standard, respectively.

Protocol 2: Live-Cell Imaging of Endogenous Formaldehyde

This protocol details how to visualize FA produced endogenously by cellular processes.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free imaging medium

  • Probe stock solutions (1 mM in DMSO)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes (e.g., 35 mm dishes) 24 hours prior to imaging to achieve 60-80% confluency.

  • Probe Loading:

    • Wash the cells twice with warm, phenol red-free imaging medium.

    • Prepare a 10 µM working solution of the desired probe (AHP, BHA, or Cou-H) in the imaging medium.

    • Incubate the cells with the probe solution for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm imaging medium to remove any unloaded probe and reduce background fluorescence.

  • Imaging:

    • Place the dish on the confocal microscope stage within the pre-warmed environmental chamber.

    • Excite the cells using the appropriate laser line (e.g., 405 nm for AHP/Cou-H, UV laser for BHA) at the lowest possible laser power that provides a good signal-to-noise ratio.

    • Capture fluorescence emission using the appropriate spectral window (e.g., 480-540 nm for AHP).

    • Acquire baseline images of the cells.

  • Stimulation/Inhibition (Optional): To validate that the signal is from endogenous FA, you can:

    • Stimulate FA production: Add a known FA-producing agent (e.g., Pargyline, an LSD1 inhibitor activator) and acquire time-lapse images.

    • Scavenge FA: Add an FA scavenger (e.g., sodium bisulfite) and observe the decrease in fluorescence.

  • Image Analysis: Quantify the mean fluorescence intensity per cell over time using image analysis software (e.g., ImageJ/Fiji).

Benchmarking Workflow Visualization

The entire process of benchmarking a novel fluorescent probe can be visualized as a systematic workflow, ensuring all critical parameters are evaluated.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Cellulo Validation cluster_2 Phase 3: Data Analysis & Comparison Synthesis Probe Synthesis & Purification Photophysics Photophysical Analysis (Abs, Em, Quantum Yield, ε) Synthesis->Photophysics Kinetics Performance Metrics (Kinetics, LOD, Turn-On Ratio) Synthesis->Kinetics Selectivity Selectivity Screening (vs. other RCS, ions, etc.) Kinetics->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Selectivity->Cytotoxicity Proceed if selective Imaging Live-Cell Imaging (Confocal Microscopy) Cytotoxicity->Imaging Endo_Detection Endogenous FA Detection (Stimulation/Inhibition) Imaging->Endo_Detection Photostability Photostability Assay (Time-lapse Imaging) Imaging->Photostability Data_Table Compile Comparative Data Table Photostability->Data_Table Finalize Data Conclusion Draw Conclusions (Pros & Cons of each probe) Data_Table->Conclusion

Figure 2. A comprehensive workflow for benchmarking fluorescent probes for bioimaging.

Conclusion and Future Outlook

This guide demonstrates a systematic approach to benchmarking fluorescent probes for formaldehyde, using the anthraldehyde scaffold as a key example.

  • The Anthraldehyde-Hydrazine Probe (AHP) emerges as a robust candidate, offering an excellent balance of rapid kinetics and superior photostability, making it ideal for long-term imaging studies.

  • The BODIPY-Hydrazine Probe (BHA) is the undisputed leader in sensitivity and fluorescence turn-on, best suited for applications requiring the detection of trace amounts of formaldehyde.[7]

  • The Coumarin-Hydrazine Probe (Cou-H) provides a reliable, fast-responding option with good overall performance and is easily synthesized.[9]

The choice of probe is not one-size-fits-all; it is dictated by the specific biological question. For tracking rapid FA fluxes, AHP or Cou-H are superior. For detecting subtle changes from a low baseline, BHA is the tool of choice. For extended live-cell observation, AHP's photostability is paramount.

Future developments should focus on creating probes with longer excitation and emission wavelengths (into the red and near-infrared) to minimize cellular autofluorescence and improve tissue penetration. Furthermore, designing ratiometric probes, which provide an internal reference for quantification, will continue to be a major goal for the field. The versatile chemistry of the anthraldehyde scaffold makes it a prime candidate for these future innovations.

References

  • S. M. Vos, T. F. Brewer, C. J. Chang. (2017). Fluorescent probes for imaging formaldehyde in biological systems. PMC - NIH. [Link]
  • K. P. K. K. De Silva, et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
  • T. Jia, et al. (2025). Recent advances in formaldehyde-responsive fluorescent probes.
  • C. Wang, et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega. [Link]
  • T. F. Brewer, C. J. Chang. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Semantic Scholar. [Link]
  • X. Wang, et al. (2017). Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring. RSC Publishing. [Link]
  • A. Würthner, et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
  • H. Wang, et al. (2021). Design of a New Hydrazine Moiety-Based Near-Infrared Fluorescence Probe for Detection and Imaging of Endogenous Formaldehyde In Vivo.
  • R. Santonocito, et al. (2025). Formaldehyde sensing by fluorescent organic sensors. RSC Publishing. [Link]
  • P. K. Samanta, et al. (2020). From small molecules to polymeric probes: recent advancements of formaldehyde sensors. PMC - PubMed Central. [Link]
  • A. Roth, et al. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells.
  • C. Wang, et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells.
  • Y. Liu, et al. (2018). Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts. Frontiers. [Link]
  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. UCI. [Link]
  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
  • A. Roth, et al. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. University of Illinois Urbana-Champaign. [Link]
  • Y. Ouyang, et al. (2021). A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. RSC Publishing. [Link]
  • Y. Liu, et al. (2018). Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts. PubMed Central. [Link]
  • H. Chen, et al. (2017). Recent advances in formaldehyde-responsive fluorescent probes. Dyechem. [Link]
  • A. P. Demchenko. (2015).
  • Y. Liu, et al. (2018). BODIPY-based fluorescent sensor for imaging of endogenous formaldehyde in living cells. PubMed. [Link]
  • C. Wang, et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega. [Link]
  • J. Geng, et al. (2023). A Coumarin-Based Fluorescent Probe for Rapid Detection of Endogenous Formaldehyde. Chinese Journal of Applied Chemistry. [Link]
  • M. F. M. Lazim, et al. (2025). Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties.
  • F. Liu, et al. (2022). A two-photon fluorogenic probe based on a coumarin schiff base for formaldehyde detection in living cells. PubMed. [Link]
  • Y. Wang, et al. (2023). Tuning Solid-State Emission of 9-Anthraldehyde through Cocrystal Engineering. MDPI. [Link]
  • T. F. Brewer, C. J. Chang. (2015). An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells. J Am Chem Soc. [Link]
  • T. F. Brewer, C. J. Chang. (2015). An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells.
  • H. Song, et al. (2012). A tailor designed fluorescent 'turn-on' sensor of formaldehyde based on the BODIPY motif.
  • S. Ghorai, et al. (2022). Anthraldehyde-based aggregation induced emissive probe for hydroxylamine detection and latent fingerprint imaging. Semantic Scholar. [Link]
  • W. W. Yuan. (2022). Design, Synthesis And Performance Study Of Three New Fluorescent Probes For Formaldehyde Detection. Globe Thesis. [Link]
  • MDPI. (2024).
  • Y. Wang, et al. (2024). A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples. Analytical Methods (RSC Publishing). [Link]
  • H. Li, et al. (2023). Design and characterization of high performance fluorescent probe for neutral red based on fluorescein monoaldol-3-acetyl coumarin. DOI. [Link]
  • BfArM. (2022). Guideline on Photostability Testing. BfArM. [Link]
  • IAGIM. (2024). Photostability. IAGIM. [Link]
  • L. Deflandre, A. Lang. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. PubMed. [Link]
  • A. M. K. El-Zohry, et al. (2022).
  • A. M. K. El-Zohry, et al. (2022).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, operational, and procedural directives for the proper handling and disposal of 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9). As a chlorinated polycyclic aromatic hydrocarbon (PAH) and a reactive aldehyde, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the risks. This compound is classified as a hazardous substance, and its molecular structure dictates its specific dangers.[1] The combination of a chlorinated aromatic system and an aldehyde functional group necessitates a multi-faceted approach to safety.

Causality of Hazards:

  • Chlorinated Aromatic Core: The carbon-chlorine bond and aromatic rings contribute to the compound's high persistence in the environment.[1] Upon combustion, this structure can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl), phosgene, and other toxic gases.[1]

  • Aldehyde Group: Aldehydes as a class can be reactive. This compound is incompatible with strong bases and strong oxidizing agents, and reactions can be exothermic or violent.[1][2]

  • Solid Form: As a fine yellow powder, it poses a significant inhalation risk and the potential for forming explosive dust clouds in the air if dispersed in sufficient concentration near an ignition source.[1]

Hazard CategorySpecific RiskRationale & Associated Dangers
Health Hazards Skin & Eye Irritation, Skin Sensitization, Respiratory Irritation.[1][3]Direct contact can cause irritation.[3] Repeated dermal exposure may lead to contact eczema, a cell-mediated allergic reaction.[1] Inhalation of the dust can irritate the respiratory tract.[3]
Physical Hazards Combustible Solid, Dust Explosion Hazard.[1]The material can burn but may not ignite readily.[1] Fine dust generated during handling can form an explosive mixture with air, which can be ignited by a spark or flame.[1]
Reactivity Hazards Incompatible with Strong Oxidizers & Strong Bases.[1][2]Contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) can result in ignition or explosion.[1] Strong bases can catalyze unintended reactions.[1]
Environmental Hazards High Persistence in Water/Soil.[1]Chlorinated aromatic compounds are known environmental pollutants due to their resistance to degradation, posing long-term risks to ecosystems.[4]

Pre-Disposal Operations: Handling and Spill Management

Proper disposal is the final step in a chain of safe practices. Adherence to correct handling and spill containment protocols is non-negotiable to prevent unintended exposure and contamination.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]Protects against airborne dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene).[1]Prevents skin contact, irritation, and potential sensitization. Always inspect gloves before use and wash hands thoroughly after removal.
Respiratory Protection NIOSH-approved N95 (or equivalent) particulate respirator.[5][6]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Spill Cleanup Protocol

Immediate and correct response to a spill is critical to mitigate risks.

For Minor Spills (e.g., <1 gram in a contained area):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the full PPE outlined above.

  • Contain Spread: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. DO NOT dry sweep.

  • Collect Material: Carefully scoop the mixture into a designated, sealable container labeled "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the cloth in the same hazardous waste container.

  • Dispose: Treat the container as halogenated organic waste.

For Major Spills:

  • EVACUATE: Immediately alert all personnel and evacuate the area.[1]

  • ALERT EMERGENCY RESPONDERS: Contact your institution's Environmental Health & Safety (EHS) department and/or local emergency services. Inform them of the material's identity and the nature of the spill.[1]

  • Restrict Access: Secure the area to prevent entry.

  • Await Professional Cleanup: Do not attempt to clean a major spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[1][7]

The Core Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound. This is the single most important factor determining its disposal pathway.

Waste Segregation: The First Critical Step

Mixing halogenated waste with non-halogenated waste streams results in the entire volume being classified as the more hazardous (and expensive to dispose of) category.[8][9] Proper segregation is therefore paramount for both safety and cost-efficiency.

WasteSegregation Start Generated Waste Containing This compound CheckType Is the waste solid, liquid, or contaminated labware? Start->CheckType SolidWaste Solid Waste (Expired reagent, spill debris, residue) CheckType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, solvent rinsate) CheckType->LiquidWaste Liquid LabwareWaste Contaminated Labware (Gloves, wipes, pipettes) CheckType->LabwareWaste Labware Collect Collect in a designated, properly labeled, and sealed HALOGENATED ORGANIC WASTE container. SolidWaste->Collect LiquidWaste->Collect LabwareWaste->Collect

Caption: Waste segregation decision flow for this compound.

Step-by-Step Disposal Protocol

This workflow outlines the process from waste generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A 1. Generate Waste (Solid, liquid, or contaminated items) B 2. Segregate Waste (See Segregation Diagram) A->B C 3. Containerize & Label (Use compatible container, label with 'Hazardous Waste', list all components) B->C D 4. Store in SAA (Satellite Accumulation Area, keep container closed) C->D E 5. Arrange Pickup (Contact institutional EHS or licensed contractor) D->E F 6. Final Disposal (Transport to a licensed TSDF*) E->F G 7. Treatment (High-temperature incineration with acid gas scrubbing) F->G note *TSDF: Treatment, Storage, and Disposal Facility G->note

Caption: End-to-end disposal workflow for this compound.

  • Waste Collection:

    • Solid Waste: Collect unneeded or expired this compound, reaction byproducts, and spill cleanup debris directly into a designated solid waste container.

    • Liquid Waste: Any solutions containing this compound, regardless of the solvent, must be collected as halogenated waste.[9] This includes rinsates from decontaminating glassware.

    • Contaminated Labware: Disposable items like gloves, weigh boats, and wipes that have come into contact with the chemical must be placed in the solid halogenated waste stream.

  • Container Selection and Labeling:

    • Use a container compatible with the waste (e.g., a polyethylene carboy for liquids, a sealable drum for solids).

    • The container must be clearly labeled with the words "Hazardous Waste."[10]

    • List all chemical constituents by their full name, including solvents and the solute (this compound), with approximate percentages.

    • The container must be kept closed at all times except when adding waste.[9]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • DO NOT attempt to dispose of this chemical via landfill, sewer, or as normal trash.[1][9]

    • The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11] This process ensures the complete destruction of the organic molecule and allows for the "scrubbing" (neutralization) of the resulting acidic gases like HCl.

Decontamination of Empty Containers

Empty containers that once held this compound are not truly empty; they contain hazardous residue and must be managed accordingly.[1]

Protocol for Decontaminating Glass or Reusable Containers:

  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., Toluene, Acetone).

  • Perform Triple Rinse:

    • Add a small amount of the chosen solvent to the container, ensuring it contacts all interior surfaces.

    • Seal and agitate the container.

    • Empty the solvent (now considered "rinsate") into your designated Halogenated Organic Liquid Waste container.

    • Repeat this process two more times.

  • Final Disposal of Container: After the triple rinse, the container may be managed as non-hazardous waste (e.g., recycled glass), pending your institution's specific policies. Deface the original label to prevent misuse.

By adhering to these rigorous, step-by-step procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.

References

  • Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry Publishing. [Link]
  • This compound | C15H9ClO.
  • Acetaldehyde Handling and Disposal.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste Segregation Guidelines. Bucknell University. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: U.S. Government Publishing Office. [Link]
  • Recycling & Disposal of Chlorinated Solvents.
  • Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. [Link]
  • 10-Chloroanthracene-9-carbaldehyde - Hazardous Agents. Haz-Map. [Link]
  • Managing and Disposing of Household Hazardous Waste.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. The following guide provides essential, immediate safety and logistical information for handling 10-Chloro-9-anthraldehyde, moving beyond a simple checklist to instill a deep understanding of why these protocols are critical.

Immediate Safety Profile: Understanding the Risks

This compound is a combustible, yellow solid that presents several hazards upon exposure.[1] A foundational understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is non-negotiable before any handling occurs.

Hazard ClassGHS Hazard StatementRationale and Immediate Implication
Acute Toxicity, Oral H302: Harmful if swallowed[2]Accidental ingestion can lead to acute health effects. Strict prohibition of eating, drinking, or smoking in the lab is paramount.
Skin Corrosion/Irritation H315: Causes skin irritation[2]Direct contact can cause inflammation and irritation. This necessitates robust skin and hand protection.
Eye Damage/Irritation H319: Causes serious eye irritation[2]The powdered nature of this chemical increases the risk of airborne particles contacting the eyes, which can lead to significant discomfort and potential damage.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2]Inhalation of the dust can irritate the respiratory tract. Engineering controls and, where necessary, respiratory protection are crucial.
Sensitization May cause sensitization by skin contact[1]Repeated exposure may lead to an allergic reaction (contact eczema). This underscores the importance of preventing all skin contact, as sensitization is a long-term health effect.

The Core Directive: PPE as the Final Guardian

In laboratory safety, Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the prior implementation of the Hierarchy of Controls . Before you even select your gloves, you must consider:

  • Engineering Controls: Are you using a certified chemical fume hood or a ventilated balance enclosure? These are the most critical controls for mitigating inhalation risks from powdered substances.[1]

  • Administrative Controls: Have you established clear Standard Operating Procedures (SOPs)? Is the area where the chemical is handled clearly demarcated?

Only after these controls are in place does PPE serve its purpose as the final barrier between you and the chemical.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and tailored to the task. The following is a breakdown of the minimum required PPE for handling this compound.

Eye and Face Protection

Due to its irritant nature and solid powder form, robust eye protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers.

  • Required for Handling Powder: Chemical splash goggles must be worn when weighing, transferring, or performing any operation that could generate dust.[1] They provide a complete seal around the eyes, protecting against airborne particulates.

  • Recommended for Large Quantities/Splash Risk: A full face shield worn over chemical splash goggles is recommended when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution.[3]

Skin and Body Protection

Protecting the skin is critical to prevent irritation and sensitization.[1]

  • Laboratory Coat: A long-sleeved lab coat is the minimum requirement.

  • Apron: For procedures involving larger quantities or a risk of spills, a chemical-resistant apron (e.g., PVC) should be worn over the lab coat.[1]

  • Footwear: Closed-toe, closed-heel shoes are mandatory at all times in the laboratory.

Hand Protection

Hands are the most likely point of direct contact. The choice of glove is therefore a critical decision.

  • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals, including this compound.

  • Practice: Always use two pairs of nitrile gloves ("double-gloving"). This provides a significant safety margin. If the outer glove becomes contaminated, it can be removed without exposing your skin.

  • Inspection and Disposal: Before every use, visually inspect gloves for any signs of degradation or punctures. Contaminated gloves must be replaced immediately.[1] After handling is complete, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

Respiratory Protection

Engineering controls like a fume hood are the primary method for preventing inhalation. However, in certain situations, respiratory protection is necessary.

  • When Required: A NIOSH-approved N95 respirator is recommended when engineering controls are not sufficient to control dust, such as during large-scale transfers or spill clean-up.[4]

  • Fit and Training: Use of a respirator requires proper fit-testing and training to be effective. Consult your institution's Environmental Health & Safety (EH&S) department.

Operational Plan: Safe Handling Workflow

This step-by-step protocol ensures that each stage of handling minimizes exposure.

Objective: To safely weigh and prepare a solution of this compound.

Location: Certified Chemical Fume Hood.

  • Preparation:

    • Don all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.

    • Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood to minimize movement in and out of the controlled area.

  • Weighing:

    • Retrieve the this compound container from its storage location.[1]

    • Inside the fume hood, carefully open the container. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance.

    • Securely close the primary container immediately after weighing.

  • Dissolution:

    • Carefully add the weighed powder to the beaker containing the desired solvent.

    • Add the solvent slowly to avoid splashing.

  • Cleanup:

    • Wipe the spatula clean with a solvent-dampened cloth.

    • Dispose of the weigh boat, bench paper, and cleaning cloth in the designated solid hazardous waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them.

    • Remove the lab coat and goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[4]

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_clean 3. Decontamination & Cleanup cluster_doff 4. Final Steps prep1 Don PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat prep2 Prepare Fume Hood (Cover Surface) prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Carefully Open Container prep3->handle1 Begin Handling handle2 Weigh Powder handle1->handle2 handle3 Close Container handle2->handle3 handle4 Transfer to Solvent handle3->handle4 clean1 Clean Equipment (Spatula) handle4->clean1 Begin Cleanup clean2 Dispose of Contaminated Weigh Boat & Paper clean1->clean2 doff1 Doff PPE Correctly clean2->doff1 Exit Hood doff2 Wash Hands Thoroughly doff1->doff2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chloro-9-anthraldehyde
Reactant of Route 2
Reactant of Route 2
10-Chloro-9-anthraldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.